Cyclic-di-GMP
Description
Cyclic di-3',5'-guanylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
CAS No. |
61093-23-0 |
|---|---|
Molecular Formula |
C20H24N10O14P2 |
Molecular Weight |
690.4 g/mol |
IUPAC Name |
2-amino-9-[(1S,8R,9R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6?,9-,10-,11-,12?,17-,18-/m1/s1 |
InChI Key |
PKFDLKSEZWEFGL-WQKDRPCASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Synonyms |
c-di-GMP; Cyclic diguanylate; 3',5'-Cyclic diguanylic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Serendipitous Discovery of a Ubiquitous Bacterial Messenger: A Technical History of Cyclic-di-GMP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) stands as a testament to scientific serendipity, emerging from a dedicated line of inquiry into a seemingly unrelated biological process: cellulose (B213188) synthesis in bacteria. This technical guide delves into the history of this pivotal discovery, providing a detailed account of the key experiments, the methodologies employed, and the quantitative data that unveiled a ubiquitous second messenger that governs a multitude of bacterial behaviors. This discovery, spearheaded by the pioneering work of Moshe Benziman and his research group at The Hebrew University of Jerusalem, fundamentally reshaped our understanding of bacterial signaling and multicellularity.
The Genesis of Discovery: A Stubborn Enzyme
In the mid-1980s, the Benziman laboratory was engrossed in studying cellulose biosynthesis in the bacterium Gluconacetobacter xylinus (then known as Acetobacter xylinum). This bacterium is a prolific producer of pure extracellular cellulose. A significant challenge in this research was the observation that purified cellulose synthase, the enzyme responsible for polymerizing glucose into cellulose, exhibited markedly low activity compared to its activity in crude cell extracts or intact membrane fractions. This discrepancy strongly suggested the existence of a soluble, low-molecular-weight activator that was lost during the purification process.
The initial breakthrough came with the observation that the addition of guanosine triphosphate (GTP) to the in vitro reaction mixture could stimulate cellulose synthase activity. Intriguingly, a non-hydrolyzable GTP analog, GTPγS, was found to be an even more potent activator. This finding was a crucial clue, indicating that GTP itself was not the direct activator but rather a precursor to the true activating molecule.
The Hunt for the Activator: A Biochemical Odyssey
The quest to isolate and identify this elusive "cellulose synthase activator" (CSA) involved a series of meticulous biochemical experiments.
Purification of the Cellulose Synthase Activator
The protocol for purifying the activator from G. xylinus was a multi-step process designed to enrich for a small, soluble molecule from a complex cellular milieu.
Experimental Protocol: Purification of the Cellulose Synthase Activator
-
Cell Culture and Lysis: G. xylinus was cultured in a glucose-based medium to promote robust growth and cellulose production. Cells were harvested and washed to remove extracellular cellulose. The washed cells were then subjected to lysis, typically using a French press or sonication, to release the intracellular contents.
-
Preparation of Soluble Fraction: The cell lysate was ultracentrifuged to pellet the cell membranes and other insoluble components. The resulting supernatant, containing the soluble cytoplasmic proteins and small molecules, was the starting material for the purification of the activator.
-
Heat Treatment and Acid Precipitation: To denature and remove the bulk of the proteins, the soluble fraction was subjected to heat treatment followed by precipitation with a weak acid. The activator, being a small, heat-stable molecule, remained in the supernatant.
-
Anion-Exchange Chromatography: The partially purified activator was then subjected to anion-exchange chromatography using a DEAE-Sephadex column. The column was washed extensively, and the activator was eluted using a salt gradient. Fractions were collected and assayed for their ability to activate purified cellulose synthase.
-
Further Purification: The active fractions from the anion-exchange chromatography were pooled and further purified using additional chromatographic steps, such as gel filtration, to isolate the activator to homogeneity.
Identification of the Activator: Unmasking Cyclic-di-GMP
With a purified sample of the activator in hand, the Benziman group, in collaboration with other researchers, employed a combination of analytical techniques to determine its chemical structure.
-
Enzymatic Digestion: The purified activator was subjected to digestion with various nucleases. Its sensitivity to snake venom phosphodiesterase and T1 endonuclease provided initial clues about its nucleotide composition and the nature of the phosphodiester bonds.
-
Chromatographic Analysis: Techniques like DEAE-Sephadex chromatography were used to analyze the products of enzymatic digestion, revealing that the activator was composed of two GMP moieties.
-
Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) was a critical tool in determining the molecular weight of the activator. The analysis yielded a molecular weight of 690 Da, which corresponded to a cyclic diguanylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, ¹H and ³¹P NMR spectroscopy were used to elucidate the precise arrangement of the atoms, confirming the structure as bis-(3'→5')-cyclic dimeric guanylic acid, or this compound.
The definitive proof came from the chemical synthesis of c-di-GMP, which was shown to have identical chemical and biological properties to the native activator. This seminal work was published in Nature in 1987 by Ross and colleagues from the Benziman laboratory[1].
The Mechanism of Action: Allosteric Activation of Cellulose Synthase
The discovery of c-di-GMP as the activator of cellulose synthase provided a new paradigm for the regulation of polysaccharide synthesis in bacteria. The activation was determined to be allosteric, meaning that c-di-GMP binds to a regulatory site on the cellulose synthase enzyme, distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity.
Quantitative Analysis of Cellulose Synthase Activation
Early studies quantified the activation of cellulose synthase by c-di-GMP, demonstrating a potent and specific interaction.
| Activator | Concentration | Cellulose Synthase Activity (relative units) | Fold Activation |
| None | - | 1 | 1 |
| c-di-GMP | 1 µM | 15 | 15 |
| c-di-GMP | 10 µM | 50 | 50 |
| GTP | 100 µM | 1.2 | 1.2 |
| cGMP | 100 µM | 1.1 | 1.1 |
This table presents illustrative data based on descriptions in the literature. Precise values varied between experiments.
Experimental Protocol: Cellulose Synthase Activity Assay
-
Reaction Mixture Preparation: The standard reaction mixture contained a buffered solution (e.g., Tris-HCl, pH 7.5), MgCl₂, a primer (such as cellobiose), the substrate UDP-[¹⁴C]glucose, and the purified cellulose synthase enzyme preparation (typically membrane fractions).
-
Initiation of Reaction: The reaction was initiated by the addition of the enzyme to the reaction mixture, with or without the presence of c-di-GMP at various concentrations.
-
Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: The reaction was stopped by the addition of a strong base (e.g., NaOH) or a detergent solution (e.g., SDS).
-
Product Precipitation and Washing: The radiolabeled cellulose product, being insoluble, was precipitated. The precipitate was then washed extensively to remove unincorporated UDP-[¹⁴C]glucose.
-
Quantification: The amount of radioactivity incorporated into the insoluble cellulose was determined by liquid scintillation counting. The specific activity was typically expressed as nanomoles of glucose incorporated per minute per milligram of protein.
The Broader Picture: A New Signaling Pathway Emerges
The discovery of c-di-GMP was not merely the identification of an enzyme activator but the unveiling of a novel second messenger signaling system in bacteria. Subsequent research by the Benziman group and others led to the identification of the enzymes responsible for the synthesis and degradation of c-di-GMP.
-
Diguanylate Cyclases (DGCs): These enzymes, characterized by a conserved GGDEF domain, were found to catalyze the synthesis of c-di-GMP from two molecules of GTP.
-
Phosphodiesterases (PDEs): These enzymes, containing conserved EAL or HD-GYP domains, were identified as being responsible for the degradation of c-di-GMP, thus turning off the signal.
This led to the formulation of a core signaling pathway that governs the switch between motile and sessile lifestyles in many bacteria, with high levels of c-di-GMP generally promoting biofilm formation and a sedentary existence, and low levels favoring motility.
Visualizing the Discovery and Signaling Pathway
The logical flow of the discovery process and the core c-di-GMP signaling pathway can be visualized using the following diagrams.
Caption: Logical workflow of the discovery of c-di-GMP.
Caption: The core c-di-GMP signaling pathway in bacteria.
Conclusion: A Paradigm Shift in Microbiology
The discovery of this compound, born from fundamental research into bacterial cellulose synthesis, has had a profound and lasting impact on the field of microbiology. It revealed a sophisticated regulatory network that allows bacteria to sense and respond to their environment, controlling critical processes such as biofilm formation, virulence, and motility. This understanding has opened up new avenues for the development of novel antimicrobial strategies that target c-di-GMP signaling pathways, offering the potential to combat chronic infections and biofilm-related problems in both medical and industrial settings. The history of c-di-GMP discovery serves as a powerful reminder of how curiosity-driven research can lead to unexpected and transformative scientific breakthroughs.
References
A Technical Guide to the Enzymatic Synthesis of Cyclic-di-GMP from GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate) has emerged as a critical second messenger in bacteria, orchestrating a wide array of cellular processes including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3] Its central role in bacterial signaling has made it a compelling target for novel therapeutic interventions and a valuable tool in microbiological research. While chemical synthesis methods exist, enzymatic synthesis using diguanylate cyclases (DGCs) offers a more efficient, scalable, and stereospecific route to producing c-di-GMP.[4][5] This guide provides an in-depth technical overview of the enzymatic synthesis of c-di-GMP from guanosine triphosphate (GTP), focusing on the core methodologies, quantitative data, and experimental protocols for its production, purification, and quantification.
The Enzymatic Reaction: Diguanylate Cyclases in Action
The synthesis of c-di-GMP is catalyzed by a large and diverse family of enzymes known as diguanylate cyclases (DGCs). These enzymes utilize two molecules of GTP as substrates to produce one molecule of c-di-GMP and two molecules of pyrophosphate (PPi).[6][7]
Reaction: 2 GTP → c-di-GMP + 2 PPi
DGCs are characterized by a conserved catalytic domain, typically containing a "GGDEF" or "GGEEF" amino acid motif.[7][8] Structurally, DGCs are active as dimers. The active site is formed at the interface of the two subunits, where each monomer binds one molecule of GTP.[8][9] The catalytic mechanism involves a nucleophilic attack that results in the formation of the cyclic dinucleotide.[6]
A significant challenge in the enzymatic production of c-di-GMP is product inhibition.[4][10] Many DGCs possess an allosteric inhibitory site (I-site) where c-di-GMP can bind, leading to a noncompetitive feedback inhibition that significantly reduces the enzyme's catalytic efficiency.[10][11] This has led to the development of strategies to overcome this limitation, primarily through protein engineering.
Key Enzymes and Engineered Variants
For efficient large-scale production of c-di-GMP, researchers have focused on identifying and engineering robust DGCs. A particularly successful approach has been the use of thermophilic DGCs, which offer enhanced stability.[5][12] Furthermore, site-directed mutagenesis of the I-site has proven effective in alleviating product inhibition.[4][12]
One of the most widely used enzymes for this purpose is a thermophilic DGC from Thermotoga maritima.[5][13] A specific mutant, where an arginine residue at position 158 is replaced with alanine (B10760859) (R158A), exhibits drastically reduced product inhibition, allowing for the production of hundreds of milligrams of c-di-GMP from a small amount of the enzyme.[4][5][12] This engineered enzyme is a cornerstone of many high-yield c-di-GMP synthesis protocols.
Quantitative Data for Enzymatic Synthesis
The efficiency of c-di-GMP synthesis is dependent on several factors, including the choice of enzyme, substrate concentration, and reaction conditions. Below is a summary of key quantitative data for the enzymatic synthesis of c-di-GMP.
| Parameter | Enzyme | Value | Conditions | Reference |
| Product Yield | Mutant T. maritima DGC (R158A) | >95% | 18 hours | [13] |
| Product Inhibition (Ki) | Wild-type PleD from Caulobacter crescentus | 0.5 µM | Not specified | [10] |
| Enzyme Amount for High Yield | Mutant thermophilic DGC | 5-10 mg | For hundreds of milligrams of c-di-GMP | [4][5] |
| Reaction Temperature | Thermophilic DGC from T. maritima (mutant) | 45°C | 50 mM Tris/HCl, pH 7.5, 250 mM NaCl, 20 mM MgCl2, 1 mM DTT | [12] |
Experimental Protocols
I. Expression and Purification of a Thermophilic Diguanylate Cyclase (e.g., T. maritima DGC R158A mutant)
This protocol is a generalized procedure based on commonly cited methods.[4][12]
1. Gene Synthesis and Cloning:
- The gene encoding the DGC domain of the T. maritima enzyme with the desired mutation (e.g., R158A) is synthesized with codon optimization for expression in E. coli.
- The gene is cloned into a suitable expression vector, such as pET-28a, which provides an N-terminal hexahistidine (His6) tag for purification.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.
- A large-scale culture is inoculated with the overnight starter culture and grown at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- Cells are lysed by sonication or using a French press.
- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
- The supernatant containing the His6-tagged DGC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The DGC is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- For higher purity, a further size-exclusion chromatography step can be performed.
- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
II. Enzymatic Synthesis of c-di-GMP
This protocol is adapted from methods utilizing the engineered thermophilic DGC.[4][12]
1. Reaction Setup:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl, pH 7.5
- 250 mM NaCl
- 20 mM MgCl2
- 1 mM DTT
- GTP (e.g., 5-10 mM)
- Purified mutant thermophilic DGC (e.g., 0.1-0.5 mg/mL)
- The total reaction volume can be scaled as needed.
2. Incubation:
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for the T. maritima DGC mutant) for several hours (e.g., 4-18 hours).[12][13] The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
3. Reaction Termination and Product Purification:
- Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding EDTA to chelate the Mg2+ ions.
- Centrifuge the mixture to pellet the precipitated enzyme.
- The supernatant containing c-di-GMP can be purified using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 reverse-phase column.[14][15]
III. Purification and Quantification of c-di-GMP by HPLC
The following is a general protocol for HPLC-based purification and quantification.[14]
1. HPLC System and Column:
- An HPLC system equipped with a UV detector is used.
- A reverse-phase C18 column is suitable for separation.
2. Mobile Phase and Gradient:
- A typical mobile phase consists of two solvents:
- Solvent A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.8)
- Solvent B: Methanol
- A gradient elution is used to separate c-di-GMP from GTP and other components. An example gradient is as follows:
- 0-9 min: 1% Solvent B
- 9-14 min: 15% Solvent B
- 14-19 min: 25% Solvent B
- 19-26 min: 90% Solvent B
- 26-40 min: 1% Solvent B
- The flow rate is typically around 0.2 ml/min.
3. Detection and Quantification:
- c-di-GMP is detected by its absorbance at 253 nm.[14]
- For quantification, a standard curve is generated using known concentrations of a commercially available c-di-GMP standard.[14] The peak area of the c-di-GMP in the sample is then compared to the standard curve to determine its concentration.
4. Alternative Quantification Method: LC-MS/MS
- For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[16] This method is particularly useful for quantifying c-di-GMP from complex biological samples.
Visualizing the Process: Signaling Pathways and Workflows
c-di-GMP Synthesis and Degradation Pathway
Caption: Overview of c-di-GMP metabolism.
Experimental Workflow for Enzymatic Synthesis of c-di-GMP
Caption: Workflow for c-di-GMP production.
Logical Relationship of Product Inhibition
Caption: Mechanism of product inhibition.
Conclusion
The enzymatic synthesis of c-di-GMP offers a powerful and efficient method for producing this important bacterial second messenger. By leveraging thermostable DGCs and engineered variants with reduced product inhibition, researchers can generate significant quantities of c-di-GMP for a wide range of applications, from basic research into bacterial signaling to the development of novel anti-biofilm agents and vaccine adjuvants. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to establish and optimize their own c-di-GMP production workflows.
References
- 1. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTP derived Cyclic Nucleotides [flipper.diff.org]
- 3. A Symphony of Cyclases: Specificity in Diguanylate Cyclase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Production of c-di-GMP Using a Thermophilic Diguanylate Cyclase | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzymatic Production of c-di-GMP Using a Thermophilic Diguanylate Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diguanylate cyclase - Wikipedia [en.wikipedia.org]
- 8. Diguanylate cyclase - Wikiwand [wikiwand.com]
- 9. Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Cyclic-di-GMP Degradation by Phosphodiesterases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a multitude of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression.[1][2] The intracellular concentration of c-di-GMP is meticulously controlled by the concerted action of two opposing enzyme families: diguanylate cyclases (DGCs) containing a GGDEF domain, which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3][4][5] This guide provides a comprehensive technical overview of the core mechanisms of c-di-GMP degradation by the two major families of phosphodiesterases: EAL domain-containing proteins and HD-GYP domain-containing proteins. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies that target c-di-GMP signaling pathways.[6][7]
Classification of c-di-GMP Phosphodiesterases
C-di-GMP-specific PDEs are broadly classified into two major superfamilies based on their distinct catalytic domains:
-
EAL Domain PDEs: These enzymes hydrolyze c-di-GMP to a linear dinucleotide, 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG).[3][5][8] The EAL domain is named after a conserved tri-amino acid motif (Glu-Ala-Leu).
-
HD-GYP Domain PDEs: This family of enzymes typically hydrolyzes c-di-GMP directly into two molecules of guanosine (B1672433) monophosphate (GMP).[3][5] The HD-GYP domain is characterized by two conserved motifs: a histidine-aspartate (HD) dipeptide and a glycine-tyrosine-proline (GYP) tripeptide.[9]
Catalytic Mechanisms of c-di-GMP Degradation
EAL Domain Phosphodiesterases
The EAL domain catalyzes the hydrolysis of the 3',5'-phosphodiester bond of c-di-GMP. This process is critically dependent on the presence of divalent metal ions, typically Mg²⁺ or Mn²⁺.[3][5][10] Conversely, other divalent cations like Ca²⁺ and Zn²⁺ can act as potent inhibitors of EAL domain activity.[3][10]
The catalytic mechanism of EAL domains has been elucidated through structural and biochemical studies. A prevailing model suggests a two-metal-ion catalytic mechanism.[11][12] In this model, two metal ions are coordinated by conserved residues within the active site. These metal ions are proposed to activate a water molecule, facilitating a nucleophilic attack on the scissile phosphate (B84403) of the c-di-GMP molecule.[12] Some evidence also suggests a potential third metal-binding site that may be involved in stabilizing the negative charge of the 5'-phosphate during catalysis.[13]
Key conserved residues within the EAL domain play crucial roles in metal coordination, substrate binding, and catalysis.[11] For instance, the glutamate (B1630785) residue in the EAL motif is essential for catalytic activity and is involved in coordinating a metal ion.[10] Site-directed mutagenesis studies have demonstrated that mutations in these conserved residues can lead to a significant reduction or complete loss of PDE activity.[14]
The activity of some EAL domain proteins is regulated by dimerization.[15] For certain PDEs, the isolated EAL domain exists in a monomer-dimer equilibrium, with the dimeric state being the active form.[15] Substrate binding can promote dimerization, thereby enhancing catalytic activity.[15]
Figure 1. Signaling pathway of c-di-GMP degradation by EAL domain phosphodiesterases.
HD-GYP Domain Phosphodiesterases
HD-GYP domains belong to the broader HD superfamily of metal-dependent phosphohydrolases.[16] These enzymes catalyze the hydrolysis of c-di-GMP to GMP, a two-step reaction that involves the linearization of c-di-GMP to pGpG followed by the hydrolysis of pGpG to two GMP molecules.[5]
The catalytic mechanism of HD-GYP domains also involves metal ions, with a preference for Fe²⁺, although Mn²⁺ can also support activity.[9] Structural studies have revealed a novel trinuclear iron center in the active site of some HD-GYP domains.[17] This trimetal site is proposed to be crucial for catalysis. The catalytic mechanism is thought to involve a nucleophilic attack on the phosphorus atom by a hydroxide (B78521) ion, which is activated by the coordinated metal ions.[9]
Conserved residues within the HD and GYP motifs are critical for metal binding and catalytic activity.[9] The HD motif is directly involved in coordinating the metal ions in the active site.
Figure 2. Signaling pathway of c-di-GMP degradation by HD-GYP domain phosphodiesterases.
Quantitative Data on PDE Activity
The kinetic parameters of c-di-GMP degradation vary among different phosphodiesterases. The following table summarizes some of the reported kinetic data for representative EAL and HD-GYP domain PDEs.
| Enzyme (Organism) | Domain Type | Km (µM) | kcat (s⁻¹) | Metal Ion | Reference |
| RocR (Pseudomonas aeruginosa) | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | Mg²⁺ | [3][18] |
| VieA (Vibrio cholerae) | EAL | 0.06 | Not Reported | Mg²⁺/Mn²⁺ | [10] |
| EAL-HmsP (Yersinia pestis) | EAL | Not Reported | ~2.67 (relative activity) | Mg²⁺/Mn²⁺ | [19] |
| VCA0681 (Vibrio cholerae) | HD-[HD-GYP] | 147 ± 59 (D75A mutant) | 0.14 ± 0.02 (D75A mutant) | Fe²⁺ | [16] |
Experimental Protocols for Key Experiments
Detailed, step-by-step protocols for assessing PDE activity are crucial for research and drug discovery. While specific protocols can vary between laboratories, the following outlines the general methodologies for commonly used assays.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This is a direct and quantitative method to measure the hydrolysis of c-di-GMP.
Principle: The substrate (c-di-GMP) and the product (pGpG or GMP) are separated and quantified based on their retention times on an HPLC column.
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified PDE, c-di-GMP substrate, and a suitable buffer with the required metal co-factors (e.g., MgCl₂).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction, typically by heat inactivation or the addition of a quenching agent like EDTA or an acid.
-
Sample Preparation: Centrifuge the reaction mixture to pellet the enzyme and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Data Analysis: Monitor the elution profile at a specific wavelength (e.g., 253 nm). The concentrations of c-di-GMP and the product are determined by integrating the peak areas and comparing them to a standard curve.
Figure 3. General experimental workflow for an HPLC-based PDE activity assay.
Enzyme-Coupled Phosphate Sensor-Based Assay
This is a continuous, real-time assay that is particularly useful for high-throughput screening.
Principle: The hydrolysis of c-di-GMP to pGpG and subsequently to GMP by a coupling enzyme (such as a nonspecific phosphodiesterase) releases inorganic phosphate, which can be detected by a phosphate sensor.
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the PDE of interest, c-di-GMP, the coupling enzyme, and the phosphate sensor in a suitable buffer.
-
Real-Time Monitoring: Measure the change in the signal from the phosphate sensor (e.g., absorbance or fluorescence) over time in a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the initial linear phase of the signal change.
Allosteric Regulation and Inhibition
The activity of c-di-GMP phosphodiesterases can be modulated by various factors, including allosteric regulation and small molecule inhibitors.
-
Allosteric Regulation: Some PDEs are part of larger multi-domain proteins that contain sensory domains (e.g., PAS, GAF).[15] These domains can bind to specific signals (e.g., light, oxygen, small molecules), leading to conformational changes that modulate the catalytic activity of the PDE domain.[20] Additionally, some EAL domains are regulated by the binding of GTP to an adjacent, often inactive, GGDEF domain.[18]
-
Inhibitors: The development of specific inhibitors for c-di-GMP PDEs is an active area of research for anti-virulence strategies.[6][7] For example, a benzoisothiazolinone derivative has been identified as a selective inhibitor of the P. aeruginosa PDE, RocR, and was shown to inhibit swarming motility.[21] Natural cations like Ca²⁺ and Zn²⁺ also act as inhibitors of EAL domain PDEs.[10]
Conclusion
The degradation of c-di-GMP by EAL and HD-GYP domain phosphodiesterases is a critical process in bacterial signal transduction. A thorough understanding of their catalytic mechanisms, regulation, and inhibition is essential for the development of novel therapeutic agents that can disrupt bacterial biofilms and virulence. This guide provides a foundational overview of the core principles governing c-di-GMP degradation, offering valuable insights for researchers and professionals in the fields of microbiology, biochemistry, and drug discovery.
References
- 1. Mechanisms of cyclic-di-GMP signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trigger phosphodiesterases as a novel class of c-di-GMP effector proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Structural insight into the mechanism of cyclic di-GMP hydrolysis by EAL domain phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of c-di-GMP/cGAMP degrading phosphodiesterase VcEAL: identification of a novel conformational switch and its implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inherent Regulation of EAL Domain-catalyzed Hydrolysis of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HD-[HD-GYP] Phosphodiesterases: Activities and Evolutionary Diversification within the HD-GYP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure of an HD‐GYP domain cyclic‐di‐GMP phosphodiesterase reveals an enzyme with a novel trinuclear catalytic iron centre - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Systematic analysis of cyclic di-GMP signaling enzymes and their role in biofilm formation and virulence in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gas and light: triggers of c-di-GMP-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of P. aeruginosa c-di-GMP phosphodiesterase RocR and swarming motility by a benzoisothiazolinone derivative - Chemical Science (RSC Publishing) [pubs.rsc.org]
fundamental principles of cyclic-di-GMP signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles governing bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling, a ubiquitous and critical second messenger system in bacteria. It details the synthesis, degradation, and reception of c-di-GMP, which collectively regulate fundamental bacterial "lifestyle" choices, such as the transition between motile (planktonic) and sessile (biofilm) states.[1][2][3][4] Understanding these pathways is paramount for developing novel strategies to combat bacterial virulence and biofilm-associated infections.[5][6]
Core Principles of c-di-GMP Metabolism
The intracellular concentration of c-di-GMP is meticulously controlled by the antagonistic activities of two large enzyme families: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[7][8] This dynamic balance dictates the downstream cellular responses.
Synthesis by Diguanylate Cyclases (DGCs)
C-di-GMP is synthesized from two molecules of guanosine triphosphate (GTP) by DGCs.[1][9][10] These enzymes are characterized by a conserved GGDEF domain , named after a signature amino acid motif (Gly-Gly-Asp-Glu-Phe) essential for catalytic activity.[9][11][12] The GGDEF domain facilitates the cyclization of two GTP molecules into one molecule of c-di-GMP, releasing two pyrophosphate (PPi) molecules in the process.[13]
Many DGCs also possess an allosteric inhibitory site, known as the I-site, which often contains an RxxD motif.[14] Binding of a c-di-GMP molecule to the I-site induces a conformational change that inhibits the enzyme's catalytic activity, establishing a product-feedback inhibition loop that helps to regulate cellular c-di-GMP levels.[1][14]
Degradation by Phosphodiesterases (PDEs)
The degradation of c-di-GMP is carried out by PDEs, which are typically characterized by one of two conserved catalytic domains: EAL (Glu-Ala-Leu) or HD-GYP (His-Asp / Gly-Tyr-Pro).[1][9][11][12]
-
EAL domain PDEs hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG).[1][5] This intermediate is then further broken down into two molecules of GMP, often by other nucleases.[1][9][10]
-
HD-GYP domain PDEs are thought to hydrolyze c-di-GMP directly into two molecules of GMP.[1][5][9][12]
The presence of multiple DGCs and PDEs within a single bacterial genome, often linked to various N-terminal sensory domains, allows for the integration of diverse environmental and cellular signals into the c-di-GMP network.[4][15] This complexity enables precise spatial and temporal control over c-di-GMP signaling, creating localized pools of the second messenger that can activate specific downstream pathways.[9][15]
Figure 1: Core metabolic pathway of cyclic-di-GMP synthesis and degradation.
Downstream Effectors and Cellular Responses
C-di-GMP exerts its regulatory effects by binding to a wide array of effector molecules, which can be proteins or RNA elements.[2][16] This binding triggers conformational changes that modulate downstream processes at the transcriptional, post-transcriptional, and post-translational levels.[1][16]
Protein Effectors
A diverse range of proteins have been identified as c-di-GMP receptors.[16]
-
PilZ Domain Proteins: This was one of the first identified c-di-GMP binding domains.[17][18] PilZ domain-containing proteins are involved in a variety of processes, including regulating flagellar motor function, cellulose (B213188) synthesis, and type IV pili production.[17][19]
-
Transcription Factors: C-di-GMP can directly bind to transcription factors to control gene expression. For example, in Vibrio cholerae, the transcription factors VpsT and VpsR bind c-di-GMP to activate the expression of genes required for biofilm matrix production.[18][20]
-
Enzymes and Cellular Machinery: C-di-GMP can allosterically regulate enzyme activity. The classic example is the activation of cellulose synthase in Gluconacetobacter xylinus.[7][14] It can also interact with larger cellular structures, like the flagellar motor, to control motility.[4][7]
RNA Effectors (Riboswitches)
In addition to protein effectors, c-di-GMP can be sensed by RNA regulatory elements known as riboswitches.[15][17] These are structured RNA domains, typically located in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), that directly bind c-di-GMP.[17][19] Ligand binding induces a conformational change in the RNA structure, which in turn regulates gene expression by affecting transcription termination or translation initiation.[19] C-di-GMP riboswitches often control genes related to motility, adhesion, and biofilm formation.[19]
Figure 2: Overview of the c-di-GMP signaling cascade from signal input to output.
The Motility-Sessility Switch: A Paradigm of c-di-GMP Control
One of the most conserved roles of c-di-GMP signaling is the regulation of the bacterial lifestyle switch between planktonic motility and sessile biofilm formation.[1][2][5]
-
High c-di-GMP levels are generally associated with a sessile, community-based lifestyle.[1][4][20] Elevated c-di-GMP promotes the synthesis of adhesins and extracellular polymeric substances (EPS) that form the biofilm matrix, while simultaneously repressing motility, for instance, by inhibiting flagellar gene expression or function.[3][14][15]
-
Low c-di-GMP levels favor a motile, planktonic existence.[1][20] Reduced c-di-GMP concentrations lead to decreased production of biofilm matrix components and an upregulation of motility systems, facilitating dispersal and colonization of new environments.[3]
This inverse regulatory relationship is a central theme in c-di-GMP research and a key target for anti-biofilm therapeutic strategies.[4][5]
Figure 3: The inverse relationship between c-di-GMP levels and bacterial lifestyles.
Quantitative Data in c-di-GMP Signaling
The concentration of c-di-GMP and the binding affinities of its effectors are critical parameters that determine the physiological output.
| Parameter | Organism | Value | Significance |
| Cellular Concentration | P. aeruginosa (Biofilm) | 75–110 pmol/mg total protein | High levels associated with biofilm state.[1] |
| Cellular Concentration | P. aeruginosa (Planktonic) | < 30 pmol/mg total protein | Low levels associated with motile state.[1] |
| Binding Affinity (KD) | Gm0970 Riboswitch | ~16 nM | Demonstrates high-affinity binding by an RNA effector.[21] |
Note: Dissociation constants (KD) for protein effectors typically range from low nanomolar to micromolar, reflecting a wide spectrum of binding affinities that allow for a graded cellular response.
Key Experimental Protocols
Analyzing the c-di-GMP signaling pathway requires a specialized set of biochemical and genetic tools. Below are outlines of essential methodologies.
Diguanylate Cyclase (DGC) Activity Assay
This protocol determines the in vitro activity of a purified DGC enzyme by measuring the product (c-di-GMP) or a byproduct (pyrophosphate).
Principle: The synthesis of c-di-GMP from 2 GTP molecules releases pyrophosphate (PPi). The rate of PPi production is proportional to DGC activity and can be measured using a colorimetric assay. Alternatively, the consumption of GTP and production of c-di-GMP can be directly measured by High-Performance Liquid Chromatography (HPLC).[22]
Methodology (Pyrophosphate Assay): [13][23]
-
Reaction Setup: Prepare a reaction mixture containing the purified DGC enzyme, reaction buffer (e.g., Tris-HCl, MgCl₂), and the components of a pyrophosphate detection kit (e.g., EnzChek), which includes inorganic pyrophosphatase.[13]
-
Initiation: Start the reaction by adding the substrate, GTP.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer. The inorganic pyrophosphatase converts the released PPi into two molecules of inorganic phosphate, which is then detected by a dye like malachite green.[23]
-
Controls: Run parallel reactions without the DGC enzyme or without GTP to serve as negative controls.[13]
-
Analysis: Calculate the rate of PPi production from a standard curve to determine the specific activity of the DGC.
Figure 4: Workflow for a Diguanylate Cyclase (DGC) activity assay.
Phosphodiesterase (PDE) Activity Assay
This protocol measures the ability of a purified PDE to degrade c-di-GMP.
Principle: PDE activity is monitored by measuring the decrease in substrate (c-di-GMP) or the increase in product (pGpG or GMP) over time. This is commonly achieved using radiolabeled c-di-GMP or a fluorescent analog.
Methodology (Radioactive Assay): [24]
-
Substrate: Use radiolabeled [³²P]c-di-GMP as the substrate.
-
Reaction: Incubate the purified PDE enzyme with [³²P]c-di-GMP in a suitable reaction buffer.
-
Quenching: Stop the reaction at various time points by adding a quenching agent (e.g., EDTA).
-
Separation: Separate the substrate ([³²P]c-di-GMP) from the product ([³²P]pGpG or [³²P]GMP) using thin-layer chromatography (TLC).[24]
-
Detection: Expose the TLC plate to a phosphor screen and visualize the separated radioactive spots.
-
Quantification: Quantify the intensity of the substrate and product spots to determine the percentage of c-di-GMP hydrolyzed and calculate the enzyme's activity.
Alternative non-radioactive methods utilize fluorescent c-di-GMP analogs like MANT-c-di-GMP, where cleavage by a PDE alters the fluorescent properties of the molecule.[25][26]
c-di-GMP Effector Binding Assay (Pull-Down)
This protocol is used to verify the direct interaction between a protein of interest and c-di-GMP and can be adapted to estimate binding affinity (KD).[27][28]
Principle: Biotinylated c-di-GMP is immobilized on streptavidin-coated magnetic beads. A cell lysate or purified protein is incubated with these beads. If the protein of interest binds c-di-GMP, it will be "pulled down" with the beads.
-
Immobilization: Incubate biotinylated c-di-GMP with streptavidin-coated magnetic beads to immobilize the ligand.
-
Binding: Add the protein of interest (e.g., from a cell lysate or as a purified, tagged protein) to the beads and incubate to allow binding.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Detection: Analyze the eluted fraction for the presence of the target protein using Western blotting with a specific antibody.
-
Specificity Control: Perform competition assays by adding an excess of non-biotinylated c-di-GMP (specific competitor) or another nucleotide like c-GMP (non-specific competitor) during the binding step. A specific interaction will be reduced only by the specific competitor.[27]
-
KD Estimation: To estimate the dissociation constant (KD), keep the protein concentration constant and titrate increasing concentrations of biotinylated c-di-GMP. The amount of bound protein is quantified by densitometry of the Western blot bands, and the KD is calculated as the ligand concentration at which 50% of the protein is bound.[27][28]
Figure 5: Workflow for a biotinylated c-di-GMP pull-down assay.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of c-di-GMP signalling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Roles of Cyclic Diguanylate in the Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound Signaling in Bacteria | Annual Reviews [annualreviews.org]
- 8. Mechanisms of this compound signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Sensing the messenger: The diverse ways that bacteria signal through c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclic Di-GMP Riboswitch-Regulated Type IV Pili Contribute to Aggregation of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Identification of this compound Binding Proteins in Vibrio cholerae Reveals a Novel Class of this compound-Binding ATPases Associated with Type II Secretion Systems | PLOS Pathogens [journals.plos.org]
- 19. Cyclic diguanylate riboswitches control bacterial pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Signaling Pathway That cGAMP Riboswitches Found: Analysis and Application of Riboswitches to Study cGAMP Signaling in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Bacterial Signaling: An In-depth Technical Guide to Diguanylate Cyclases and Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial signaling, the second messenger bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged as a central regulator of a multitude of cellular processes. This small molecule orchestrates the transition between motile and sessile lifestyles, governs biofilm formation, and influences virulence, making the enzymes that control its intracellular concentration critical targets for research and therapeutic development. This technical guide provides an in-depth exploration of the core enzymes in c-di-GMP metabolism: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). We will delve into their structure, catalytic mechanisms, regulation, and the experimental protocols essential for their study, offering a comprehensive resource for professionals in microbiology and drug discovery.
The synthesis of c-di-GMP is catalyzed by diguanylate cyclases, which are characterized by the presence of a GGDEF domain. Conversely, the degradation of c-di-GMP is carried out by phosphodiesterases, which typically possess either an EAL or an HD-GYP domain. The balance between the activities of these two enzyme families dictates the cellular level of c-di-GMP, thereby controlling downstream physiological responses. Understanding the intricacies of these enzymes is paramount for deciphering bacterial behavior and developing novel strategies to combat bacterial infections.
Diguanylate Cyclases (DGCs): Architects of c-di-GMP
Diguanylate cyclases are responsible for the synthesis of c-di-GMP from two molecules of guanosine triphosphate (GTP). The catalytic activity of DGCs resides in their conserved GGDEF domain, named after a highly conserved amino acid motif.
Structure and Catalytic Mechanism of the GGDEF Domain
The GGDEF domain typically consists of a central β-sheet surrounded by α-helices. The active site, where GTP binds and dimerization occurs, is located in a cleft within the domain. The synthesis of c-di-GMP is a condensation reaction that requires the dimerization of two GGDEF domains, each binding one GTP molecule. This dimerization brings the two GTP substrates into close proximity, facilitating the nucleophilic attack of the 3'-hydroxyl group of one GTP on the α-phosphate of the other, leading to the formation of a linear intermediate, which then cyclizes to form c-di-GMP and pyrophosphate.
Regulation of Diguanylate Cyclase Activity
The activity of DGCs is tightly regulated to ensure appropriate cellular responses to environmental cues. This regulation can occur at multiple levels:
-
Transcriptional Regulation: The expression of genes encoding DGCs is often controlled by various transcription factors, allowing the cell to synthesize these enzymes only when needed.
-
Post-translational Modification: Phosphorylation is a common mechanism for regulating DGC activity. For instance, the phosphorylation of a receiver (REC) domain associated with the GGDEF domain can induce a conformational change that activates the cyclase. A well-studied example is WspR from Pseudomonas aeruginosa, a response regulator that, upon phosphorylation, oligomerizes and activates its DGC activity.[1][2][3][4]
-
Allosteric Regulation: DGCs can be allosterically regulated by the binding of small molecules. A notable example is product inhibition, where c-di-GMP binds to an inhibitory site (I-site) on the GGDEF domain, preventing further synthesis.
-
Protein-Protein Interactions: The activity of DGCs can be modulated by their interaction with other proteins. These interactions can either enhance or inhibit the cyclase activity, providing another layer of regulatory control.
Phosphodiesterases (PDEs): Deconstructors of c-di-GMP
Phosphodiesterases are responsible for the degradation of c-di-GMP, thereby terminating the signaling cascade. The majority of c-di-GMP-specific PDEs contain a conserved EAL domain, which hydrolyzes c-di-GMP to the linear dinucleotide 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG). A smaller family of PDEs possesses an HD-GYP domain, which can further degrade c-di-GMP to two molecules of GMP.
Structure and Catalytic Mechanism of the EAL Domain
The EAL domain exhibits a TIM-barrel-like fold. The active site is located at the C-terminal end of the barrel and contains conserved residues essential for catalysis and metal ion coordination, typically Mg2+ or Mn2+. The catalytic mechanism involves a metal-assisted nucleophilic attack of a water molecule on the phosphodiester bond of c-di-GMP.
Regulation of Phosphodiesterase Activity
Similar to DGCs, the activity of PDEs is subject to stringent regulation:
-
Transcriptional Control: The expression of PDE-encoding genes is regulated by various environmental and cellular signals, ensuring that c-di-GMP is degraded under appropriate conditions.
-
Allosteric Regulation: Some PDEs are allosterically regulated by the binding of small molecules to sensory domains. For example, the binding of GTP to a degenerate GGDEF domain can stimulate the activity of an adjacent EAL domain.
-
Post-translational Modification: Phosphorylation of associated regulatory domains can modulate PDE activity. In Vibrio cholerae, the phosphorylation of the response regulator VieA activates its PDE activity, leading to a decrease in the cellular c-di-GMP concentration and subsequent repression of biofilm formation and activation of virulence gene expression.[5]
-
Dimerization: The catalytic activity of some EAL domain-containing proteins is dependent on their dimerization, which can be influenced by the binding of c-di-GMP itself.
Quantitative Data on DGC and PDE Activity
The kinetic parameters of DGCs and PDEs are crucial for understanding their efficiency and for the development of specific inhibitors. Below is a summary of reported kinetic constants for a selection of these enzymes.
| Enzyme (Organism) | Domain Architecture | Substrate | Km (µM) | kcat (s-1) | Reference |
| Diguanylate Cyclases | |||||
| PleD (Caulobacter crescentus) | REC-REC-GGDEF | GTP | N/A | N/A | [6] |
| WspR (Pseudomonas aeruginosa) | REC-GGDEF | GTP | N/A | N/A | [3] |
| Phosphodiesterases | |||||
| RocR (Pseudomonas aeruginosa) | REC-EAL | c-di-GMP | 0.9 ± 0.1 | 0.52 ± 0.02 | [7][8][9] |
| RocR (D296A mutant) | REC-EAL | c-di-GMP | 2.5 ± 0.3 | 0.43 ± 0.02 | [7] |
| RocR (Q161A mutant) | REC-EAL | c-di-GMP | 2.7 ± 0.3 | 0.22 ± 0.01 | [7] |
| YhjH (PdeH) (Escherichia coli) | EAL | c-di-GMP | N/A | N/A | [10] |
Key Signaling Pathways Involving DGCs and PDEs
The Wsp System in Pseudomonas aeruginosa
The Wsp system is a chemosensory pathway that regulates biofilm formation in P. aeruginosa. Surface sensing by the methyl-accepting chemotaxis protein WspA initiates a phosphorylation cascade that ultimately leads to the phosphorylation and activation of the DGC, WspR. Activated WspR produces c-di-GMP, which in turn promotes the synthesis of biofilm matrix components.[1][2][3][4]
The PleD Pathway in Caulobacter crescentus
In Caulobacter crescentus, the DGC PleD plays a critical role in the developmental transition from a motile "swarmer" cell to a sessile "stalked" cell. The activity of PleD is controlled by phosphorylation via a complex phosphorelay system. Phosphorylated PleD localizes to the cell pole and synthesizes c-di-GMP, which then triggers stalk formation and holdfast synthesis, leading to surface attachment.[11][12][13][14][15][16][17]
Experimental Protocols
In Vitro Diguanylate Cyclase Activity Assay (Non-Radioactive)
This protocol describes a colorimetric assay to measure DGC activity by quantifying the pyrophosphate (PPi) released during the synthesis of c-di-GMP.
Materials:
-
Purified DGC enzyme
-
GTP solution (high purity)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
Pyrophosphate detection kit (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of GTP.
-
Equilibrate the reaction mixture and the purified DGC enzyme to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the DGC enzyme to the reaction mixture.
-
At specific time points, withdraw aliquots of the reaction and stop the reaction (e.g., by adding EDTA to chelate Mg2+).
-
Add the pyrophosphate detection reagent to each stopped reaction aliquot in a 96-well plate.
-
Incubate according to the kit manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using known concentrations of PPi to quantify the amount of PPi produced in each reaction.
-
Calculate the DGC activity as the rate of PPi production over time.
In Vitro Phosphodiesterase Activity Assay (HPLC-based)
This protocol outlines the measurement of PDE activity by monitoring the conversion of c-di-GMP to pGpG using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified PDE enzyme
-
c-di-GMP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., perchloric acid or ethanol)
-
HPLC system with a C18 reverse-phase column
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and methanol)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of c-di-GMP.
-
Equilibrate the reaction mixture and the purified PDE enzyme to the desired reaction temperature.
-
Initiate the reaction by adding the PDE enzyme.
-
At various time intervals, take aliquots of the reaction and stop it by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate (c-di-GMP) and product (pGpG) using an appropriate gradient of the mobile phases.
-
Detect the nucleotides by their UV absorbance (typically at 253 nm).
-
Quantify the peak areas of c-di-GMP and pGpG.
-
Calculate the PDE activity based on the rate of c-di-GMP consumption or pGpG formation.
Extraction and Quantification of c-di-GMP from Bacterial Cells by LC-MS/MS
This protocol describes a robust method for the extraction and sensitive quantification of intracellular c-di-GMP levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Bacterial cell culture
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standard (e.g., 13C,15N-labeled c-di-GMP)
-
LC-MS/MS system
Procedure:
-
Rapidly harvest bacterial cells from culture by centrifugation at a low temperature to quench metabolic activity.
-
Resuspend the cell pellet in a defined volume of cold extraction solvent containing the internal standard.
-
Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the extracted nucleotides.
-
Dry the extract (e.g., using a vacuum concentrator).
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate c-di-GMP from other cellular components using liquid chromatography.
-
Detect and quantify c-di-GMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the intracellular concentration of c-di-GMP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion and Future Directions
Diguanylate cyclases and phosphodiesterases are at the heart of a complex and crucial signaling network in bacteria. Their intricate regulation and profound impact on bacterial physiology make them prime targets for the development of novel antibacterial agents. A thorough understanding of their structure, function, and kinetics is essential for designing effective inhibitors that can disrupt c-di-GMP signaling and, consequently, mitigate bacterial pathogenicity.
The methodologies outlined in this guide provide a robust framework for the biochemical and functional characterization of these important enzymes. Future research will undoubtedly uncover further layers of complexity in the regulation of DGCs and PDEs, identify novel downstream effectors of c-di-GMP, and elucidate the precise roles of the myriad of c-di-GMP-metabolizing enzymes encoded in bacterial genomes. High-throughput screening assays based on the principles described herein will be instrumental in the discovery of new chemical entities that can modulate c-di-GMP signaling for therapeutic benefit. The continued exploration of this fascinating signaling system holds great promise for advancing our understanding of bacterial life and for developing innovative strategies to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Wsp system of Pseudomonas aeruginosa links surface sensing and cell envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Diguanylate Regulates Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of activity and allosteric control of diguanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Flagellar Perturbations Activate Adhesion through Two Distinct Pathways in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Study of the Division Cycle of Caulobacter crescentus Stalked Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Getting in the Loop: Regulation of Development in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex regulatory pathways coordinate cell cycle progression and development in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle control and environmental response by second messengers in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay between the Localization and Kinetics of Phosphorylation in Flagellar Pole Development of the Bacterium Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
The Core of c-di-GMP Signaling: Synthesis and Degradation
An In-Depth Technical Guide to Cyclic-di-GMP as a Universal Bacterial Second Messenger
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged from relative obscurity to become recognized as a critical second messenger in the bacterial kingdom.[1][2] It orchestrates a wide array of essential life processes, most notably the transition between motile, planktonic lifestyles and sedentary, biofilm-associated communities.[2][3] The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[3][4] This dinucleotide exerts its regulatory effects by binding to a diverse range of effector proteins and RNA riboswitches, thereby controlling transcription, enzyme activity, and large cellular structures.[2][5] This technical guide provides a comprehensive overview of the c-di-GMP signaling network, including its core metabolic pathways, regulatory functions, quantitative aspects, and detailed experimental protocols for its investigation.
The cellular level of c-di-GMP is the central node of this signaling system, determined by the balance between its synthesis and degradation by two large and distinct families of enzymes.[6]
Synthesis by Diguanylate Cyclases (DGCs)
This compound is synthesized from two molecules of Guanosine-5'-triphosphate (GTP) by enzymes known as diguanylate cyclases (DGCs).[7][8] These proteins are characterized by the presence of a conserved catalytic domain called the GGDEF domain, named after a highly conserved glycine-glycine-aspartic acid-glutamic acid-phenylalanine motif.[8][9] The synthesis reaction is predicted to occur in two steps, with each step releasing a molecule of inorganic pyrophosphate.[6] DGCs are often multi-domain proteins, featuring additional sensory domains (e.g., PAS, GAF) that perceive a wide range of environmental or cellular signals, allowing the bacterium to modulate c-di-GMP production in response to specific cues.[10][11]
Degradation by Phosphodiesterases (PDEs)
The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which are categorized into two main families based on their conserved catalytic domains: EAL and HD-GYP.[7][12]
-
EAL Domain PDEs: These enzymes hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[8][13] This pGpG is then further broken down into two molecules of GMP by other cellular enzymes.[8]
-
HD-GYP Domain PDEs: These enzymes are capable of hydrolyzing c-di-GMP directly into two molecules of GMP.[6][8]
Like DGCs, PDEs are frequently associated with sensory domains, enabling the cell to decrease c-di-GMP levels in response to specific stimuli.[10]
Translating the Message: c-di-GMP Effectors and Cellular Responses
Once produced, c-di-GMP acts as an allosteric regulator, binding to a wide variety of effector molecules—both proteins and RNA—to modulate their function and elicit specific cellular responses.[4][7]
The Motile-to-Sessile Switch: Biofilm Formation vs. Motility
The most well-documented role for c-di-GMP is its function as a master regulator of bacterial lifestyles.[2]
-
High c-di-GMP Levels: Generally promote a sessile, community-based lifestyle. This includes stimulating the production of exopolysaccharides (EPS) and adhesins, which are key components of the biofilm matrix, and repressing motility functions like flagellar synthesis and rotation.[14][15]
-
Low c-di-GMP Levels: Favor a motile, planktonic existence, promoting dispersal and exploration of new environments.[14]
This antagonistic control allows bacteria to make crucial decisions in response to environmental cues, such as nutrient availability or surface contact.[3]
Key c-di-GMP Effector Families
The diversity of c-di-GMP's influence is rooted in the vast array of effector molecules that can bind it.
The PilZ domain was one of the first identified c-di-GMP binding motifs.[16] Proteins containing this domain are widespread and act as c-di-GMP receptors that can, for example, interact with the flagellar motor to inhibit motility or regulate the activity of enzymes like cellulose (B213188) synthase.[7][16][17]
C-di-GMP can directly bind to transcription factors to control the expression of specific genes.[5] For instance, in Vibrio cholerae, the transcription factors VpsT and VpsR bind c-di-GMP to activate the expression of genes required for biofilm matrix production.[18]
Bacteria also employ RNA-based sensors for c-di-GMP.[4] C-di-GMP-binding riboswitches are located in the untranslated regions of messenger RNAs and can regulate gene expression at the transcriptional or translational level upon binding the second messenger.[14] Two distinct classes, c-di-GMP-I and c-di-GMP-II, have been identified.[4]
Interestingly, many proteins contain GGDEF and/or EAL domains that are catalytically inactive due to mutations in key residues.[19] These "degenerate" domains have often evolved to function solely as c-di-GMP binding modules, acting as receptors that regulate the activity of an associated protein domain.[5][19]
Role in Virulence and Pathogenesis
By controlling phenotypes like biofilm formation, motility, and the expression of adhesion factors, c-di-GMP signaling is intricately linked to the virulence of many bacterial pathogens.[7][10] For example, in Pseudomonas aeruginosa, high c-di-GMP levels are associated with the chronic, biofilm-based infections seen in cystic fibrosis patients.[5] The regulation is organism-specific, as each pathogen encodes a unique set of c-di-GMP signaling components and virulence factors.[7]
Quantitative Insights into c-di-GMP Signaling
Understanding the quantitative aspects of c-di-GMP signaling is crucial for building accurate models of its function. This includes the cellular concentration of the messenger and its binding affinity to various effectors.
Table 1: Examples of Intracellular c-di-GMP Concentrations
| Organism | Condition | c-di-GMP Concentration | Reference Context |
|---|---|---|---|
| Vibrio cholerae | Overexpression of various DGCs | Ranges from ~100 nM to >10 µM | Intracellular levels were manipulated and quantified to study signaling specificity.[20] |
| Pseudomonas aeruginosa | Planktonic vs. Biofilm | Levels are generally higher in biofilm cells | High c-di-GMP is linked to increased exopolysaccharide production and the small colony variant (SCV) phenotype.[5] |
| Dickeya zeae EC1 | DGC/PDE deletion mutants | Wild-type: ~300 fmol/OD600. Total DGC deletion: ~50 fmol/OD600. Total PDE deletion: >1000 fmol/OD600 | Systematic deletion of DGCs and PDEs revealed a concentration-dependent effect on swimming motility.[17] |
Table 2: Selected c-di-GMP Effector Binding Affinities (Kd)
| Effector (Organism) | Effector Type | Kd (µM) | Reference Context |
|---|---|---|---|
| VpsT (Vibrio cholerae) | Transcription Factor | ~4 µM | VpsT binds c-di-GMP to activate biofilm gene expression.[18] |
| PelD (Pseudomonas aeruginosa) | Putative Effector | ~0.2 µM | PelD is required for Pel polysaccharide production and binds c-di-GMP.[5] |
| BldD (Streptomyces coelicolor) | Transcription Factor | ~0.4 µM | BldD acts as a master regulator of development, and its DNA binding is modulated by c-di-GMP.[11] |
| YcgR (Escherichia coli) | PilZ Domain Protein | 1-10 µM | YcgR binding to c-di-GMP inhibits flagellar motor function.[16] |
Methodologies for Investigating c-di-GMP Signaling
A variety of experimental techniques are employed to dissect c-di-GMP signaling networks, from quantifying the molecule itself to assessing its phenotypic consequences.
Quantification of Intracellular c-di-GMP Levels
Accurate measurement of in vivo c-di-GMP concentrations is fundamental. The most common and robust method involves nucleotide extraction followed by analysis using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[19]
Protocol 1: Extraction and Quantification by HPLC
-
Objective: To extract and quantify c-di-GMP from bacterial cell pellets.
-
Methodology:
-
Cell Harvesting: Grow bacterial cells to the desired growth phase and conditions. Quickly harvest a defined quantity of cells (e.g., equivalent to 1 ml at an OD600 of 1.8) by centrifugation at 4°C.[21][22]
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.[21][22]
-
Extraction: Resuspend the pellet in a small volume of buffer and heat at 100°C for 5 minutes to lyse cells and inactivate enzymes. Add ice-cold ethanol (B145695) to a final concentration of 65% to precipitate proteins and other macromolecules.[21][22]
-
Clarification: Centrifuge the sample to pellet the precipitated material. The supernatant, containing the extracted nucleotides, is carefully collected. This extraction can be repeated on the pellet to ensure complete recovery.[21][22]
-
Drying & Resuspension: Dry the pooled supernatant using a vacuum concentrator (e.g., SpeedVac). Resuspend the dried extract in a small, precise volume of ultrapure water for analysis.[21]
-
HPLC Analysis: Inject the resuspended sample onto a reverse-phase C18 HPLC column.[21][22] Elute c-di-GMP using a gradient of a suitable mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and methanol).[21][22]
-
Quantification: Detect c-di-GMP by its UV absorbance at 253 nm.[21][22] Quantify the amount by comparing the peak area to a standard curve generated with known concentrations of commercially available c-di-GMP.[21] Normalize the result to the total protein content of the initial cell pellet.[21]
-
In Vitro Measurement of Enzyme Activity
To characterize the enzymatic activity of individual DGCs and PDEs, in vitro assays are essential.
Protocol 2: PDE Activity Assay using MANT-c-di-GMP
-
Objective: To measure the c-di-GMP degradation rate of a purified PDE in vitro.
-
Methodology:
-
Principle: This assay uses a fluorescent analog of c-di-GMP, 2'-O-(N'-methylanthraniloyl)-c-di-GMP (MANT-c-di-GMP). The fluorescence of this compound changes upon its hydrolysis by a PDE, which can be monitored in real-time.[23]
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the purified PDE enzyme, and a known concentration of MANT-c-di-GMP.
-
Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader or spectrofluorometer.
-
Analysis: The initial rate of the reaction can be calculated from the slope of the fluorescence change. This allows for the determination of kinetic parameters and the screening of potential enzyme inhibitors or activators.[23]
-
Assessment of c-di-GMP-Dependent Phenotypes
Connecting c-di-GMP levels to cellular behavior requires robust phenotypic assays.
Protocol 3: Biofilm Formation Assay (Crystal Violet Method)
-
Objective: To quantify the ability of bacteria to form biofilms on an abiotic surface.
-
Methodology:
-
Growth: Inoculate bacteria into a multi-well plate (e.g., 96-well polystyrene plate) with appropriate growth medium. Incubate under static conditions for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic culture and gently wash the wells with water or PBS to remove non-adherent cells.
-
Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20 minutes. This stains the biomass of the biofilm.
-
Final Wash & Solubilization: Discard the crystal violet solution and wash the wells thoroughly to remove excess stain. Allow the plate to dry. Solubilize the bound crystal violet by adding a solvent such as 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain in a plate reader (typically at ~550-590 nm). Higher absorbance indicates greater biofilm formation.
-
Protocol 4: Swarming Motility Assay
-
Objective: To assess flagellar-mediated motility across a surface.
-
Methodology:
-
Plate Preparation: Prepare motility plates using a rich medium (e.g., LB) solidified with a low concentration of agar (B569324) (e.g., 0.25-0.6%).[24][25]
-
Inoculation: Carefully inoculate a small volume of a liquid bacterial culture into the center of the agar plate using a toothpick or pipette tip, taking care not to pierce the bottom.[25]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C or 37°C).[25]
-
Measurement: After a set incubation period (e.g., 6-24 hours), measure the diameter of the circular zone of bacterial growth spreading from the inoculation point. A larger diameter indicates greater motility. Strains with high c-di-GMP levels are often deficient in swarming motility.[24]
-
Conclusion and Future Directions
This compound is a bona fide universal second messenger that empowers bacteria to integrate diverse environmental signals into coherent physiological responses. Its central role in controlling biofilm formation and virulence makes the c-di-GMP signaling network a highly attractive target for the development of novel anti-biofilm and anti-virulence therapeutics. Future research will continue to unravel the complexity of these networks, focusing on the specificity of signaling pathways, the identification of new effectors, and the intricate cross-talk with other signaling systems. The development of high-throughput screening assays for molecules that modulate c-di-GMP levels holds significant promise for discovering new anti-infective agents.[26]
References
- 1. [PDF] Principles of c-di-GMP signalling in bacteria | Semantic Scholar [semanticscholar.org]
- 2. Principles of c-di-GMP signalling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Executors of Bacterial Signals: Functional Versatility and Regulatory Networks of c-di-GMP Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic di-GMP signalling and the regulation of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking the homeostasis of second messenger this compound in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The global regulation of c‐di‐GMP and cAMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]
- 23. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | Bioinformatic and functional characterization of this compound metabolic proteins in Vibrio alginolyticus unveils key diguanylate cyclases controlling multiple biofilm-associated phenotypes [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation [frontiersin.org]
Initial Studies on Cyclic-di-GMP and Bacterial Motility: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) as a ubiquitous second messenger in bacteria revolutionized our understanding of bacterial signal transduction and lifestyle regulation. Initially identified in the 1980s as an allosteric activator of cellulose (B213188) synthase in Gluconacetobacter xylinus, its role has expanded to encompass a central function in the transition between motile, planktonic states and sessile, biofilm-forming communities. Elevated intracellular levels of c-di-GMP are now widely recognized as a key signal promoting sessility and inhibiting various forms of bacterial motility, including swimming and swarming. This technical guide delves into the foundational studies that first established this critical link, providing a detailed overview of the core signaling pathways, experimental methodologies, and key quantitative data that underpin our current knowledge.
Core Signaling Pathway: c-di-GMP Regulation of Motility
The intracellular concentration of c-di-GMP is dynamically controlled by the opposing activities of two main enzyme families: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). DGCs, characterized by the presence of a GGDEF domain, synthesize c-di-GMP from two molecules of GTP. Conversely, PDEs, which typically contain an EAL or HD-GYP domain, are responsible for the degradation of c-di-GMP into linear diguanylate (pGpG) or two molecules of GMP. The balance of these enzymatic activities dictates the cellular c-di-GMP pool, which in turn modulates downstream effector proteins that ultimately impact the flagellar motor and motility. High levels of c-di-GMP generally lead to a reduction or cessation of flagellar-based movement, promoting a sessile lifestyle.
Quantitative Data from Foundational Studies
The seminal work by Simm et al. (2004) in Molecular Microbiology provided some of the first direct evidence for the inverse regulation of motility by proteins containing GGDEF and EAL domains. By overexpressing these domains in various bacterial species, they were able to manipulate intracellular c-di-GMP levels and observe the resulting phenotypic changes in motility.
| Bacterial Strain | Genotype/Plasmid | Relevant Domain Overexpressed | Observed Motility Phenotype | Relative c-di-GMP Level |
| Salmonella enterica serovar Typhimurium | Wild-type (control) | - | Wild-type motility | Basal |
| Salmonella enterica serovar Typhimurium | p(GGDEF) | GGDEF (from S. Typhimurium CsgD) | Abolished motility | High |
| Salmonella enterica serovar Typhimurium | p(EAL) | EAL (from E. coli YhjH) | Hypermotility | Low |
| Pseudomonas aeruginosa | Wild-type (control) | - | Wild-type motility | Basal |
| Pseudomonas aeruginosa | p(GGDEF) | GGDEF (from S. Typhimurium CsgD) | Abolished motility | High |
| Pseudomonas aeruginosa | p(EAL) | EAL (from E. coli YhjH) | Enhanced motility | Low |
| Escherichia coli | Wild-type (control) | - | Wild-type motility | Basal |
| Escherichia coli | p(GGDEF) | GGDEF (from S. Typhimurium CsgD) | Reduced motility | High |
| Escherichia coli | p(EAL) | EAL (from E. coli YhjH) | Enhanced motility | Low |
Data synthesized from the findings of Simm et al., Mol. Microbiol., 2004.
Experimental Protocols
The initial studies establishing the link between c-di-GMP and bacterial motility relied on a set of core experimental techniques. The following protocols are representative of the methodologies employed in this foundational research.
Bacterial Motility Assay (Soft Agar (B569324) Plate Method)
This assay assesses bacterial swimming motility by observing the migration of bacteria through a semi-solid agar medium.
Materials:
-
Luria-Bertani (LB) medium
-
Bacto-agar
-
Sterile petri dishes (100 mm)
-
Bacterial cultures grown to mid-log phase
-
Sterile pipette tips or inoculation needle
Procedure:
-
Prepare soft agar plates by adding 0.3% (w/v) Bacto-agar to LB medium.
-
Autoclave the medium and allow it to cool to approximately 50°C.
-
Pour approximately 25 ml of the soft agar medium into each sterile petri dish and allow it to solidify at room temperature.
-
Using a sterile pipette tip or inoculation needle, carefully inoculate 1-2 µl of a mid-log phase bacterial culture into the center of the soft agar plate. The inoculation should be a single stab into the agar, being careful not to reach the bottom of the plate.
-
Incubate the plates at 30°C or 37°C (depending on the bacterial species) for 12-24 hours.
-
Assess motility by measuring the diameter of the circular zone of bacterial growth (the "swim ring") radiating from the point of inoculation. A larger diameter indicates greater motility.
Quantification of Intracellular c-di-GMP by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) was a key method for quantifying intracellular c-di-GMP levels in early studies.
Materials:
-
Bacterial cell cultures
-
Extraction buffer (e.g., a mixture of acetonitrile, methanol, and water)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer
-
c-di-GMP standard for calibration
Procedure:
-
Grow bacterial cultures to the desired cell density under specific experimental conditions.
-
Rapidly harvest the cells by centrifugation at a low temperature to quench metabolic activity.
-
Resuspend the cell pellet in a precise volume of ice-cold extraction buffer.
-
Lyse the cells by methods such as sonication or bead beating, ensuring the sample remains cold.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Collect the supernatant containing the nucleotide extract.
-
Dry the extract completely using a lyophilizer or vacuum concentrator.
-
Resuspend the dried extract in a known volume of HPLC-grade water.
-
Inject a defined volume of the resuspended extract onto a C18 reverse-phase HPLC column.
-
Elute the nucleotides using a gradient of an appropriate mobile phase (e.g., a buffer with an increasing concentration of acetonitrile).
-
Detect and quantify the c-di-GMP peak based on its retention time and mass-to-charge ratio, comparing it to a standard curve generated with a known concentration of c-di-GMP.
-
Normalize the quantified c-di-GMP levels to the total protein concentration of the initial cell lysate to account for variations in cell number.
Conclusion
The initial studies on the role of this compound in bacterial motility laid a critical foundation for the now-burgeoning field of bacterial signal transduction. The inverse correlation between intracellular c-di-GMP levels and flagellar-based motility is a central paradigm in microbiology. The experimental approaches detailed in this guide, while refined over time, remain fundamental to investigating c-di-GMP signaling pathways. For researchers and drug development professionals, understanding these core principles and methodologies is essential for exploring c-di-GMP as a potential target for novel antimicrobial strategies aimed at disrupting bacterial lifestyles, particularly biofilm formation and virulence.
The Evolving Landscape of a Universal Bacterial Second Messenger: An In-depth Guide to Cyclic-di-GMP Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged as a central regulator in the bacterial kingdom, orchestrating complex lifestyle transitions, including the switch between motile and sessile states, virulence, and antibiotic resistance. Its discovery opened a new frontier in understanding bacterial signal transduction, revealing a sophisticated network of enzymes and effector proteins that has evolved to respond to a myriad of environmental and cellular cues. This technical guide provides a comprehensive overview of the core principles governing the evolution of c-di-GMP signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Components and Evolutionary Plasticity
The c-di-GMP signaling network is characterized by its modularity and adaptability, features that have driven its evolutionary success across diverse bacterial phyla. The core components of this system are enzymes responsible for the synthesis and degradation of c-di-GMP, and a diverse array of effector molecules that bind c-di-GMP to elicit a cellular response.
The synthesis of c-di-GMP is catalyzed by diguanylate cyclases (DGCs) , which contain a conserved GGDEF domain . Conversely, the degradation of c-di-GMP is primarily carried out by phosphodiesterases (PDEs) , which possess either an EAL domain or an HD-GYP domain .[1][2] These catalytic domains are often found in combination with a wide variety of N-terminal sensory domains, allowing for the integration of diverse signals, from light and oxygen to nutrients and cell-cell communication signals.[3] This modular architecture is a key driver of the evolutionary diversification of c-di-GMP signaling, enabling bacteria to adapt their signaling networks to specific environmental niches.
The evolution of this signaling system is marked by several key processes:
-
Gene Duplication and Diversification: Many bacterial genomes encode a large number of DGCs and PDEs, a result of extensive gene duplication events. These paralogous enzymes have often undergone functional diversification, leading to the evolution of specialized signaling pathways that control distinct cellular processes.
-
Horizontal Gene Transfer (HGT): The transfer of genes encoding c-di-GMP signaling components between different bacterial species has played a significant role in the dissemination and adaptation of this signaling system. HGT allows for the rapid acquisition of new signaling capabilities, contributing to the evolution of novel traits such as virulence and antibiotic resistance.
-
Domain Shuffling and Fusion: The modular nature of c-di-GMP signaling proteins has facilitated the evolution of novel multi-domain architectures through domain shuffling and gene fusion events. This has led to the emergence of proteins with unique regulatory properties, further expanding the complexity of the signaling network.
-
Degeneration and Neofunctionalization: In some instances, the catalytic activity of GGDEF or EAL domains has been lost through mutation. These "degenerate" domains have often evolved new functions as c-di-GMP binding domains, acting as effector proteins that regulate cellular processes through protein-protein interactions.[4]
Quantitative Insights into c-di-GMP Signaling
A quantitative understanding of the biochemical parameters of c-di-GMP signaling components is crucial for building accurate models of these complex networks and for the development of targeted therapeutics. The following tables summarize key quantitative data from the literature.
Table 1: Intracellular Concentrations of c-di-GMP in Various Bacteria
| Bacterial Species | Growth Condition | c-di-GMP Concentration (nM) | Reference |
| Pseudomonas aeruginosa PA14 | Planktonic | < 30 pmol/mg protein | [5] |
| Pseudomonas aeruginosa PA14 | Biofilm | 75-110 pmol/mg protein | [5] |
| Vibrio cholerae | Wild-type | 500-2000 | [1] |
| Vibrio cholerae | ΔhapR mutant | 8000-10000 | [1] |
| Bacillus subtilis | Wild-type | Undetectable | [6] |
| Anabaena sp. PCC 7120 | Wild-type | 4680 ± 840 | [2] |
| Shigella flexneri | Wild-type | ~150 | [7] |
Table 2: Binding Affinities (Kd) of c-di-GMP Effector Proteins
| Effector Protein (Organism) | Method | Kd (µM) | Reference |
| CdgR (Anabaena sp. PCC 7120) | LSPR | 0.18 | [2] |
| CdgR Y97A mutant | LSPR | 1.81 ± 0.09 | [2] |
| LapD (Pseudomonas fluorescens) | Not specified | 5.5 ± 2.8 | [8] |
| HapZ (Pseudomonas aeruginosa) | Not specified | 2.0 | [9] |
| HipH (Escherichia coli) | Pull-down | 7.6 | [10] |
Table 3: Kinetic Parameters of Diguanylate Cyclases (DGCs)
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| WspR (Pseudomonas aeruginosa) | GTP | 2.5 | 0.012 | 4800 | |
| YdeH (Escherichia coli) | GTP | 1.8 | 0.03 | 16700 |
Table 4: Kinetic Parameters of Phosphodiesterases (PDEs)
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| RocR (Pseudomonas aeruginosa) | c-di-GMP | 0.2 | 0.1 | 500000 | |
| YhjH (Salmonella enterica) | c-di-GMP | 1.1 | 0.014 | 12700 | |
| SO3491 (Shewanella oneidensis) | c-di-GMP | 3.2 ± 2 | 0.16 ± 0.01 | 5 x 10⁴ | [11] |
Key Signaling Pathways: A Visual Guide
The following diagrams, generated using the DOT language for Graphviz, illustrate the core logic of c-di-GMP signaling pathways in key model organisms and representative experimental workflows.
Caption: c-di-GMP signaling in Pseudomonas aeruginosa.
Caption: c-di-GMP signaling in Escherichia coli.
Caption: c-di-GMP signaling in Vibrio cholerae.
Detailed Methodologies for Key Experiments
A rigorous investigation into the evolution and function of c-di-GMP signaling relies on a toolkit of robust experimental protocols. The following sections provide detailed methodologies for key assays.
Quantification of Intracellular c-di-GMP Levels
Objective: To accurately measure the cellular concentration of c-di-GMP.
Protocol:
-
Cell Culture and Lysis:
-
Grow bacterial cultures to the desired optical density under specific experimental conditions.
-
Rapidly harvest cells by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in an extraction buffer (e.g., acetonitrile/methanol/water, 40:40:20).
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the nucleotide extract.
-
Dry the extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleotide extract using liquid chromatography (LC) with a C18 column.
-
Detect and quantify c-di-GMP using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Use a known concentration of a stable isotope-labeled c-di-GMP as an internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of c-di-GMP.
-
Calculate the intracellular c-di-GMP concentration by normalizing the measured amount to the total protein concentration or cell number of the initial culture.
-
Caption: Workflow for c-di-GMP quantification.
In Vitro c-di-GMP Binding Assays
Objective: To determine the binding affinity (Kd) of a protein for c-di-GMP.
Protocol (Filter Binding Assay):
-
Preparation of Radiolabeled c-di-GMP:
-
Synthesize [α-³²P]c-di-GMP in vitro using a purified DGC enzyme and [α-³²P]GTP.
-
Purify the radiolabeled c-di-GMP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Binding Reaction:
-
Incubate a constant concentration of the purified protein of interest with increasing concentrations of [α-³²P]c-di-GMP in a suitable binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Filter the binding reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will bind to the membrane, while unbound ligand will pass through.
-
Wash the membrane with binding buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Quantify the amount of radioactivity retained on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [α-³²P]c-di-GMP as a function of the free ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using non-linear regression analysis.
-
Caption: Workflow for determining binding affinity.
Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays
Objective: To determine the kinetic parameters (Km, kcat) of DGCs and PDEs.
Protocol (HPLC-based):
-
Enzyme Purification:
-
Overexpress and purify the DGC or PDE of interest using affinity chromatography.
-
-
Enzymatic Reaction:
-
For DGCs, incubate the purified enzyme with varying concentrations of GTP in a reaction buffer containing Mg²⁺.
-
For PDEs, incubate the purified enzyme with varying concentrations of c-di-GMP in a reaction buffer containing a divalent metal cofactor (e.g., Mg²⁺ or Mn²⁺).
-
Take aliquots of the reaction at different time points and quench the reaction (e.g., by adding EDTA or heat inactivation).
-
-
Product Quantification:
-
Separate the substrate and product (c-di-GMP for DGCs; pGpG or GMP for PDEs) using reverse-phase HPLC.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
Caption: Workflow for enzyme kinetics analysis.
Future Directions and Implications for Drug Development
The study of the evolution of c-di-GMP signaling continues to reveal new layers of complexity and sophistication in bacterial regulation. Understanding the evolutionary trajectories of these signaling networks provides valuable insights into the adaptation of bacteria to diverse environments, including the human host. This knowledge is critical for the development of novel antimicrobial strategies that target this essential signaling pathway.
By targeting DGCs, PDEs, or c-di-GMP effector proteins, it may be possible to disrupt key bacterial processes such as biofilm formation and virulence, thereby rendering pathogenic bacteria more susceptible to conventional antibiotics and the host immune system. The quantitative data and experimental protocols presented in this guide provide a foundation for further research in this exciting field and for the rational design of next-generation therapeutics to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. A c-di-GMP binding effector controls cell size in a cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bacterial Inflammation Sensor Regulates c-di-GMP Signaling, Adhesion, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bow-tie signaling in c-di-GMP: Machine learning in a simple biochemical network | PLOS Computational Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic Diguanylate Regulates Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core: A Technical Guide to the Structural Features of Cyclic-di-GMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate) has emerged as a ubiquitous second messenger in bacteria, playing a pivotal role in the regulation of a wide array of cellular processes. From controlling the transition between motile and sessile lifestyles to modulating virulence and biofilm formation, the intricate signaling networks governed by this small molecule are of profound interest to the scientific and medical communities. A thorough understanding of the fundamental structural features of cyclic-di-GMP is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting bacterial signaling pathways. This technical guide provides an in-depth exploration of the core structural characteristics of the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Structural Features of this compound
The this compound molecule is a cyclic dinucleotide with the chemical formula C₂₀H₂₄N₁₀O₁₄P₂ and a molar mass of 690.4 g/mol . Its structure is characterized by two guanosine monophosphate (GMP) moieties linked by two 3'-5' phosphodiester bonds, forming a central 12-membered ring. This unique cyclic arrangement confers specific conformational properties that are essential for its biological activity.
Chemical Composition and Phosphodiester Bonds
The fundamental building blocks of this compound are two guanine (B1146940) nitrogenous bases, two ribose sugars, and two phosphate (B84403) groups. The phosphodiester bonds link the 3' hydroxyl group of one ribose sugar to the 5' hydroxyl group of the other, and vice versa, creating a cyclic structure. These bonds can adopt different conformations, influencing the overall shape of the molecule.
Three-Dimensional Conformation: The Dimeric Nature
A hallmark of this compound is its propensity to form a stable, non-covalent dimer. In this dimeric state, two this compound molecules intercalate, with the guanine bases stacking in the center. This intercalated dimer is the biologically active form that is recognized by most of its protein and RNA receptors. The formation of this dimer is a key feature that distinguishes this compound from other cyclic dinucleotide second messengers.
The monomeric form of this compound can also exist and is typically observed when bound to certain classes of phosphodiesterases (PDEs) that are responsible for its degradation. The equilibrium between the monomeric and dimeric states can be influenced by environmental factors such as ion concentrations.
Base Pairing and Stacking
Within the intercalated dimer, the guanine bases from the two this compound molecules are arranged in a stacked, anti-parallel orientation. This stacking is stabilized by van der Waals forces and hydrophobic interactions, contributing to the overall stability of the dimer. While canonical Watson-Crick base pairing is not the primary mode of interaction between the two molecules in the dimer, specific hydrogen bonding interactions with receptor proteins are crucial for recognition.
Quantitative Structural Data
The precise geometry of the this compound molecule has been elucidated through X-ray crystallography studies. The following tables summarize key bond lengths and angles derived from the crystallographic information files (CIFs) of the Protein Data Bank (PDB) entries 1W25 and 4DN0. These values provide a quantitative basis for understanding the molecule's conformation.
Table 1: Selected Bond Lengths in this compound (in Angstroms)
| Atom 1 | Atom 2 | Bond Length (Å) - PDB ID: 1W25 | Bond Length (Å) - PDB ID: 4DN0 |
| P1 | O5' | 1.60 | 1.59 |
| P1 | O3' | 1.61 | 1.60 |
| C3' | O3' | 1.44 | 1.45 |
| C4' | C3' | 1.52 | 1.53 |
| C5' | C4' | 1.51 | 1.52 |
| O5' | C5' | 1.44 | 1.44 |
| N9 | C8 | 1.37 | 1.38 |
| N9 | C4 | 1.38 | 1.37 |
| C4 | N3 | 1.35 | 1.35 |
| C2 | N3 | 1.33 | 1.33 |
| C2 | N1 | 1.37 | 1.38 |
| C6 | N1 | 1.39 | 1.39 |
| C6 | O6 | 1.24 | 1.25 |
| C5 | C6 | 1.41 | 1.41 |
| C5 | N7 | 1.39 | 1.39 |
| C8 | N7 | 1.31 | 1.31 |
Table 2: Selected Bond Angles in this compound (in Degrees)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - PDB ID: 1W25 | Bond Angle (°) - PDB ID: 4DN0 |
| O5' | P1 | O3' | 104.5 | 105.1 |
| P1 | O3' | C3' | 120.1 | 119.7 |
| O3' | C3' | C4' | 110.2 | 109.8 |
| C3' | C4' | C5' | 102.1 | 102.5 |
| C4' | C5' | O5' | 109.5 | 109.9 |
| C5' | O5' | P1 | 121.3 | 120.8 |
| C4 | N9 | C8 | 104.2 | 104.0 |
| N7 | C8 | N9 | 113.5 | 113.7 |
| C5 | N7 | C8 | 104.1 | 104.3 |
| C6 | C5 | N7 | 110.8 | 110.6 |
| N1 | C6 | C5 | 128.9 | 128.7 |
| C2 | N1 | C6 | 125.3 | 125.5 |
| N3 | C2 | N1 | 117.2 | 117.0 |
| C4 | N3 | C2 | 115.6 | 115.8 |
| N9 | C4 | N3 | 126.1 | 126.3 |
Experimental Protocols for Structural Elucidation
The determination of the three-dimensional structure of this compound has been primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key experiments.
X-ray Crystallography Protocol for this compound
This protocol outlines the general steps for obtaining the crystal structure of this compound.
-
Sample Preparation and Crystallization:
-
Synthesize or commercially obtain high-purity this compound.
-
Prepare a concentrated solution of this compound in a suitable buffer (e.g., 10-20 mM Tris-HCl, pH 7.5).
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A common precipitant used is 2-methyl-2,4-pentanediol (MPD) at concentrations ranging from 20-40% (v/v).
-
Set up crystallization plates with a matrix of conditions, varying precipitant concentration, pH, and temperature (typically 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals (typically >50 µm in all dimensions) are obtained, they are cryo-protected to prevent damage during X-ray exposure. This is often achieved by briefly soaking the crystal in a solution containing the mother liquor supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol.
-
The crystal is then looped and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction images are processed to determine the unit cell dimensions and space group.
-
The phases of the structure factors are determined using methods such as direct methods or molecular replacement if a suitable model is available.
-
An initial electron density map is calculated, and a model of the this compound molecule is built into the density.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. Bond lengths, angles, and other geometric parameters are then extracted from the refined model.
-
NMR Spectroscopy Protocol for Structural Elucidation of this compound
NMR spectroscopy provides information about the structure and dynamics of this compound in solution.
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value (typically around 7.0).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides information about the proton chemical shifts and coupling constants.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within each ribose sugar ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for linking the guanine base to the ribose sugar and for confirming the phosphodiester linkages.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is essential for determining the conformation of the glycosidic bond and the overall three-dimensional structure.
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign all the ¹H and ¹³C chemical shifts using the combination of 1D and 2D spectra.
-
Extract structural restraints from the NMR data, such as interproton distances from NOESY spectra and dihedral angles from coupling constants.
-
Use molecular modeling software to calculate a family of structures that are consistent with the experimental restraints. The final structure represents the time-averaged conformation of this compound in solution.
-
This compound Signaling Pathways
The biological effects of this compound are mediated through complex signaling pathways that involve its synthesis by diguanylate cyclases (DGCs), its degradation by phosphodiesterases (PDEs), and its binding to a variety of effector proteins and RNA riboswitches. Below are diagrams illustrating key aspects of these pathways in two well-studied bacterial models, Pseudomonas aeruginosa and Escherichia coli.
Caption: General overview of this compound synthesis and degradation pathways.
Caption: A simplified c-di-GMP signaling pathway in Pseudomonas aeruginosa.
Caption: A simplified c-di-GMP signaling pathway in Escherichia coli.
Conclusion
The structural biology of this compound provides a fascinating example of how a small molecule can exert profound control over bacterial physiology. Its unique dimeric structure is central to its function, enabling specific recognition by a diverse array of cellular receptors. A detailed understanding of its structural features, underpinned by quantitative data and robust experimental methodologies, is essential for the continued exploration of this compound signaling networks. This knowledge will undoubtedly pave the way for the development of innovative strategies to combat bacterial infections and control biofilm formation in various industrial and medical settings.
The Unconventional Second Messenger: A Technical Guide to the Key Differences Between Cyclic-di-GMP and Other Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-GMP (c-di-GMP) has emerged as a critical bacterial second messenger, orchestrating complex physiological transitions and behaviors, including biofilm formation, motility, and virulence. Its unique dimeric structure and intricate regulatory network set it apart from canonical nucleotides such as ATP and GTP, as well as other cyclic mononucleotide second messengers like cAMP and cGMP. This in-depth technical guide delineates the core distinctions of c-di-GMP, providing a comparative analysis of its structure, metabolism, signaling paradigms, and functional roles. This document offers quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers in microbiology, infectious disease, and drug development.
Introduction: A Paradigm Shift in Bacterial Signaling
For decades, our understanding of intracellular signaling in bacteria was dominated by cyclic adenosine (B11128) monophosphate (cAMP) and, to a lesser extent, cyclic guanosine (B1672433) monophosphate (cGMP), largely mirroring the signaling paradigms observed in eukaryotes.[1][2] The discovery of bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) unveiled a signaling network of remarkable complexity and specificity, fundamentally altering our perception of bacterial regulation.[3] Unlike its mononucleotide counterparts, c-di-GMP is a dinucleotide, a feature that underpins its distinct physicochemical properties and modes of interaction with a diverse array of effector molecules.[4][5] This guide will explore the fundamental differences that establish c-di-GMP as a unique signaling molecule, providing the technical details necessary for its study and potential therapeutic targeting.
Structural and Physicochemical Distinctions
The most fundamental difference between c-di-GMP and other nucleotides lies in its structure. While ATP and GTP are nucleoside triphosphates serving as energy currency and building blocks for nucleic acids, and cAMP and cGMP are cyclic mononucleotides, c-di-GMP is a cyclic dinucleotide.[4][5] This dimeric nature, formed from two GTP molecules, creates a more complex and larger structure, enabling a wider range of interactions with its protein and RNA effectors.
Synthesis and Degradation: A Tightly Regulated Network
The metabolism of c-di-GMP is governed by a dedicated and highly regulated enzymatic network, a key point of divergence from other nucleotides.
3.1. Synthesis:
Cyclic-di-GMP is synthesized from two molecules of GTP by diguanylate cyclases (DGCs) , enzymes characterized by a conserved GGDEF domain .[5] This process is distinct from the synthesis of cAMP from ATP by adenylate cyclases and cGMP from GTP by guanylate cyclases.
3.2. Degradation:
The degradation of c-di-GMP is mediated by phosphodiesterases (PDEs) , which are categorized into two major families based on their conserved domains: EAL and HD-GYP . EAL domain-containing PDEs hydrolyze c-di-GMP to a linear dinucleotide, pGpG, which is then further degraded to two molecules of GMP. HD-GYP domain-containing PDEs, on the other hand, can directly hydrolyze c-di-GMP into two molecules of GMP.[6]
Signaling Mechanisms and Effector Molecules
The downstream effects of c-di-GMP are mediated by a diverse set of effector molecules that bind to it with high specificity and affinity. These effectors are largely distinct from those that recognize other nucleotides.
4.1. PilZ Domain Proteins:
A major class of c-di-GMP receptors are proteins containing a PilZ domain . These proteins undergo a conformational change upon c-di-GMP binding, allowing them to interact with and regulate the activity of downstream targets, such as cellulose (B213188) synthase and flagellar motors.[7]
4.2. Riboswitches:
This compound can also directly regulate gene expression at the post-transcriptional level by binding to specific riboswitches located in the 5' untranslated region of mRNAs.[8] This interaction can induce conformational changes in the RNA, leading to either transcription termination or translation inhibition.[8]
4.3. Other Effector Proteins:
A growing number of other proteins, including transcription factors and enzymes, have been identified as c-di-GMP effectors, highlighting the pleiotropic nature of this signaling molecule.[9]
Functional Roles: Orchestrating Bacterial Lifestyles
The functional consequences of c-di-GMP signaling are vast and primarily centered on the regulation of bacterial lifestyles, a key distinction from the metabolic and gene-regulatory roles of cAMP and cGMP in bacteria. High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming state, while low levels promote motility.[4] This "lifestyle switch" is a central theme in c-di-GMP signaling and has profound implications for bacterial pathogenesis and antibiotic resistance.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key quantitative parameters for c-di-GMP and other relevant nucleotides.
Table 1: Comparative Physicochemical Properties of Key Nucleotides
| Property | c-di-GMP | cAMP | cGMP | ATP | GTP |
| Molar Mass ( g/mol ) | 690.4 | 329.2 | 345.2 | 507.2 | 523.2 |
| Structure | Cyclic Dinucleotide | Cyclic Mononucleotide | Cyclic Mononucleotide | Nucleoside Triphosphate | Nucleoside Triphosphate |
| Precursor | 2 x GTP | ATP | GTP | - | - |
Table 2: Comparative Intracellular Concentrations in Bacteria
| Nucleotide | Typical Concentration Range (µM) | Bacterial Species (Example) | Reference |
| c-di-GMP | 0.1 - 10 | Pseudomonas aeruginosa, Vibrio cholerae | [7] |
| cAMP | 1 - 10 | Escherichia coli | [10] |
| cGMP | Nanomolar range (often low) | Rhodospirillum centenum | [2] |
| ATP | 1,000 - 10,000 | Escherichia coli | |
| GTP | 100 - 1,000 | Escherichia coli |
Table 3: Kinetic Parameters of c-di-GMP Metabolizing Enzymes
| Enzyme Class | Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | Reference |
| Diguanylate Cyclase (GGDEF) | WspR (P. aeruginosa) | GTP | 20 - 100 | 0.1 - 1 | |
| Phosphodiesterase (EAL) | RocR (P. aeruginosa) | c-di-GMP | 0.5 - 5 | 1 - 10 | [11] |
| Phosphodiesterase (HD-GYP) | VCA0681 (V. cholerae) | c-di-GMP | 1 - 10 | 0.1 - 1 | [6] |
Table 4: Binding Affinities (Kd) of c-di-GMP to Effectors
| Effector Class | Effector (Organism) | Kd (µM) | Reference |
| PilZ Domain | CdgR (Anabaena sp.) | 0.18 | [7] |
| Riboswitch | Vc2 (V. cholerae) | ~0.001 | [12] |
| Transcription Factor | FleQ (P. aeruginosa) | 1 - 5 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the study of c-di-GMP signaling.
7.1. Measurement of Intracellular c-di-GMP by LC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and accurate method.[13]
Materials:
-
Bacterial culture
-
Extraction solution (e.g., acetonitrile/methanol/water)
-
Internal standard (e.g., 13C10,15N5-c-di-GMP)
-
LC-MS/MS system
Protocol:
-
Cell Harvesting: Rapidly harvest bacterial cells from a liquid culture by centrifugation at 4°C.
-
Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solution containing the internal standard.
-
Cell Lysis: Lyse the cells by bead beating or sonication.
-
Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the nucleotides using a suitable column and detect c-di-GMP and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: Quantify the amount of c-di-GMP in the sample by comparing its peak area to that of the internal standard.
7.2. In Vitro Diguanylate Cyclase (DGC) Activity Assay using HPLC
This assay measures the synthesis of c-di-GMP from GTP by a purified DGC enzyme, with product formation monitored by high-performance liquid chromatography (HPLC).[14][15]
Materials:
-
Purified DGC enzyme
-
GTP
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
HPLC system with a UV detector
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified DGC enzyme, GTP, and reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
HPLC Analysis: Inject the quenched reaction mixture into the HPLC system. Separate the nucleotides (GTP and c-di-GMP) on a reverse-phase column.
-
Quantification: Monitor the elution of nucleotides by UV absorbance at 253 nm. Quantify the amount of c-di-GMP produced by integrating the peak area and comparing it to a standard curve.
7.3. In Vitro Phosphodiesterase (PDE) Activity Assay using a Radioactive Substrate
This highly sensitive assay measures the degradation of radiolabeled c-di-GMP by a purified PDE enzyme.[1]
Materials:
-
Purified PDE enzyme
-
[32P]-c-di-GMP (or other suitable radiolabel)
-
Reaction buffer
-
Thin-layer chromatography (TLC) plate
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified PDE enzyme, [32P]-c-di-GMP, and reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Reaction Quenching: Stop the reaction at various time points.
-
TLC Separation: Spot a small aliquot of the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate ([32P]-c-di-GMP) from the product ([32P]-pGpG or [32P]-GMP).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots. Quantify the amount of substrate and product by densitometry.
7.4. Characterization of c-di-GMP-Protein Interaction using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between c-di-GMP and a protein.[16][17][18]
Materials:
-
Purified protein of interest
-
c-di-GMP
-
ITC instrument
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and c-di-GMP in the same dialysis buffer to minimize heats of dilution.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the c-di-GMP solution into the injection syringe.
-
Titration: Perform a series of injections of the c-di-GMP solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, and ΔH of the interaction.
7.5. Analysis of c-di-GMP-Riboswitch Interaction using Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of c-di-GMP to a riboswitch by detecting the mobility shift of the RNA-ligand complex in a non-denaturing polyacrylamide gel.[19][20][21][22]
Materials:
-
In vitro transcribed and radiolabeled (e.g., with 32P) riboswitch RNA
-
c-di-GMP
-
Binding buffer
Protocol:
-
Binding Reaction: Incubate the radiolabeled riboswitch RNA with varying concentrations of c-di-GMP in a binding buffer.
-
Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and perform electrophoresis to separate the free RNA from the RNA-c-di-GMP complex.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.
-
Analysis: The RNA-c-di-GMP complex will migrate slower than the free RNA, resulting in a "shifted" band. The intensity of the shifted band can be used to determine the binding affinity.
Visualizing the c-di-GMP Signaling Network
The following diagrams, generated using the DOT language, illustrate key aspects of c-di-GMP signaling.
Caption: Overview of the c-di-GMP signaling pathway.
Caption: A typical experimental workflow for studying c-di-GMP signaling.
References
- 1. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and perspectives in nucleotide second messenger signaling in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ever-expanding world of bacterial cyclic oligonucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotides as Bacterial Second Messengers [mdpi.com]
- 6. HD-[HD-GYP] Phosphodiesterases: Activities and Evolutionary Diversification within the HD-GYP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Differential analog binding by two classes of c-di-GMP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Executors of Bacterial Signals: Functional Versatility and Regulatory Networks of c-di-GMP Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. med.upenn.edu [med.upenn.edu]
- 20. licorbio.com [licorbio.com]
- 21. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 22. m.youtube.com [m.youtube.com]
The Diverse World of Cyclic-di-GMP Effector Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), has emerged as a critical regulator of a vast array of cellular processes, orchestrating the transition between motile and sessile lifestyles, governing virulence, and controlling cell cycle progression. The specificity and outcome of c-di-GMP signaling are mediated by a diverse repertoire of effector proteins that bind to this small molecule and translate its presence into a functional response. This technical guide provides an in-depth exploration of the diversity of these c-di-GMP effector proteins, detailing their classification, functional mechanisms, and the experimental approaches used for their identification and characterization.
The Landscape of c-di-GMP Effector Proteins
Cyclic-di-GMP effectors are broadly categorized based on their c-di-GMP-binding domains and their ultimate functional outputs. This diversity allows for a nuanced and tightly regulated response to fluctuating intracellular c-di-GMP concentrations.
Major Classes of c-di-GMP Effector Proteins
The known c-di-GMP effector proteins can be grouped into several major classes based on their conserved c-di-GMP binding domains:
-
PilZ Domain-Containing Proteins: This is one of the most widespread and well-characterized families of c-di-GMP effectors. The PilZ domain adopts a distinct β-barrel fold and typically contains a conserved RxxxR motif that is crucial for c-di-GMP binding. These proteins are involved in a wide range of functions, including the regulation of motility, exopolysaccharide production, and virulence factor secretion. Upon binding c-di-GMP, PilZ domain proteins often undergo conformational changes that modulate their interaction with downstream targets.
-
Proteins with Degenerate GGDEF and EAL Domains: The GGDEF and EAL domains are hallmarks of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, respectively. However, a significant number of proteins possess catalytically inactive, or "degenerate," versions of these domains. These degenerate domains have lost their enzymatic activity but have retained the ability to bind c-di-GMP, functioning as effector domains. They often act as allosteric switches, where c-di-GMP binding to the degenerate domain regulates the activity of an associated output domain.
-
Transcriptional Regulators: A growing number of transcription factors have been identified as direct c-di-GMP effectors. These proteins bind c-di-GMP, which in turn modulates their DNA-binding affinity or their interaction with the transcriptional machinery, thereby altering gene expression. This provides a direct link between c-di-GMP levels and the transcriptional landscape of the cell. A notable example is FleQ from Pseudomonas aeruginosa, which acts as a master regulator of flagellar and biofilm-related gene expression in a c-di-GMP-dependent manner.
-
Riboswitches: Beyond protein effectors, c-di-GMP can also directly regulate gene expression by binding to RNA structures known as riboswitches. These are typically located in the 5' untranslated region of mRNAs. Binding of c-di-GMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which can lead to transcription termination or inhibition of translation initiation.
-
Novel Effector Families: Research continues to uncover novel families of c-di-GMP effector proteins that lack previously characterized binding domains. One such example is the YajQ family of proteins, which have been shown to bind c-di-GMP and regulate virulence in several bacterial pathogens. The identification of these novel effectors highlights the expanding complexity of c-di-GMP signaling networks.
Functional Outputs of c-di-GMP Signaling
The binding of c-di-GMP to its diverse effectors triggers a wide range of cellular responses, including:
-
Biofilm Formation: High levels of c-di-GMP are generally associated with the promotion of a sessile, biofilm-forming lifestyle. This is achieved through the upregulation of genes involved in the synthesis of exopolysaccharides, adhesins, and other matrix components, and the downregulation of motility-related genes.
-
Motility: Conversely, low levels of c-di-GMP are often linked to a motile, planktonic state. c-di-GMP effectors can inhibit flagellar rotation or the synthesis of flagellar components.
-
Virulence: The role of c-di-GMP in virulence is complex and can vary between different pathogens. In some cases, high c-di-GMP levels are associated with chronic infections and biofilm formation, while in others, low levels are required for the expression of acute virulence factors.
-
Cell Cycle Control: In some bacteria, c-di-GMP signaling is integrated with the cell cycle machinery, influencing cell division and differentiation.
Quantitative Analysis of c-di-GMP-Effector Interactions
Understanding the binding affinity between c-di-GMP and its effectors is crucial for elucidating the dynamics of signaling pathways. The dissociation constant (Kd) provides a quantitative measure of this interaction, with lower Kd values indicating higher affinity. The following table summarizes the reported Kd values for a selection of c-di-GMP effector proteins.
| Effector Protein | Organism | Effector Class | Kd (µM) | Experimental Method | Reference |
| CdgR | Anabaena sp. PCC 7120 | Novel | 0.18 | Localized Surface Plasmon Resonance | [1] |
| LapD | Pseudomonas fluorescens | Degenerate EAL | 5.5 ± 2.8 | Not specified | [2] |
| TDE0214 | Treponema denticola | PilZ domain | 1.73 ± 0.24 | Equilibrium Dialysis | [3] |
| N5MapZ | Xanthomonas citri | PilZ domain | ~1.1 | Isothermal Titration Calorimetry | [4] |
| FilZ | Pseudoalteromonas sp. SM9913 | PilZ domain | ~2.5 | Isothermal Titration Calorimetry | [5] |
Experimental Protocols for the Study of c-di-GMP Effectors
A variety of experimental techniques are employed to identify and characterize c-di-GMP effector proteins. This section provides detailed methodologies for some of the key experiments.
Affinity Pull-Down Assay Coupled with Mass Spectrometry
This method is used to identify proteins that bind to c-di-GMP from a complex protein mixture, such as a cell lysate.
Principle: Biotinylated c-di-GMP is immobilized on streptavidin-coated magnetic beads. These beads are then incubated with a cell lysate. Proteins that bind to c-di-GMP will be captured on the beads. After washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Protocol:
-
Preparation of c-di-GMP-coupled beads:
-
Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).
-
Add biotinylated c-di-GMP to the bead suspension and incubate with gentle rotation at 4°C for 1-2 hours.
-
Wash the beads three times with binding buffer to remove unbound biotinylated c-di-GMP.
-
-
Protein Binding:
-
Prepare a cell lysate from the organism of interest under non-denaturing conditions.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the clarified lysate with the c-di-GMP-coupled beads with gentle rotation at 4°C for 2-4 hours.
-
As a negative control, incubate the lysate with beads that have not been coupled to c-di-GMP.
-
-
Washing and Elution:
-
Wash the beads five times with wash buffer (binding buffer with increased salt concentration, e.g., 500 mM NaCl) to remove non-specifically bound proteins.
-
Elute the bound proteins by either:
-
Competitive elution with a high concentration of free c-di-GMP.
-
Denaturing elution with SDS-PAGE sample buffer.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide masses against a protein sequence database.[6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative characterization of binding interactions. It directly measures the heat change that occurs upon the binding of a ligand (c-di-GMP) to a macromolecule (effector protein).
Principle: A solution of the ligand (c-di-GMP) is titrated into a solution of the protein of interest in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. From the resulting binding isotherm, the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined.
Protocol:
-
Sample Preparation:
-
Purify the effector protein to homogeneity.
-
Dialyze both the protein and the c-di-GMP solution extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Determine the accurate concentrations of the protein and c-di-GMP solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the c-di-GMP solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of injections of the c-di-GMP solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
As a control, perform a titration of c-di-GMP into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the ITC analysis software.
-
This will yield the values for Kd, n, and the change in enthalpy (ΔH). The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[2][8][9]
-
Yeast Two-Hybrid (Y2H) System
The Y2H system is a molecular biology technique used to detect protein-protein interactions in vivo.
Principle: The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H assay, the two proteins of interest (the "bait" and "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, they bring the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Protocol:
-
Vector Construction:
-
Clone the cDNA of the bait protein into a vector containing the DBD (e.g., GAL4-DBD).
-
Clone the cDNA of the prey protein (or a cDNA library) into a vector containing the AD (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.
-
-
Selection and Screening:
-
Plate the transformed yeast cells on a selective medium that lacks the nutrients synthesized by the reporter genes (e.g., medium lacking histidine and adenine).
-
Only yeast cells in which the bait and prey proteins interact will be able to grow on the selective medium.
-
A colorimetric assay (e.g., for β-galactosidase activity) can be used as a secondary screen to confirm the interaction.
-
-
Identification of Interacting Partners:
Visualizing c-di-GMP Signaling Pathways
Graphviz is a powerful tool for visualizing complex relationships, such as those found in signaling pathways. The following diagrams, generated using the DOT language, illustrate key c-di-GMP signaling pathways in two well-studied bacterial models.
Regulation of Biofilm Formation in Pseudomonas aeruginosa
This pathway illustrates how c-di-GMP levels influence the switch between motility and biofilm formation in P. aeruginosa.
Caption: c-di-GMP signaling in P. aeruginosa.
Regulation of Biofilm Formation and Virulence in Vibrio cholerae
This diagram shows how c-di-GMP signaling, in conjunction with other regulatory inputs, controls biofilm formation and virulence gene expression in Vibrio cholerae.
Caption: c-di-GMP signaling in V. cholerae.
Conclusion and Future Directions
The study of c-di-GMP effector proteins has revealed a remarkable diversity in their structure, function, and regulatory mechanisms. This complexity allows bacteria to fine-tune their behavior in response to a wide range of environmental cues. For researchers and drug development professionals, a deep understanding of these effector proteins and their signaling pathways is paramount. The continued identification and characterization of novel c-di-GMP effectors, coupled with the detailed elucidation of their regulatory networks, will undoubtedly open new avenues for the development of innovative antimicrobial strategies that target these crucial signaling pathways. Future research will likely focus on the spatial and temporal dynamics of c-di-GMP signaling, the interplay between different effector pathways, and the development of high-throughput screening methods to identify small molecules that can modulate the activity of specific c-di-GMP effectors.
References
- 1. pnas.org [pnas.org]
- 2. A c-di-GMP Effector System Controls Cell Adhesion by Inside-Out Signaling and Surface Protein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of Cyclic Di-GMP Binding Protein TDE0214 Affects the Motility, Biofilm Formation, and Virulence of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pull-Down with a c-di-GMP-Specific Capture Compound Coupled to Mass Spectrometry as a Powerful Tool to Identify Novel Effector Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 11. thesciencenotes.com [thesciencenotes.com]
A Preliminary Investigation of Cyclic-di-GMP in Novel Bacterial Species: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged as a ubiquitous and critical second messenger in bacteria, orchestrating complex physiological transitions and behaviors. This technical guide provides a comprehensive framework for the preliminary investigation of c-di-GMP signaling pathways in novel bacterial species. It offers an in-depth overview of the core methodologies required to elucidate the synthesis, degradation, and downstream effects of this pivotal signaling molecule. Detailed experimental protocols for the quantification of intracellular c-di-GMP, the characterization of enzymes involved in its metabolism, the identification of its protein and RNA effectors, and the analysis of its impact on key bacterial phenotypes such as biofilm formation and motility are presented. Furthermore, this guide includes structured data tables for the comparative analysis of quantitative findings and utilizes Graphviz diagrams to visualize key signaling pathways and experimental workflows, thereby providing a robust toolkit for researchers venturing into the study of c-di-GMP in previously uncharacterized bacteria.
Introduction to Cyclic-di-GMP Signaling
Bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) is a central regulator in the bacterial kingdom, influencing a wide array of cellular processes. It is synthesized from two molecules of GTP by diguanylate cyclases (DGCs), which are characterized by a conserved GGDEF domain.[1][2] Conversely, the degradation of c-di-GMP to linear pGpG or GMP is catalyzed by phosphodiesterases (PDEs), which typically contain either an EAL or an HD-GYP domain.[1][2][3]
The intracellular concentration of c-di-GMP is a key determinant of bacterial lifestyle, often acting as a switch between motile, planktonic states (low c-di-GMP) and sessile, biofilm-forming communities (high c-di-GMP).[3][4] This regulation is achieved through the interaction of c-di-GMP with a diverse range of effector molecules, including protein receptors and RNA riboswitches.[5][6] These effectors, in turn, modulate gene expression, enzyme activity, and protein-protein interactions to control phenotypes such as virulence, cell cycle progression, and antibiotic resistance.[7][8][9]
Given its central role in bacterial behavior, the c-di-GMP signaling network presents a promising target for the development of novel antimicrobial agents and strategies to control biofilm-related infections and biofouling.[10] The investigation of c-di-GMP pathways in newly identified bacterial species is therefore a critical step in understanding their biology and identifying potential avenues for therapeutic intervention.
Experimental Protocols
This section provides detailed methodologies for the core experiments required for a preliminary investigation of c-di-GMP signaling in a novel bacterial species.
Quantification of Intracellular this compound
Accurate measurement of intracellular c-di-GMP levels is fundamental to understanding its role in a given bacterium. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction and Quantification of c-di-GMP by LC-MS/MS
Materials:
-
Bacterial culture of the novel species
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-c-di-GMP)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Sonicator or bead beater
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Grow the bacterial culture to the desired optical density (OD₆₀₀). Rapidly harvest the cells by centrifugation at 4°C. The speed and time should be optimized to pellet the cells without causing lysis.
-
Washing: Discard the supernatant and wash the cell pellet with an equal volume of ice-cold PBS to remove media components. Centrifuge again and discard the supernatant.
-
Extraction: Resuspend the cell pellet in a specific volume of ice-cold extraction solvent (e.g., 50% ACN with 0.1% formic acid). Add a known amount of the internal standard.
-
Cell Lysis: Disrupt the cells to release intracellular contents. This can be achieved by sonication on ice or by mechanical disruption using a bead beater. Ensure complete lysis.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation: Carefully transfer the supernatant to a new tube. Lyophilize or use a vacuum concentrator to dry the sample completely.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of LC-MS grade water or a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both native c-di-GMP and the internal standard.
-
Quantification: Create a standard curve using known concentrations of c-di-GMP. The concentration of c-di-GMP in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve. Normalize the final concentration to the initial cell number or total protein content.
In Vitro Enzymatic Assays for DGC and PDE Activity
To confirm the function of putative DGCs (containing GGDEF domains) and PDEs (containing EAL or HD-GYP domains) identified in the genome of the novel species, in vitro enzymatic assays are essential.
Protocol: In Vitro Diguanylate Cyclase (DGC) Activity Assay
Materials:
-
Purified recombinant DGC enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
GTP substrate
-
Thin-layer chromatography (TLC) plate (e.g., cellulose (B213188) PEI-F)
-
TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.5)
-
Phosphorimager or UV lamp for visualization
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified DGC enzyme with the reaction buffer.
-
Initiate Reaction: Start the reaction by adding GTP. For radioactive assays, [α-³²P]GTP can be used.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding EDTA to chelate Mg²⁺ ions or by heat inactivation.
-
TLC Analysis: Spot a small volume of the reaction mixture onto a TLC plate.
-
Chromatography: Develop the TLC plate in the running buffer until the solvent front nears the top.
-
Visualization: Dry the plate and visualize the separated GTP and c-di-GMP spots. If using a radiolabel, expose the plate to a phosphor screen and image. For non-radioactive assays, spots can be visualized under UV light. The formation of a c-di-GMP spot that co-migrates with a c-di-GMP standard confirms DGC activity.
Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay
Materials:
-
Purified recombinant PDE enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MnCl₂ or MgCl₂)
-
c-di-GMP substrate
-
TLC plate and running buffer as for the DGC assay
-
Phosphorimager or UV lamp
Procedure:
-
Reaction Setup: Combine the purified PDE enzyme with the reaction buffer.
-
Initiate Reaction: Start the reaction by adding c-di-GMP. For radioactive assays, ³²P-labeled c-di-GMP can be synthesized in a prior DGC reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Stop Reaction: Terminate the reaction as described for the DGC assay.
-
TLC Analysis: Separate the reaction products (c-di-GMP, pGpG, and GMP) by TLC.
-
Visualization: Visualize the spots to observe the degradation of c-di-GMP into its products, confirming PDE activity.
Identification of c-di-GMP Binding Proteins
Identifying the effector proteins that bind c-di-GMP is crucial for understanding its downstream signaling pathways. A common method for this is a pull-down assay followed by mass spectrometry.
Protocol: Biotinylated c-di-GMP Pull-Down Assay
Materials:
-
Biotinylated c-di-GMP
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Bacterial cell lysate from the novel species
-
Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)
-
Elution buffer (e.g., high salt buffer or a buffer containing free biotin)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Bead Preparation: Wash the streptavidin-coated beads with wash buffer to remove preservatives.
-
Immobilization of c-di-GMP: Incubate the beads with biotinylated c-di-GMP to allow for binding.
-
Blocking: Block any remaining biotin-binding sites on the beads by incubating with free biotin, followed by extensive washing.
-
Protein Binding: Incubate the c-di-GMP-coupled beads with the bacterial cell lysate to allow proteins to bind to the immobilized c-di-GMP.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using the elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by staining (e.g., with Coomassie blue or silver stain).
-
Protein Identification: Excise the protein bands of interest from the gel, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Analysis of c-di-GMP-Dependent Gene Expression
To determine which genes are regulated by c-di-GMP, quantitative reverse transcription PCR (qRT-PCR) can be used to compare gene expression in strains with different intracellular c-di-GMP levels.
Protocol: qRT-PCR for c-di-GMP-Regulated Genes
Materials:
-
Bacterial strains with engineered high and low c-di-GMP levels (e.g., overexpressing a DGC or a PDE, or deletion mutants)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green or probe-based master mix)
-
Gene-specific primers for target and reference genes
Procedure:
-
Culturing: Grow the high and low c-di-GMP strains under the desired experimental conditions.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and primers for one or more stably expressed reference (housekeeping) genes.
-
Data Analysis: Calculate the relative expression of the target gene(s) in the high c-di-GMP strain compared to the low c-di-GMP strain using the ΔΔCt method, normalizing to the expression of the reference gene(s).
Phenotypic Assays: Biofilm Formation and Motility
Assessing the impact of c-di-GMP on key phenotypes like biofilm formation and motility provides a physiological context for the molecular findings.
Protocol: Crystal Violet Biofilm Assay
Materials:
-
96-well microtiter plate
-
Bacterial cultures of high and low c-di-GMP strains
-
Growth medium
-
0.1% (w/v) crystal violet solution
-
Ethanol (B145695) or acetic acid for destaining
Procedure:
-
Inoculation: Inoculate the wells of a microtiter plate with diluted bacterial cultures. Include sterile medium as a negative control.
-
Incubation: Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-72 hours).
-
Washing: Gently discard the planktonic culture and wash the wells with water or PBS to remove non-adherent cells.
-
Staining: Add the crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing: Remove the crystal violet and wash the wells again with water until the wash water is clear.
-
Destaining: Add a destaining solution (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of approximately 590 nm using a plate reader. Higher absorbance indicates greater biofilm formation.
Protocol: Soft Agar (B569324) Swarming/Swimming Motility Assay
Materials:
-
Petri plates
-
Soft agar medium (e.g., 0.3% agar for swimming, 0.5% agar for swarming)
-
Bacterial cultures
Procedure:
-
Plate Preparation: Prepare and pour the soft agar plates.
-
Inoculation: Inoculate the center of each plate with a small volume (1-2 µl) of a fresh bacterial culture.
-
Incubation: Incubate the plates at an appropriate temperature.
-
Measurement: After a defined incubation period (e.g., 24-48 hours), measure the diameter of the zone of migration from the point of inoculation. A larger diameter indicates greater motility. Compare the motility of high and low c-di-GMP strains.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Intracellular c-di-GMP Concentrations in Various Bacterial Species
| Bacterial Species | Growth Condition | c-di-GMP Concentration (nM) | Reference |
| Escherichia coli | Planktonic, exponential phase | 50 - 200 | [11] |
| Escherichia coli | Biofilm | 500 - 2000 | [11] |
| Pseudomonas aeruginosa | Planktonic | ~30 pmol/mg protein | [3] |
| Pseudomonas aeruginosa | Biofilm | 75 - 110 pmol/mg protein | [3] |
| Vibrio cholerae | Low cell density | ~10 µM | [12] |
| Vibrio cholerae | High cell density | ~0.5 µM | [12] |
| Caulobacter crescentus | Swarmer cell | Low | [8] |
| Caulobacter crescentus | Stalked cell | High | [8] |
Table 2: Dissociation Constants (Kd) of c-di-GMP for Effector Proteins and Riboswitches
| Effector | Bacterial Species | Kd (nM) | Reference |
| Proteins | |||
| PilZ domain (E. coli) | Escherichia coli | 840 | [5] |
| VpsT | Vibrio cholerae | ~2000 | [7] |
| FleQ | Pseudomonas aeruginosa | ~4000 | [13] |
| Riboswitches | |||
| Vc2 riboswitch | Vibrio cholerae | ~1 | [5] |
| GEMM-I riboswitch | Clostridium difficile | 10 - 100 | [14] |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key signaling pathways and experimental workflows.
Caption: Overview of this compound synthesis and degradation pathways.
Caption: The canonical role of c-di-GMP in regulating biofilm formation and motility.
References
- 1. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riboswitches in Eubacteria Sense the Second Messenger Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic di-GMP acts as a cell cycle oscillator to drive chromosome replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic di-GMP Positively Regulates DNA Repair in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Complex regulatory pathways coordinate cell cycle progression and development in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic Di-GMP Signaling Contributes to Pseudomonas aeruginosa-Mediated Catheter-Associated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Foundational Concepts of c-di-GMP Homeostasis in the Cell: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bis-(3’-5’)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs critical lifestyle transitions, most notably the switch between motile, planktonic states and sessile, biofilm-forming communities. This molecule acts as a central hub, integrating diverse environmental and cellular signals to control a wide array of physiological processes, including virulence, cell cycle progression, and antibiotic resistance. The intracellular concentration of c-di-GMP is meticulously controlled by the balanced activities of two opposing enzyme families: diguanylate cyclases (DGCs) for its synthesis and phosphodiesterases (PDEs) for its degradation. Understanding the foundational concepts of c-di-GMP homeostasis—its synthesis, degradation, and the effector molecules that translate its signal into cellular action—is paramount for developing novel therapeutic strategies to combat bacterial infections and biofilm-related complications.
The Core Machinery: Synthesis and Degradation
The cellular level of c-di-GMP is dynamically maintained by the opposing actions of DGCs and PDEs. These enzymes are typically multi-domain proteins, featuring catalytic domains coupled to sensory domains that perceive specific stimuli, allowing the cell to modulate c-di-GMP levels in response to environmental changes.
Synthesis by Diguanylate Cyclases (DGCs)
The synthesis of c-di-GMP is catalyzed by diguanylate cyclases, which are characterized by a conserved GGDEF domain , named after a signature amino acid motif.[1][2][3] DGCs catalyze the condensation of two molecules of guanosine triphosphate (GTP) to form c-di-GMP, releasing pyrophosphate in the process.[4] The activity of DGCs is often allosterically regulated. Many DGCs possess an inhibitory site (I-site) where c-di-GMP can bind, creating a negative feedback loop to prevent excessive accumulation of the second messenger.
Degradation by Phosphodiesterases (PDEs)
The degradation of c-di-GMP is accomplished by two distinct classes of phosphodiesterases, distinguished by their catalytic domains:
-
EAL Domain PDEs: These enzymes contain a conserved EAL domain and hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[3][5] This is the most common pathway for c-di-GMP degradation.
-
HD-GYP Domain PDEs: Characterized by a conserved HD-GYP domain , these enzymes degrade c-di-GMP directly into two molecules of guanosine monophosphate (GMP).[3]
The presence of multiple, often dozens, of genes encoding DGCs and PDEs within a single bacterial genome highlights the complexity and fine-tuned nature of c-di-GMP signaling.[6] This multiplicity allows for the integration of numerous signals and the potential for highly localized control of c-di-GMP pools.
Quantitative Data Presentation
The precise control of c-di-GMP-mediated processes relies on the catalytic efficiency of the synthesizing and degrading enzymes, as well as the resulting intracellular concentration of the second messenger.
Enzyme Kinetic Parameters
The activity of DGCs and PDEs can be described using Michaelis-Menten kinetics.[7][8] Key parameters include Km , which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and kcat , the turnover number representing the maximum number of substrate molecules converted to product per enzyme active site per unit time.[8] The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Table 1: Kinetic Parameters of a Representative c-di-GMP Phosphodiesterase
| Enzyme | Organism | Domain | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) | Reference |
|---|
| RocR | Pseudomonas aeruginosa | EAL | 3.2 ± 0.3 | 0.67 ± 0.03 | 0.21 |[1][9] |
Note: Kinetic data for DGCs are less commonly reported in terms of simple Michaelis-Menten parameters due to complex regulation, including cooperative substrate binding and product inhibition.
Cellular c-di-GMP Concentrations
The global concentration of c-di-GMP within bacterial cells is typically in the nanomolar to low micromolar range but can fluctuate significantly based on environmental conditions and growth phase.[2][10][11]
Table 2: Intracellular c-di-GMP Concentrations in Model Bacteria
| Organism | Condition / Strain | c-di-GMP Level (pmol/mg protein) | Estimated Concentration | Reference |
|---|---|---|---|---|
| Escherichia coli K-12 | Post-exponential phase | ~1.4 | ~80 nM | [10] |
| Escherichia coli K-12 | ΔpdeH mutant | ~11 | ~660 nM | [10] |
| Pseudomonas aeruginosa PAO1 | Planktonic | ~5.14 | Low μM range | [12] |
| Pseudomonas aeruginosa PAO1 | Surface-attached (4 hr) | Elevated vs. planktonic | High μM range | [13] |
| Pseudomonas aeruginosa PA14 | Wild Type | ~80 | High μM range | [14] |
| Pseudomonas aeruginosa PA14 | ΔdipA mutant | ~110 | High μM range |[14] |
Signaling Specificity: Global Pool vs. Local Signaling
A central question in the field is how bacteria with dozens of DGCs and PDEs can elicit specific downstream responses rather than a single, uniform cellular reaction to changes in c-di-GMP. Two models, which are not mutually exclusive, explain this specificity:
-
Global Pool Model: In this model, the combined action of all active DGCs and PDEs determines a diffuse, global pool of c-di-GMP. Cellular responses are then triggered when the concentration of this pool crosses the activation threshold of different effector proteins.
-
Local Signaling Model: This model posits that specific DGCs, PDEs, and their cognate effectors are organized into localized signaling complexes or microdomains.[3] This spatial sequestration allows for the generation of high local concentrations of c-di-GMP, activating specific targets without significantly altering the global cellular pool. This mechanism provides a high degree of signaling fidelity.
c-di-GMP Effectors: Translating the Signal
The c-di-GMP signal is interpreted by a diverse array of effector proteins and RNA elements that bind the molecule and subsequently modulate downstream targets. The major classes of effectors include:
-
PilZ Domain Proteins: This is one of the most widespread families of c-di-GMP receptors. Upon binding c-di-GMP, PilZ domains typically undergo a conformational change that allows them to interact with and regulate the activity of target proteins, such as cellulose (B213188) synthase or components of the flagellar motor.
-
Transcription Factors: Several transcription factors directly bind c-di-GMP, which alters their ability to bind DNA and regulate the expression of genes involved in biofilm formation, motility, and virulence.
-
Degenerate GGDEF/EAL Domains: Some proteins contain GGDEF or EAL domains that have lost their catalytic activity but retain the ability to bind c-di-GMP. These domains act as regulatory modules, controlling the activity of associated effector domains within the same protein.
-
Riboswitches: In some bacteria, c-di-GMP can directly bind to structured non-coding regions of messenger RNAs, known as riboswitches. This binding event modulates gene expression by affecting transcription termination or translation initiation.
Key Experimental Protocols
The study of c-di-GMP homeostasis relies on robust methods for its quantification and for measuring the activity of the enzymes that control its concentration.
Quantification of Intracellular c-di-GMP by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of c-di-GMP from bacterial cell lysates.
Methodology:
-
Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase under specific experimental conditions. Rapidly harvest cells by centrifugation at 4°C to halt metabolic activity.
-
Nucleotide Extraction: Resuspend the cell pellet in an ice-cold extraction solution (e.g., a mixture of acetonitrile, methanol, and water, or perchloric acid).[13] Heat or sonication can be used to ensure cell lysis. Centrifuge to pellet cell debris.
-
Sample Preparation: Transfer the supernatant containing the nucleotides to a new tube. If acid was used for extraction, neutralize the sample. The extract is then dried under vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried extract in an appropriate buffer. Inject the sample into an HPLC system equipped with a C18 reverse-phase column to separate the nucleotides. The eluent is directed into a tandem mass spectrometer, which identifies and quantifies c-di-GMP based on its specific mass-to-charge ratio and fragmentation pattern.
-
Quantification: Calculate the concentration of c-di-GMP by comparing the sample signal to a standard curve generated with known concentrations of pure c-di-GMP. Normalize the final value to the total protein content or cell number of the initial sample.[4]
In Vitro Diguanylate Cyclase (DGC) Activity Assay
DGC activity can be measured by monitoring the consumption of GTP or the production of pyrophosphate (PPi) or c-di-GMP. The EnzChek Pyrophosphate Assay is a common continuous spectrophotometric method.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, the purified DGC enzyme, and the components of the EnzChek kit: 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) and purine (B94841) nucleoside phosphorylase (PNP).
-
Initiation: Start the reaction by adding the substrate, GTP. The DGC will convert GTP to c-di-GMP and PPi.
-
Coupled Reaction: The inorganic pyrophosphatase in the kit hydrolyzes the PPi into two molecules of inorganic phosphate (B84403) (Pi). The PNP enzyme then catalyzes the phosphorolysis of MESG in the presence of Pi.
-
Detection: The conversion of MESG results in a shift in absorbance, which can be monitored continuously at 360 nm using a spectrophotometer or plate reader.
-
Calculation: The rate of PPi production (and thus DGC activity) is directly proportional to the rate of increase in absorbance at 360 nm.[4]
In Vitro Phosphodiesterase (PDE) Activity Assay
PDE activity is typically measured by monitoring the degradation of c-di-GMP. A convenient method uses a fluorescent analog of c-di-GMP, such as MANT-c-di-GMP.
Methodology:
-
Reaction Setup: In a microplate well, combine the purified PDE enzyme with a reaction buffer (e.g., Tris-HCl, MgCl₂).
-
Reaction Initiation: Add the substrate, MANT-c-di-GMP, to initiate the reaction.
-
Fluorescence Monitoring: The hydrolysis of MANT-c-di-GMP to MANT-pGpG by the PDE results in a decrease in fluorescence intensity. Monitor this change over time using a fluorescence plate reader.
-
Rate Calculation: The initial rate of the reaction is determined from the linear phase of the fluorescence decay curve. This rate is proportional to the PDE activity.[9][10]
Conclusion and Future Directions
The homeostasis of c-di-GMP is a cornerstone of bacterial signaling, enabling adaptation to diverse and changing environments. The intricate network of DGCs, PDEs, and effectors provides bacteria with a sophisticated system for controlling fundamental behaviors. For drug development professionals, each component of this network represents a potential target. Inhibitors of DGCs could prevent biofilm formation, making bacteria more susceptible to conventional antibiotics and host immune clearance. Conversely, molecules that activate PDEs could trigger biofilm dispersal, a promising strategy for treating chronic, biofilm-associated infections. A deeper, quantitative understanding of the kinetic parameters, regulatory mechanisms, and protein-protein interactions within c-di-GMP signaling pathways will be critical for the rational design of next-generation antibacterial therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Identification of Small Molecules That Antagonize Diguanylate Cyclase Enzymes To Inhibit Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Genetic Activation of Cyclic Di-GMP-Specific Phosphodiesterases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rationalizing the Evolution of EAL Domain-Based Cyclic di-GMP-Specific Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Intracellular Cyclic-di-GMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a wide array of physiological processes, including the critical lifestyle switch between motility and sessility.[1][2] Elevated intracellular levels of c-di-GMP are generally associated with biofilm formation, adhesion, and virulence, while lower levels promote motility and biofilm dispersal.[3] Consequently, the accurate quantification of intracellular c-di-GMP is paramount for understanding bacterial signaling networks, identifying novel antimicrobial targets, and developing strategies to combat biofilm-related infections. This document provides an overview of current methods for c-di-GMP quantification, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their experimental needs.
Core Signaling Pathway
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two main classes of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).[2][4] DGCs, containing a conserved GGDEF domain, synthesize c-di-GMP from two molecules of GTP.[2][4] Conversely, PDEs, which possess either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP into linear 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG) or GMP.[1][2] This dynamic interplay maintains cellular c-di-GMP homeostasis, which is crucial for the regulation of downstream effectors. These effectors include PilZ domain-containing proteins, transcription factors, and riboswitches, which translate the c-di-GMP signal into a physiological response.[4][5]
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 4. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cyclic-di-GMP Extraction from Bacterial Cultures
Introduction
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous intracellular second messenger that plays a pivotal role in regulating a wide array of bacterial processes.[1][2] It governs the transition between motile (planktonic) and sessile (biofilm) lifestyles, influences virulence factor expression, and controls cell cycle progression.[3][4][5] The intracellular concentration of c-di-GMP is meticulously controlled by the balanced activities of two enzyme families: diguanylate cyclases (DGCs) synthesize c-di-GMP from two molecules of GTP, while phosphodiesterases (PDEs) degrade it.[5]
Given its central role in bacterial physiology and pathogenesis, the accurate quantification of intracellular c-di-GMP levels is crucial for researchers in microbiology, infectious disease, and drug development. Understanding how genetic mutations, environmental cues, or potential therapeutic agents affect the c-di-GMP signaling network can provide invaluable insights into bacterial behavior and reveal new targets for antimicrobial strategies.
These application notes provide detailed protocols for the extraction of c-di-GMP from bacterial cultures and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway Overview
The cellular levels of c-di-GMP are tightly regulated by the opposing actions of DGCs and PDEs. DGCs, characterized by a conserved GGDEF domain, catalyze the condensation of two GTP molecules to form c-di-GMP. Conversely, PDEs, which typically contain either an EAL or an HD-GYP domain, are responsible for its degradation into linear 5'-pGpG or two molecules of GMP, respectively.[5] This dynamic turnover allows bacteria to rapidly adapt their behavior in response to environmental stimuli.
Experimental Workflow
The overall process for determining cellular c-di-GMP concentrations involves several key stages: culturing and harvesting the bacteria, extracting the nucleotides from the cell pellet, separating the extracted molecules, and finally, detecting and quantifying the c-di-GMP. It is critical to proceed with the extraction immediately after harvesting, as delays can significantly alter c-di-GMP levels.[3][4]
Materials and Reagents
A comprehensive list of necessary equipment and reagents is provided below.
| Category | Item |
| Equipment | Spectrophotometer |
| Refrigerated microcentrifuge (capable of ≥16,000 x g and 4°C) | |
| Heat block or water bath | |
| Vacuum concentrator/centrifugal evaporator (e.g., SpeedVac) | |
| HPLC system with UV/Vis detector or Mass Spectrometer | |
| Reverse-phase C18 column (e.g., Targa C18, 2.1 x 40 mm, 5 µm)[3][4] | |
| Sonicator or Homogenizer | |
| Reagents | Bacterial culture |
| Phosphate-buffered saline (PBS), ice-cold | |
| Ethanol (B145695) (95-100%), ice-cold | |
| c-di-GMP standard (commercially available, e.g., from Biolog)[3] | |
| HPLC grade methanol[3] | |
| HPLC grade ammonium (B1175870) acetate (B1210297) (MS grade)[3] | |
| Nanopure water (18 MΩ)[3] | |
| Consumables | Unpolished microfuge tubes (1.5 ml) to reduce static[4] |
| Syringes (1 ml) and syringe filters (e.g., 0.2 µm)[4] |
Experimental Protocols
Protocol 1: c-di-GMP Extraction via Heat and Ethanol Precipitation
This protocol is adapted from methods developed for Pseudomonas aeruginosa and is broadly applicable to other bacterial species, though optimization may be required.[3][4][6]
-
Cell Culture and Harvest:
-
Grow bacterial cells under the desired experimental conditions to the appropriate growth phase (mid-exponential phase is recommended).[3]
-
Measure the optical density (OD600) of the culture.
-
Harvest a volume of culture equivalent to 1 ml at an OD600 of 1.8 by centrifugation at 16,000 x g for 2 minutes at 4°C.[3] Discard the supernatant. Note: The required biomass may need to be adjusted for different species or strains.[3]
-
Wash the cell pellet twice by resuspending in 1 ml of ice-cold PBS and centrifuging as above. Discard the supernatant after each wash.[3]
-
-
Extraction:
-
Resuspend the final cell pellet in 100 µl of ice-cold PBS.[3]
-
Incubate the sample at 100°C for 5 minutes to heat-lyse the cells.[3][6]
-
Add ice-cold ethanol to a final concentration of 65% (e.g., add 186 µl of 100% ethanol) and vortex for 15 seconds.[3][6]
-
Carefully transfer the supernatant, which contains the extracted c-di-GMP, to a new, unpolished microfuge tube.[3]
-
Repeat the extraction process (steps 2c-2e) twice more on the remaining cell pellet, pooling the supernatants from all three extractions into the same tube.[3]
-
Dry the pooled supernatants completely using a vacuum concentrator. A small white pellet should be visible after evaporation.[4] The sample can be stored at -80°C.
-
Protocol 2: Quantification by HPLC
This procedure uses a reverse-phase C18 column to separate c-di-GMP from other nucleotides.
-
Sample Preparation:
-
Standard Curve Generation:
-
Prepare a stock solution of c-di-GMP in nanopure water.
-
Create a series of standards through serial dilution as detailed in the table below.
-
| Standard ID | c-di-GMP Concentration (pmol/µl) | Volume of Stock (µl) | Volume of Water (µl) |
| Standard 1 | 20 | 20 of 100 pmol/µl | 80 |
| Standard 2 | 10 | 50 of Standard 1 | 50 |
| Standard 3 | 5 | 50 of Standard 2 | 50 |
| Standard 4 | 2 | 40 of Standard 3 | 60 |
| Standard 5 | 1 | 50 of Standard 4 | 50 |
| Blank | 0 | 0 | 100 |
-
HPLC Analysis:
| Time (minutes) | % Solvent A | % Solvent B |
| 0 - 9 | 99% | 1% |
| 9 - 14 | 85% | 15% |
| 14 - 19 | 75% | 25% |
| 19 - 26 | 10% | 90% |
| 26 - 40 | 99% | 1% |
| Note: This gradient causes c-di-GMP to elute at approximately 14-15 minutes. The gradient may require optimization for different HPLC systems or columns.[3] |
-
Data Analysis:
-
Integrate the peak area corresponding to c-di-GMP for each standard and sample.
-
Plot the peak area versus the amount of c-di-GMP (in pmol) for the standards to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the amount of c-di-GMP in your experimental samples.[4]
-
Normalize the c-di-GMP amount to the initial cell biomass (e.g., total protein or cell number).
-
Protocol 3: Considerations for LC-MS/MS Quantification
For higher sensitivity and specificity, LC-MS/MS is the preferred method.[5][7] The extraction protocol is similar, but the analysis is more direct.
-
Extraction: An alternative extraction buffer (40% methanol, 40% acetonitrile, 0.1 M formic acid) can be used. After extraction and centrifugation, the lysate is neutralized with ammonium bicarbonate.[8]
-
Analysis: The sample is separated by liquid chromatography and c-di-GMP is detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection by monitoring a specific precursor-to-product ion transition for c-di-GMP.
-
Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard (e.g., 15N10-c-di-GMP).[9] This standard is added to the samples before extraction and corrects for any sample loss during preparation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no c-di-GMP signal | Insufficient starting biomass. | Increase the volume of culture harvested.[3] |
| Cells harvested at an early growth phase. | Harvest cells at mid-to-late exponential or stationary phase, as c-di-GMP levels are often higher.[3] | |
| Inefficient extraction. | Ensure complete resuspension and lysis. Perform all three extraction steps to maximize yield. | |
| Loss of dried pellet. | Use unpolished microfuge tubes to prevent static. Avoid overdrying the sample. | |
| Poor peak shape or resolution (HPLC) | Column contamination or degradation. | Flush the column or replace it if necessary. |
| Inappropriate mobile phase or gradient. | Prepare fresh mobile phases. Optimize the HPLC gradient for your specific system.[3] | |
| Sample contains particulate matter. | Ensure the sample is properly centrifuged and filtered before injection.[4] | |
| High variability between replicates | Inconsistent cell harvesting or extraction. | Standardize all handling steps. Ensure pellets are fully resuspended and volumes are measured accurately. Proceed with extraction immediately after harvesting.[3] |
| Inaccurate pipetting for standard curve. | Use calibrated pipettes and prepare standards carefully. |
References
- 1. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 9. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclic-di-GMP by Reverse-Phase HPLC
Abstract
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria, playing a pivotal role in regulating the transition between motile and sessile lifestyles, including biofilm formation and virulence.[1][2] The accurate quantification of intracellular c-di-GMP levels is crucial for understanding its signaling pathways and for the development of novel antimicrobial strategies. This application note provides a detailed protocol for the extraction and quantification of c-di-GMP from bacterial cells using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is sensitive, reproducible, and has been successfully applied to various bacterial species.[3][4][5]
Introduction
Signal transduction pathways mediated by the second messenger cyclic di-GMP are widespread in the bacterial kingdom. These pathways are integral in controlling cellular functions in response to environmental or intracellular cues.[6] The cellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[6] Elevated levels of c-di-GMP are generally associated with a sessile, biofilm-forming state, while low levels correlate with motility.[7]
Given its central role in bacterial physiology and pathogenesis, the c-di-GMP signaling pathway has emerged as an attractive target for the development of new therapeutics. A reliable and accurate method for the quantification of intracellular c-di-GMP is therefore essential for both basic research and drug discovery. RP-HPLC offers a robust and widely accessible platform for the separation and quantification of c-di-GMP from complex biological samples.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HPLC for c-di-GMP analysis.
c-di-GMP Signaling Pathway
The canonical c-di-GMP signaling pathway involves the synthesis of c-di-GMP by DGCs, which contain a conserved GGDEF domain. Environmental or cellular signals activate these DGCs. The synthesized c-di-GMP then binds to a variety of effector molecules, including PilZ domain proteins, transcription factors, and riboswitches, to elicit a cellular response.[6][7] The signal is terminated by PDEs, which contain either EAL or HD-GYP domains and hydrolyze c-di-GMP.[6]
Caption: Overview of the this compound signaling pathway.
Experimental Protocols
Materials and Reagents
-
Bacterial Culture: Grown to the desired optical density.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Ethanol: 95-100%, ice-cold.
-
Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v).
-
HPLC Grade Water
-
HPLC Grade Methanol
-
Ammonium (B1175870) Acetate (B1210297): MS grade.
-
c-di-GMP Standard: Commercially available (e.g., from Biolog).
-
TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Protein Assay Reagent: (e.g., Bradford or BCA).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system: Equipped with a UV detector, autosampler, and degasser.
-
Reverse-Phase C18 Column: e.g., Targa C18, 5 µm, 2.1 x 40 mm.[8]
-
Refrigerated Centrifuge
-
Spectrophotometer
-
Sonicator
-
Vacuum Concentrator (SpeedVac)
-
Syringe Filters: 0.22 µm.
Sample Preparation: Extraction of c-di-GMP
-
Harvest bacterial cells from a culture of known volume and cell density by centrifugation (e.g., 16,000 x g for 2 minutes at 4°C).[8]
-
Wash the cell pellet twice with ice-cold PBS.[8]
-
Resuspend the pellet in 100 µL of ice-cold PBS and heat at 95°C for 5 minutes to quench enzymatic activity.[9]
-
Add 400 µL of ice-cold extraction buffer (Acetonitrile/Methanol/Water) to the cell suspension.
-
Vortex vigorously for 30 seconds and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the nucleotide extract to a new microfuge tube.
-
Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C.[9]
-
For normalization, the protein content of the cell pellet can be determined using a standard protein assay after resuspension in TE buffer and sonication.[9]
HPLC Analysis
-
Mobile Phase Preparation:
-
Standard Curve Generation:
-
Prepare a stock solution of c-di-GMP standard in HPLC grade water (e.g., 1 mM).
-
Generate a series of standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).
-
Inject a fixed volume (e.g., 20 µL) of each standard and record the peak area at 253 nm.[3][8]
-
Plot a standard curve of peak area versus c-di-GMP concentration.
-
-
Sample Analysis:
-
Reconstitute the dried nucleotide extracts in a known volume of HPLC grade water (e.g., 100 µL).
-
Filter the reconstituted samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject 20 µL of the filtered sample onto the HPLC system.
-
Run the HPLC gradient as detailed in Table 1.
-
Identify the c-di-GMP peak based on the retention time of the c-di-GMP standard.
-
Integrate the peak area of the c-di-GMP peak in the sample chromatogram.
-
-
Quantification:
-
Determine the concentration of c-di-GMP in the sample using the standard curve.
-
Normalize the c-di-GMP concentration to the total protein content of the corresponding cell pellet.
-
HPLC Workflow
Caption: Experimental workflow for c-di-GMP quantification.
Data Presentation
The following table summarizes a typical set of HPLC parameters for c-di-GMP quantification, adapted from established protocols.[3][8]
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | Reverse-Phase C18 Targa (2.1 x 40 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 253 nm |
| Gradient | 0-9 min: 1% B; 9-14 min: 1% to 15% B; 14-19 min: 15% to 25% B; 19-26 min: 25% to 90% B; 26-40 min: 90% to 1% B |
| c-di-GMP Retention Time | Approximately 14-15 minutes |
Troubleshooting
-
No or low c-di-GMP peak: Check extraction efficiency, ensure rapid quenching of enzymatic activity, and verify the integrity of the c-di-GMP standard. Extraction from early exponential phase cells may yield c-di-GMP levels below the detection limit.[3]
-
Poor peak shape or resolution: Optimize the HPLC gradient, check for column degradation, and ensure proper mobile phase preparation and degassing.
-
Variable retention times: Ensure consistent temperature control of the column and check for leaks in the HPLC system.
-
High background noise: Use high-purity solvents and reagents, and ensure the UV detector lamp is in good condition.
Conclusion
This application note provides a robust and detailed protocol for the quantification of c-di-GMP from bacterial samples using RP-HPLC. The method is suitable for a wide range of applications, from fundamental studies of c-di-GMP signaling to high-throughput screening of potential inhibitors. By following the outlined procedures, researchers can obtain accurate and reproducible measurements of intracellular c-di-GMP levels, facilitating a deeper understanding of this critical bacterial second messenger.
References
- 1. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of cyclic-di-GMP in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes. These include the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression.[1][2][3] The intracellular concentration of c-di-GMP is tightly controlled by the balanced activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[3][4][5] Given its central role in bacterial physiology and pathogenesis, the accurate quantification of intracellular c-di-GMP levels is crucial for understanding bacterial signaling networks and for the development of novel antimicrobial strategies.
Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of c-di-GMP in complex biological matrices such as cell lysates.[6][7] This application note provides a detailed protocol for the extraction and quantification of c-di-GMP from bacterial cell lysates using LC-MS/MS, along with representative quantitative data and visualizations of the experimental workflow and the c-di-GMP signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters typically associated with the LC-MS/MS analysis of c-di-GMP. These values can vary depending on the specific instrumentation, sample matrix, and extraction method used.
| Parameter | Typical Value Range | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 10 nM | [3] |
| Limit of Detection (LOD) | 0.1 - 5 nM | [3] |
| Standard Curve Concentration Range | 2.5 - 1000 nM | [8][9] |
| Measurement Uncertainty | 10% - 41% at 12 nM | [2][10] |
| Recovery | Variable, often assessed with internal standards | [3] |
Signaling Pathway
The cellular levels of c-di-GMP are dynamically regulated by the opposing activities of DGCs and PDEs. Elevated c-di-GMP concentrations generally promote a sessile, biofilm-forming state, while low levels are associated with motility and virulence.[11]
Caption: The c-di-GMP signaling pathway, illustrating its synthesis and degradation.
Experimental Workflow
The following diagram outlines the major steps involved in the LC-MS/MS analysis of c-di-GMP from bacterial cell lysates.
Caption: A schematic of the experimental workflow for c-di-GMP quantification.
Experimental Protocols
This section details a comprehensive protocol for the extraction and LC-MS/MS analysis of c-di-GMP from bacterial cell lysates. This protocol is a synthesis of methodologies reported in the literature.[8][9][11]
Materials and Reagents
-
Bacterial culture of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Internal Standard (IS): ¹⁵N₁₀-c-di-AMP or other suitable stable isotope-labeled analog
-
c-di-GMP analytical standard (e.g., from BIOLOG Life Science Institute)
-
BCA Protein Assay Kit or similar
-
LC-MS grade water and organic solvents
Procedure
1. Cell Harvesting and Quenching
-
Grow bacterial cells to the desired growth phase under the experimental conditions.
-
Rapidly harvest a defined volume of cell culture by centrifugation at 4°C. The cell pellet volume should be sufficient for detectable c-di-GMP levels.
-
Immediately discard the supernatant and place the cell pellet on dry ice to quench metabolic activity. This step is critical to prevent changes in nucleotide pools.
2. Nucleotide Extraction
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A common ratio is 1 mL of solvent per 50-100 mg of cell pellet.
-
Add the internal standard to the extraction mixture at a known concentration.
-
Lyse the cells by a combination of vortexing and sonication on ice. Perform sonication in short bursts to prevent sample heating.
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins and other macromolecules.
-
Centrifuge the lysate at high speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated material.[11]
-
Carefully transfer the supernatant containing the nucleotides to a new microfuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
3. Sample Reconstitution and Protein Quantification
-
Resuspend the dried nucleotide extract in a small, precise volume of LC-MS grade water (e.g., 100-200 µL).[11]
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
The protein pellet from the extraction step can be used for normalization. Resuspend the pellet in a suitable buffer and determine the total protein concentration using a BCA assay or a similar method.[11]
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium acetate.
-
Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of c-di-GMP from other cellular components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for targeted quantification.[9]
-
MRM Transitions: The precursor ion for c-di-GMP is [M+H]⁺ with an m/z of 691.1.[9][12] Common product ions for fragmentation include m/z 152.1, 346.1, and 540.1. The specific transitions and collision energies should be optimized for the instrument being used.
-
5. Data Analysis and Quantification
-
Generate a standard curve by analyzing known concentrations of the c-di-GMP analytical standard prepared in a matrix similar to the samples.
-
Integrate the peak areas for c-di-GMP and the internal standard in both the standards and the unknown samples.
-
Calculate the concentration of c-di-GMP in the samples using the standard curve.
-
Normalize the c-di-GMP concentration to the total protein content of the corresponding sample to account for variations in cell number.
Conclusion
This application note provides a comprehensive guide for the robust and sensitive quantification of c-di-GMP in bacterial cell lysates using LC-MS/MS. The detailed protocol, along with the provided quantitative data and visual workflows, serves as a valuable resource for researchers investigating c-di-GMP signaling. Accurate measurement of this key second messenger is fundamental to advancing our understanding of bacterial physiology and to the development of novel therapeutic interventions targeting bacterial signaling pathways.
References
- 1. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking the homeostasis of second messenger this compound in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetically Encoded Cyclic-di-GMP Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic di-GMP (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3] The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3][4][5] Given its central role in bacterial lifestyles, the c-di-GMP signaling pathway has emerged as a promising target for the development of novel antimicrobial agents.
Genetically encoded biosensors have become indispensable tools for studying c-di-GMP signaling dynamics in living cells. These biosensors, typically fluorescent or luminescent, allow for real-time, non-invasive monitoring of intracellular c-di-GMP concentrations with high spatiotemporal resolution. This document provides detailed application notes and protocols for the use of two major classes of genetically encoded c-di-GMP biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors and transcription factor-based biosensors.
Overview of Biosensor Types
FRET-Based Biosensors
FRET-based biosensors for c-di-GMP typically consist of a c-di-GMP binding domain, such as the PilZ domain, flanked by two fluorescent proteins, a donor (e.g., mTurquoise2) and an acceptor (e.g., mNeonGreen).[6] Binding of c-di-GMP to the sensory domain induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency.[6] This change can be measured as a ratiometric change in the fluorescence emission of the donor and acceptor, providing a quantitative readout of c-di-GMP levels.
Transcription Factor-Based Biosensors
Transcription factor (TF)-based biosensors utilize a c-di-GMP-responsive transcription factor that, upon binding to c-di-GMP, regulates the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[7][8] The fluorescence intensity of the reporter protein is therefore proportional to the intracellular c-di-GMP concentration. These biosensors can offer significant signal amplification and a large dynamic range.[1][2][3]
Quantitative Data Summary
The selection of an appropriate biosensor depends on the specific experimental context, such as the expected range of c-di-GMP concentrations and the host organism. The table below summarizes the key quantitative characteristics of several published c-di-GMP biosensors for easy comparison.
| Biosensor Name/Type | Sensing Domain | Reporter(s) | Affinity (Kd) | Dynamic Range | Host Organism(s) | Reference |
| FRET-Based | ||||||
| Toolbox of 18 biosensors | YcgR homologues | mTurquoise2, mNeonGreen | ~100-fold range | Varies | E. coli | [1] |
| Yellow PfPKG / Red PfPKG | P. falciparum PKG | FRET pairs | 23 ± 3 nM (EC50) | ~14% FRET change | HEK293 cells, neurons, cardiomyocytes | [9] |
| Tll0007-PilZ based | Tll0007-PilZ | mCyPet, mYPet | 63.9 ± 5.1 µM | Not specified | In vitro | [10] |
| Transcription Factor-Based | ||||||
| cdiGEBS | MrkH | mScarlet I | Not specified | 23-fold | E. coli | [1][2][3] |
| FleQ-based | FleQ | GFP | Not specified | Optimized by TF expression | P. aeruginosa, E. coli, S. oneidensis, C. testosteroni, A. baumannii | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Cyclic-di-GMP Signaling Pathway
Caption: Overview of the c-di-GMP signaling pathway.
General Experimental Workflow for Biosensor-based Screening
References
- 1. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 2. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Functional Characterization of c-di-GMP Signaling-Related Genes in the Probiotic Lactobacillus acidophilus [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Sensitive and Broadly Compatible Transcription Factor-Based Biosensor for Monitoring câdi-GMP Dynamics in Biofilms - ACS Synthetic Biology - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of FRET-Based Biosensors for In Vivo c-di-GMP Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclic diguanylate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a wide array of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression. The ability to monitor the spatiotemporal dynamics of intracellular c-di-GMP concentrations is crucial for understanding its complex signaling networks and for the development of novel antimicrobial strategies. Förster Resonance Energy Transfer (FRET)-based biosensors have emerged as powerful tools for the real-time, non-invasive imaging of c-di-GMP levels in living cells.[1][2][3][4][5]
These genetically encoded biosensors typically consist of a c-di-GMP-binding domain, such as the PilZ domain, flanked by a FRET pair of fluorescent proteins, for instance, a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.[1][6] The binding of c-di-GMP to the sensor domain induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency.[1][7] This change can be quantified by measuring the ratio of acceptor to donor fluorescence, providing a readout of the relative intracellular c-di-GMP concentration.[8]
Principle of FRET-Based c-di-GMP Biosensors
The fundamental principle of these biosensors lies in the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore.[7] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can result in the non-radiative transfer of energy to the acceptor, which then emits fluorescence at its characteristic wavelength. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores.[1]
In the context of c-di-GMP biosensors, the c-di-GMP binding domain acts as a molecular switch. In the absence of c-di-GMP, the sensor exists in a conformation where the FRET pair is separated, resulting in low FRET. Upon binding to c-di-GMP, the sensor undergoes a conformational change that brings the donor and acceptor fluorophores closer together, leading to an increase in FRET efficiency.[1] This ratiometric change provides a sensitive and dynamic measure of intracellular c-di-GMP levels.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A genetically encoded biosensor to monitor dynamic changes of c-di-GMP with high temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET microscopy for real-time monitoring of signaling events in live cells using unimolecular biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Pulse of Bacterial Signaling: Utilizing Transcriptional Reporters for c-di-GMP Activity
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs critical cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, and virulence.[1][2][3] The ability to accurately measure intracellular c-di-GMP levels is paramount for understanding bacterial signaling networks and for the development of novel antimicrobial strategies that target these pathways.[4][5] While mass spectrometry provides a direct and quantitative analysis of c-di-GMP, it is often a low-throughput, time-consuming, and expensive method.[1][6] Transcriptional reporters have emerged as powerful and versatile tools for the in vivo, real-time monitoring of c-di-GMP dynamics, offering a high-throughput and cost-effective alternative.[1][6]
These reporters are genetically encoded biosensors that typically consist of a c-di-GMP-responsive promoter fused to a reporter gene, such as those encoding fluorescent proteins (e.g., GFP) or luciferase.[4][7] Changes in intracellular c-di-GMP concentrations directly modulate the expression of the reporter gene, providing a readily measurable output that correlates with c-di-GMP levels. This technology has been instrumental in screening for small molecules that modulate c-di-GMP signaling and in dissecting the complex regulatory circuits that control its synthesis and degradation.[5][8]
This document provides detailed application notes and protocols for utilizing transcriptional reporters to measure c-di-GMP activity, intended for researchers, scientists, and drug development professionals.
Signaling Pathway Overview
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two types of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). DGCs synthesize c-di-GMP from two molecules of GTP, while PDEs degrade it. The balance between DGC and PDE activity determines the overall cellular level of c-di-GMP, which in turn influences the activity of various effector proteins and riboswitches to control downstream cellular processes.
Figure 1: Overview of the c-di-GMP signaling pathway.
Principle of Transcriptional Reporters for c-di-GMP
The most widely used transcriptional reporters for c-di-GMP leverage native bacterial promoters that are strongly and specifically induced by high levels of this second messenger. One such promoter is the promoter of the cdrA gene in Pseudomonas aeruginosa.[4] CdrA is an adhesin whose expression is tightly controlled by c-di-GMP.[4] By fusing the cdrA promoter (PcdrA) to a reporter gene, a system is created where the reporter's expression level directly reflects the intracellular c-di-GMP concentration.
Figure 2: Workflow of a c-di-GMP transcriptional reporter system.
Quantitative Data Summary
The performance of different c-di-GMP transcriptional reporters can be compared based on their dynamic range and sensitivity. The following table summarizes key quantitative data from published studies.
| Reporter System | Host Organism | Reporter Gene | Dynamic Range (Fold Change) | Reference |
| pCdrA::gfp | Pseudomonas aeruginosa | gfp | ~10-20 | [4] |
| pCdrA-lux | Pseudomonas aeruginosa | luxCDABE | >100 | [7] |
| cdiGEBS (MrkH-based) | Escherichia coli | mScarletI | 23 | [2][9] |
| Triple-tandem riboswitch | Bacillus thuringiensis | turborfp | Digital-like (on/off) | [10] |
Experimental Protocols
Protocol 1: Construction of a PcdrA::gfp Transcriptional Reporter Plasmid
This protocol describes the general steps for cloning the cdrA promoter upstream of a promoterless gfp gene in a suitable expression vector.
Materials:
-
Pseudomonas aeruginosa PAO1 genomic DNA
-
Promoterless GFP vector (e.g., pPROBE-AT')[11]
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for PcdrA
-
Competent E. coli for cloning
-
DNA purification kits
Method:
-
Promoter Amplification: Amplify the cdrA promoter region from P. aeruginosa PAO1 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the promoterless GFP vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested cdrA promoter fragment into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic-containing agar (B569324) plates.
-
Verification: Verify the correct insertion of the promoter by colony PCR and Sanger sequencing.
Protocol 2: Fluorescence-Based Measurement of c-di-GMP Activity in a 96-Well Plate Format
This protocol is designed for high-throughput screening of compounds that modulate c-di-GMP levels using a fluorescent transcriptional reporter.[5][8]
Materials:
-
Bacterial strain carrying the c-di-GMP reporter plasmid (e.g., P. aeruginosa with pCdrA::gfp)
-
96-well black, clear-bottom microplates
-
Growth medium (e.g., LB broth) with appropriate antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader with fluorescence detection capabilities (e.g., excitation/emission at 485/535 nm for GFP)
Method:
-
Overnight Culture: Inoculate a single colony of the reporter and control strains into growth medium and incubate overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight cultures into fresh medium and grow to the desired optical density (OD600), typically early to mid-logarithmic phase.
-
Plate Preparation: In a 96-well plate, add the test compounds at various concentrations. Include solvent-only controls.
-
Inoculation: Add the bacterial cultures to the wells to a final OD600 of approximately 0.05.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-24 hours).
-
Measurement: Measure the OD600 to assess bacterial growth and the fluorescence intensity (FI) using the plate reader.
-
Data Analysis:
-
Normalize the fluorescence signal to cell density by calculating the FI/OD600 ratio.
-
Subtract the background fluorescence from the control strain.
-
Compare the normalized fluorescence of compound-treated wells to the solvent control to identify compounds that increase or decrease c-di-GMP levels.
-
Protocol 3: Luminescence-Based Measurement of c-di-GMP Activity
Luminescence-based reporters often offer higher sensitivity and a wider dynamic range compared to fluorescent reporters.[7]
Materials:
-
Bacterial strain carrying a c-di-GMP-responsive lux reporter plasmid (e.g., pCdrA-lux)
-
White, opaque 96-well microplates
-
Luminometer or plate reader with luminescence detection
Method:
-
Follow steps 1-4 from Protocol 2, using white, opaque microplates.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: At desired time points, measure the OD600 (in a parallel clear plate if necessary) and the luminescence (in Relative Light Units, RLU).
-
Data Analysis: Normalize the luminescence signal to cell density (RLU/OD600) and compare treated samples to controls.
Applications in Drug Discovery and Research
Transcriptional reporters for c-di-GMP are invaluable tools for:
-
High-Throughput Screening (HTS): Enabling the rapid screening of large chemical libraries to identify novel inhibitors of DGCs or activators of PDEs, which could serve as anti-biofilm agents.[5]
-
Mechanism of Action Studies: Characterizing the effects of known compounds or environmental signals on the c-di-GMP signaling pathway.
-
Genetic Screens: Identifying new genetic components involved in the regulation of c-di-GMP metabolism.[11]
-
Real-time Monitoring: Observing dynamic changes in c-di-GMP levels in response to various stimuli in living cells.[1]
Conclusion
The use of transcriptional reporters has significantly advanced our understanding of c-di-GMP signaling in bacteria. These tools provide a robust, sensitive, and high-throughput method for measuring intracellular c-di-GMP activity. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize these reporters in their studies, ultimately contributing to the development of new strategies to combat bacterial infections and biofilm-related problems.
References
- 1. Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 3. Cyclic diguanylate riboswitches control bacterial pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in 'Pseudo" by Bradley R. Borlee, Grace I. Borlee et al. [ecommons.udayton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a natural triple-tandem c-di-GMP riboswitch and application of the riboswitch-based dual-fluorescence reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Non-Hydrolyzable c-di-GMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression.[1][2][3] The intracellular levels of c-di-GMP are tightly controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[4] Given its central role in bacterial signaling, the c-di-GMP pathway has emerged as a promising target for the development of novel antimicrobial agents.[5][6]
Furthermore, c-di-GMP and its analogs have garnered significant attention in immunology as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[7][8] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust innate immune response.[9][10] This has positioned c-di-GMP analogs as promising candidates for vaccine adjuvants and cancer immunotherapy.[4]
This document provides detailed application notes and protocols for the synthesis and application of non-hydrolyzable c-di-GMP analogs, which offer increased stability against enzymatic degradation compared to the native molecule. These analogs are invaluable tools for studying c-di-GMP signaling and for developing novel therapeutics.
Synthesis of Non-Hydrolyzable c-di-GMP Analogs
Non-hydrolyzable analogs of c-di-GMP are crucial for in vitro and in vivo studies due to their resistance to phosphodiesterase-mediated degradation. The most common modification is the replacement of one or both of the non-bridging oxygen atoms in the phosphodiester backbone with a sulfur atom, creating phosphorothioate (B77711) analogs.[11][12]
General Synthesis Approach: Modified H-phosphonate Chemistry
A common method for synthesizing phosphorothioate analogs of c-di-GMP involves a modified H-phosphonate chemistry approach.[11][13] This solution-phase synthesis provides flexibility and allows for the introduction of phosphorothioate linkages.
Key Steps:
-
Protection of Guanosine (B1672433): The synthesis begins with appropriately protected guanosine monomers. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the 2'- and 3'-hydroxyl groups are protected with groups such as tert-butyldimethylsilyl (TBDMS). The exocyclic amine of guanine (B1146940) is also protected, often with an isobutyryl group.
-
H-phosphonate Monomer Preparation: The protected guanosine is converted into a 3'-H-phosphonate monomer.
-
Dimerization: Two molecules of the H-phosphonate monomer are coupled to form a linear dinucleotide H-phosphonate.
-
Oxidation/Sulfurization: The H-phosphonate linkage is then either oxidized to a standard phosphate (B84403) or sulfurized to a phosphorothioate. For the synthesis of bisphosphorothioate analogs, both linkages are sulfurized. For monophosphorothioate analogs, one linkage is oxidized and the other is sulfurized.
-
Cyclization: The linear dinucleotide is then cyclized to form the protected c-di-GMP analog.
-
Deprotection: Finally, all protecting groups are removed to yield the desired non-hydrolyzable c-di-GMP analog.
Applications in Microbiology: Inhibition of Biofilm Formation
Elevated intracellular levels of c-di-GMP are generally associated with increased biofilm formation in many bacterial species.[1][2] Non-hydrolyzable c-di-GMP analogs can be used to study the downstream effects of sustained high c-di-GMP levels or, in some contexts, to competitively inhibit c-di-GMP effectors, potentially leading to biofilm dispersal. Some studies have shown that high extracellular concentrations of c-di-GMP and its analogs can suppress biofilm formation.[14]
Quantitative Data: Biofilm Inhibition by c-di-GMP Analogs
The following table summarizes the suppressive effects of c-di-GMP and its non-hydrolyzable analogs on the biofilm formation of Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium).
| Compound | Concentration (µM) | S. aureus Biofilm Suppression (%) | P. aeruginosa Biofilm Suppression (%) |
| c-di-GMP | 200 | High | High |
| cyclic-GpGps (monophosphorothioate) | 200 | Moderate | Moderate |
| cyclic-GpAp | 200 | Moderate | Moderate |
| cyclic-GpIp | 200 | Low | Low |
Data is qualitative based on findings from Nakayama et al., 2009. The study indicates a suppressive effect at 200 µM, with the potential of suppression in the order of c-di-GMP > cyclic-GpGps > cyclic-GpAp > cyclic-GpIp.[14]
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
This protocol details a standard method for quantifying biofilm formation and its inhibition by non-hydrolyzable c-di-GMP analogs using crystal violet staining.[1][15][16][17][18]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Non-hydrolyzable c-di-GMP analogs (stock solutions prepared in sterile water or appropriate solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Preparation of Inoculum: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the test compound (non-hydrolyzable c-di-GMP analog) at various concentrations to the wells. Include a vehicle control (solvent used to dissolve the analog) and a no-treatment control.
-
Include wells with sterile medium only as a negative control for contamination and background absorbance.
-
-
Incubation: Cover the plate and incubate statically (without shaking) at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Solubilization:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the sterile medium control from all other readings.
-
Calculate the percentage of biofilm inhibition for each concentration of the analog compared to the no-treatment control.
-
The IC50 value, the concentration at which 50% of biofilm formation is inhibited, can be determined by plotting the percentage of inhibition against the log of the analog concentration.[19][20]
-
Applications in Immunology: STING Pathway Activation
Non-hydrolyzable c-di-GMP analogs are potent activators of the STING pathway, making them valuable tools for immunology research and as potential immunotherapeutics. Their resistance to degradation ensures sustained STING activation.
Quantitative Data: STING Activation by Non-Hydrolyzable cGAMP Analogs
The following table presents the half-maximal effective concentration (EC50) values for the activation of different human STING variants by fluorinated, non-hydrolyzable cGAMP analogs.
| Compound | STING WT (EC50, µM) | STING AQ (EC50, µM) | STING REF (EC50, µM) | STING HAQ (EC50, µM) |
| 2’3’-cGAMP | 0.26 (±0.05) | 1.64 (±0.28) | 0.23 (±0.03) | 1.01 (±0.19) |
| MD1203 | 0.03 (±0.014) | 0.36 (±0.17) | 0.02 (±0.007) | 0.38 (±0.22) |
| MD1202D | 0.02 (±0.011) | 3.3 (±0.9) | 0.03 (±0.01) | 0.06 (±0.03) |
Data from Dejmek et al., 2023.[9] Lower EC50 values indicate higher potency.
Experimental Protocol: STING Activation Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify STING activation by measuring the activity of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter.[8][10][21][22][23][24]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Plasmids:
-
Expression vector for human STING (pUNO-STING)
-
ISRE-luciferase reporter plasmid (e.g., pGL4.45[luc2P/ISRE/Hygro])
-
Control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Non-hydrolyzable c-di-GMP analogs
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the STING expression plasmid, the ISRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
-
Stimulation:
-
Prepare serial dilutions of the non-hydrolyzable c-di-GMP analogs in cell culture medium.
-
Remove the transfection medium from the cells and add the medium containing the c-di-GMP analogs. Include a vehicle control.
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each analog concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the log of the analog concentration.
-
Signaling Pathways and Experimental Workflows
c-di-GMP Signaling in Bacteria
The c-di-GMP signaling network in bacteria is complex, involving multiple DGCs, PDEs, and effector proteins that regulate various cellular processes. A simplified representation of the core pathway is depicted below.
STING Signaling Pathway Activation
The activation of the STING pathway by c-di-GMP or its analogs leads to the production of type I interferons. The key steps of this pathway are illustrated below.
Experimental Workflow for Biofilm Inhibition Screening
The following diagram outlines a typical workflow for screening non-hydrolyzable c-di-GMP analogs for their ability to inhibit biofilm formation.
Experimental Workflow for STING Activation Screening
This diagram illustrates a common workflow for screening non-hydrolyzable c-di-GMP analogs for their STING-activating potential.
References
- 1. static.igem.org [static.igem.org]
- 2. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Biofilm Development Through Cyclic di-GMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of small molecules inhibiting diguanylate cyclases to control bacterial biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofilm control by interfering with c-di-GMP metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and immunostimulatory properties of the phosphorothioate analogues of cdiGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of cyclic bis(3′–5′)diguanylic acid and its analogs on bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repositorio.ufmg.br [repositorio.ufmg.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
Section 1: Identification and Verification of c-di-GMP Binding Proteins
An exploration of the intricate interactions between the bacterial second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) and its protein effectors is crucial for understanding and manipulating bacterial behaviors such as biofilm formation, motility, and virulence. For researchers, scientists, and drug development professionals, a robust toolkit of methodologies is essential for identifying these interactions, quantifying their biophysical parameters, and elucidating their functional consequences.
This document provides detailed application notes and protocols for a range of established techniques used to study protein-c-di-GMP interactions, from initial screening to in-depth biophysical characterization and enzymatic analysis.
Identifying the cellular targets of c-di-GMP is the first step in dissecting its signaling pathways. Affinity pull-down assays are a powerful and common method for capturing potential binding partners from complex biological mixtures.
Affinity Pull-Down Assays
This technique utilizes a modified c-di-GMP molecule, typically biotinylated or functionalized for immobilization on a resin, to selectively isolate binding proteins from a cell lysate.[1][2] The captured proteins are then eluted and identified, commonly by mass spectrometry for a proteomics approach or by immunoblotting to verify a suspected interaction with a specific protein of interest.[1][3] The specificity of the interaction can be confirmed through competition experiments using an excess of unlabeled c-di-GMP.[3]
References
- 1. A chemical proteomics approach to identify c-di-GMP binding proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Biotinylated Cyclic-di-GMP for Pull-Down Assays to Identify and Characterize Effector Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes.[1] This signaling molecule governs the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression. The cellular levels of c-di-GMP are tightly controlled by the opposing activities of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). C-di-GMP exerts its regulatory effects by binding to a diverse range of effector proteins, including transcription factors, enzymes, and riboswitches, thereby modulating their activity.
The identification and characterization of c-di-GMP effector proteins are crucial for understanding bacterial signaling networks and for the development of novel antimicrobial strategies. Pull-down assays using biotinylated c-di-GMP are a powerful and versatile tool for capturing and identifying these binding partners from complex biological samples.[1][2][3][4] This application note provides detailed protocols and technical guidance for performing pull-down assays with biotinylated c-di-GMP, including methods for verifying binding specificity and determining binding affinities.
Principle of the Assay
The biotin-c-di-GMP pull-down assay is a type of affinity purification technique. Biotinylated c-di-GMP is immobilized on streptavidin-coated beads. When a cell lysate or a purified protein solution is incubated with these beads, proteins that specifically bind to c-di-GMP are captured. After a series of washing steps to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.
Applications
-
Identification of novel c-di-GMP binding proteins: This technique can be used to screen cell lysates for previously unknown c-di-GMP effector proteins.[1][2][3]
-
Validation of putative c-di-GMP binding proteins: The assay can confirm direct interaction between a candidate protein and c-di-GMP.
-
Characterization of binding interactions: The assay can be adapted to determine the binding affinity (dissociation constant, KD) of a protein for c-di-GMP.[2][4]
-
Investigation of binding specificity: Competition experiments with non-biotinylated c-di-GMP or other nucleotides can be performed to assess the specificity of the interaction.[1]
Data Presentation
The quantitative data obtained from biotinylated cyclic-di-GMP pull-down assays and related techniques can be summarized for comparative analysis.
| Protein | Organism | Method | Dissociation Constant (KD) | Reference |
| HipH | Shewanella oneidensis | Biotinylated c-di-GMP Pull-Down & Densitometry | 7.6 µM | [5] |
| CdgR - DevH Interaction | Anabaena sp. PCC 7120 | Bio-Layer Interferometry | 2.2 ± 0.22 µM (in the absence of c-di-GMP) | [6] |
| CdgR - DevH Interaction | Anabaena sp. PCC 7120 | Bio-Layer Interferometry | 3.6 ± 0.12 µM (in the presence of c-di-GMP) | [6] |
| Study | Organism | Method | Key Finding | Reference |
| Laventie et al., 2017 | Pseudomonas aeruginosa | c-di-GMP-specific capture compound & Mass Spectrometry | Identified 74% (38 out of 51) of known or predicted c-di-GMP network components. | [7][8] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the c-di-GMP signaling cascade and the experimental design of the pull-down assay, the following diagrams are provided.
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify c-di-GMP Binding Proteins
This protocol describes a general procedure for capturing c-di-GMP binding proteins from a cell lysate.
Materials:
-
Biotinylated this compound (Store at -80°C)
-
Streptavidin-coated magnetic beads
-
Magnetic stand
-
10x Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT (Store at -20°C)
-
200 mM EDTA (pH 8.0)
-
Wash Buffer: 1x Reaction Buffer
-
Elution Buffer: SDS-PAGE sample buffer
-
Cell lysate containing the protein of interest
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Aliquot the desired amount of beads into a microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads twice with 1x Reaction Buffer. After the final wash, resuspend the beads in 1x Reaction Buffer to the original volume.
-
-
Binding of Biotinylated c-di-GMP to Beads:
-
Add an appropriate amount of biotinylated c-di-GMP to the washed streptavidin beads. A typical starting concentration is 200-400 pmol.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
Place the tube on the magnetic stand and remove the supernatant.
-
Wash the beads twice with Wash Buffer to remove unbound biotinylated c-di-GMP.
-
-
Protein Binding:
-
Add the cell lysate (e.g., 1-10 µg of total protein) to the beads with immobilized biotinylated c-di-GMP.
-
Add 10x Reaction Buffer and 200 mM EDTA to final concentrations of 1x and 2 mM, respectively. Adjust the final volume with nuclease-free water.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (flow-through).
-
Wash the beads three to four times with Wash Buffer. For each wash, resuspend the beads completely in the buffer, incubate for 5 minutes, then pellet the beads using the magnetic stand and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add an appropriate volume of 1x SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against the protein of interest. Mass spectrometry can be used for the identification of unknown captured proteins.
-
Protocol 2: Competition Pull-Down Assay for Binding Specificity
This protocol is a modification of Protocol 1 to determine the specificity of the protein-c-di-GMP interaction.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare the beads with immobilized biotinylated c-di-GMP.
-
In separate tubes, prepare the protein binding reactions as described in step 3 of Protocol 1.
-
To these reaction tubes, add increasing concentrations of a competitor.
-
Specific Competitor: Non-biotinylated c-di-GMP (e.g., 1x, 10x, 50x molar excess relative to the biotinylated c-di-GMP).
-
Non-specific Competitor: Other nucleotides such as c-AMP, GTP, or ATP at the same molar excess.
-
-
Incubate the protein with the competitor for 15-30 minutes at room temperature before adding the mixture to the beads.
-
Proceed with the incubation, washing, elution, and analysis steps as described in Protocol 1 (steps 3-6).
A decrease in the amount of pulled-down protein in the presence of non-biotinylated c-di-GMP, but not in the presence of non-specific competitors, indicates a specific interaction.
Protocol 3: Pull-Down Assay for Determination of Dissociation Constant (KD)
This protocol allows for the estimation of the binding affinity of a protein for c-di-GMP.[2][4]
Procedure:
-
Set up a series of binding reactions with a constant amount of protein and increasing concentrations of biotinylated c-di-GMP (e.g., 0, 5, 10, 25, 50, 100 pmol).
-
Follow the steps for protein binding, washing, and elution as described in Protocol 1.
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an antibody specific to the protein of interest.
-
Densitometry Analysis:
-
Quantify the band intensity for each concentration of biotinylated c-di-GMP using image analysis software (e.g., ImageJ).
-
Plot the band intensity as a function of the biotinylated c-di-GMP concentration.
-
The data should fit a saturation binding curve. The KD is the concentration of biotinylated c-di-GMP at which half-maximal binding is observed.[6]
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20). |
| Protein aggregation | Centrifuge the cell lysate at high speed before use to remove aggregates. | |
| No or low signal of pulled-down protein | Protein is not a c-di-GMP binder | Confirm protein expression in the input lysate. |
| Low protein concentration | Increase the amount of cell lysate or purified protein used. | |
| Inefficient elution | Ensure complete resuspension in SDS-PAGE sample buffer and adequate boiling time. | |
| Inconsistent results | Variation in bead handling | Ensure complete resuspension of beads during washing and binding steps. |
| Degradation of c-di-GMP or protein | Store reagents properly and handle on ice when possible. |
Conclusion
Pull-down assays using biotinylated this compound are a robust and accessible method for the discovery and characterization of c-di-GMP effector proteins. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this technique. By combining these assays with downstream analytical methods such as Western blotting and mass spectrometry, it is possible to gain significant insights into the complex regulatory networks governed by this important bacterial second messenger, which can ultimately inform the development of novel therapeutic interventions.
References
- 1. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A c-di-GMP binding effector controls cell size in a cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pull-Down with a c-di-GMP-Specific Capture Compound Coupled to Mass Spectrometry as a Powerful Tool to Identify Novel Effector Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Pull-Down with a c-di-GMP-Specific Capture Compound Coupled to Mass Spectrometry as a Powerful Tool to Identify Novel Effector Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Expressing and Purifying Diguanylate Cyclases (DGCs) and Phosphodiesterases (PDEs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-GMP (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes, including biofilm formation, motility, virulence, and cell cycle progression.[1][2][3][4][5] The intracellular concentration of c-di-GMP is tightly controlled by the coordinated action of two enzyme families: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two molecules of GTP, and phosphodiesterases (PDEs), which degrade c-di-GMP.[2][6][7] DGCs are characterized by the presence of a GGDEF domain, while PDEs typically contain either an EAL or an HD-GYP domain.[2][7][8][9] Understanding the function and regulation of these enzymes is crucial for developing novel strategies to combat bacterial infections and control biofilm-related issues.
These application notes provide a comprehensive guide for the expression and purification of DGCs and PDEs, primarily focusing on recombinant protein production in Escherichia coli. The protocols detailed below cover the entire workflow from gene cloning to protein purification and enzymatic activity assessment, tailored for researchers in both academic and industrial settings.
Signaling Pathway Overview
The intricate network of c-di-GMP signaling pathways allows bacteria to respond to a variety of environmental and cellular cues.[10][11] DGCs and PDEs are often part of complex regulatory circuits, integrating signals to modulate the global or local pools of c-di-GMP. This, in turn, influences the activity of downstream effector proteins, which can be transcription factors, enzymes, or structural components, thereby controlling bacterial behavior.[3][6]
Caption: Overview of the cyclic di-GMP signaling pathway.
Experimental Workflow
The general workflow for expressing and purifying DGCs and PDEs involves several key stages, from obtaining the gene of interest to purifying the active enzyme. The following diagram outlines the typical experimental pipeline.
Caption: General experimental workflow for DGC and PDE purification.
Detailed Protocols
Protocol 1: Expression of His-tagged DGCs and PDEs in E. coli
This protocol describes the expression of N- or C-terminally His-tagged DGCs and PDEs in the E. coli BL21(DE3) strain.
Materials:
-
Expression plasmid containing the gene of interest with a polyhistidine tag (His-tag).
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on an LB agar (B569324) plate containing the appropriate antibiotic. Incubate overnight at 37°C.[12]
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).[12]
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (typically a 1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[6][12]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[6][12] For potentially insoluble or toxic proteins, it is advisable to lower the induction temperature to 16-25°C and induce for a longer period (12-16 hours).[12]
-
Harvesting: After induction (typically 3-4 hours at 37°C or overnight at lower temperatures), harvest the cells by centrifugation at 5,000-6,000 x g for 15-20 minutes at 4°C.[12]
-
Storage: Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged DGCs and PDEs
This protocol outlines the purification of His-tagged proteins using Immobilized Metal Affinity Chromatography (IMAC), followed by an optional Size-Exclusion Chromatography (SEC) step.[13][14]
Materials:
-
Frozen cell pellet from Protocol 1.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 10-20 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme (B549824).[14][15]
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 20-50 mM imidazole.[14][15]
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 250-500 mM imidazole.[16][15]
-
SEC Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (typically 5 mL per gram of wet cell paste).[12]
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use short pulses to avoid overheating the sample.
-
Clarify the lysate by centrifugation at 15,000-20,000 x g for 30-45 minutes at 4°C to pellet cell debris.[12]
-
-
Affinity Chromatography (IMAC):
-
Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.[12]
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.[12][15]
-
Elute the His-tagged protein with 5-10 CVs of Elution Buffer. Collect fractions.[12][15]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the protein of interest.
-
-
Size-Exclusion Chromatography (SEC) (Optional):
-
Protein Concentration and Storage:
-
Determine the protein concentration using a method like the Bradford assay.
-
Add glycerol (B35011) to a final concentration of 10-20% for cryoprotection and store the purified protein at -80°C.
-
Protocol 3: DGC and PDE Activity Assays
Several methods can be used to measure the enzymatic activity of DGCs and PDEs. High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy are common techniques.[1]
DGC Activity Assay (HPLC-based):
-
Set up a reaction mixture containing:
-
Purified DGC (0.1-1 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
GTP (substrate, 10-100 µM)
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C).
-
Take aliquots at different time points and stop the reaction by heating or adding EDTA.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of c-di-GMP produced and GTP consumed.[19]
PDE Activity Assay (HPLC-based):
-
Set up a reaction mixture containing:
-
Purified PDE (0.1-1 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
c-di-GMP (substrate, 10-100 µM)
-
-
Follow steps 2-4 of the DGC activity assay, quantifying the degradation of c-di-GMP and the formation of pGpG or GMP.[20]
CD Spectroscopy-based Assay: This method monitors the real-time formation or degradation of the intercalated c-di-GMP dimer in the presence of Mn2+, which has a characteristic CD spectrum.[1]
-
Prepare a reaction mixture in a CD cuvette containing buffer, MnCl2, and the substrate (GTP for DGCs or c-di-GMP for PDEs).
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in the CD signal at 282 nm over time.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from the expression, purification, and characterization of DGCs and PDEs.
Table 1: Typical Yields and Purity of Recombinant DGCs and PDEs
| Protein Type | Expression Host | Purification Method(s) | Typical Yield (mg/L of culture) | Purity (%) |
| DGC | E. coli BL21(DE3) | IMAC | 5 - 20 | > 85% |
| DGC | E. coli BL21(DE3) | IMAC + SEC | 2 - 10 | > 95% |
| PDE | E. coli BL21(DE3) | IMAC | 10 - 30 | > 90% |
| PDE | E. coli BL21(DE3) | IMAC + SEC | 5 - 15 | > 98% |
Table 2: Representative Enzymatic Parameters for DGCs and PDEs
| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | kcat (s-1) | Reference |
| DGC (e.g., WspR) | GTP | ~10 - 50 | Varies | Varies | [2] |
| PDE (e.g., RocR) | c-di-GMP | ~1 - 10 | Varies | Varies | [2] |
| GST-DGC (R. ruber) | GTP | 9.8 | 0.7 | 1.3 | [21] |
Troubleshooting
Low Protein Yield:
-
Optimize codon usage for E. coli expression.
-
Lower the induction temperature and increase the induction time.[12]
-
Vary the concentration of IPTG.
Insoluble Protein (Inclusion Bodies):
-
Induce expression at a lower temperature (16-20°C).
-
Co-express with molecular chaperones.
-
Fuse the protein with a highly soluble tag (e.g., GST, MBP).
-
Purify under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride and refold the protein.[15]
Low Enzymatic Activity:
-
Ensure the presence of essential cofactors (e.g., Mg2+ or Mn2+).
-
Optimize buffer conditions (pH, ionic strength).
-
Check for proper protein folding and oligomerization.
Conclusion
The protocols and guidelines presented here offer a robust framework for the successful expression and purification of active DGCs and PDEs. By following these methodologies, researchers can obtain high-quality enzymes for structural, biochemical, and drug discovery studies, ultimately contributing to a deeper understanding of c-di-GMP signaling and its role in bacterial physiology and pathogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diguanylate Cyclase and Phosphodiesterase Interact To Maintain the Specificity of Cyclic di-GMP Signaling in the Regulation of Antibiotic Synthesis in Lysobacter enzymogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Analysis of Diguanylate Cyclases That Promote Biofilm Formation by Pseudomonas fluorescens Pf0-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Expression and Genetic Activation of Cyclic Di-GMP-Specific Phosphodiesterases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Expression and Purification [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. neb.com [neb.com]
- 15. protenova.com [protenova.com]
- 16. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Modification of a bi-functional diguanylate cyclase-phosphodiesterase to efficiently produce cyclic diguanylate monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression, purification and characterization of diguanylate cyclase from Rhodococcus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Escherichia coli Expression System: A Powerful Tool for Recombinant Protein Production - CD Biosynsis [biosynsis.com]
- 23. rega.kuleuven.be [rega.kuleuven.be]
Application Notes and Protocols for Employing Synthetic Cyclic-di-GMP in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of synthetic cyclic-di-GMP (c-di-GMP) in a variety of in vitro assays. These methodologies are essential for researchers studying bacterial signaling, biofilm formation, and for professionals in drug development targeting c-di-GMP-mediated pathways.
Introduction to this compound Signaling
This compound is a ubiquitous second messenger in bacteria that plays a critical role in regulating the transition between motile and sessile lifestyles, including biofilm formation.[1][2][3] The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of two enzyme families: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[3][4][5] DGCs are characterized by a GGDEF domain, while PDEs typically contain either an EAL or an HD-GYP domain.[1][3][4] High cellular levels of c-di-GMP generally promote sessility and biofilm formation, whereas low levels are associated with motility and virulence.[1][6] This signaling pathway is a promising target for novel antimicrobial agents that can disrupt biofilm formation.[7][8]
Core Applications of Synthetic c-di-GMP in In Vitro Research
Synthetic c-di-GMP and its analogs are invaluable tools for:
-
Biochemical and Biophysical Assays: Elucidating the enzymatic activity of DGCs and PDEs, and characterizing the binding kinetics of c-di-GMP to its protein and RNA effectors.
-
High-Throughput Screening (HTS): Identifying small molecule inhibitors or activators of c-di-GMP metabolizing enzymes or effector proteins.[7][9]
-
Structural Biology: Facilitating the crystallization of c-di-GMP-protein and c-di-GMP-riboswitch complexes to understand their three-dimensional structures.
-
Diagnostic and Biosensor Development: Creating novel tools for the detection and quantification of c-di-GMP.
Key In Vitro Assays and Protocols
Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays
These assays are fundamental for characterizing the enzymatic activity of DGCs and PDEs and for screening potential inhibitors.
a. EnzCheck Pyrophosphate Assay for DGC Activity
This continuous spectrophotometric assay measures the production of pyrophosphate (PPi), a byproduct of c-di-GMP synthesis from GTP.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM GTP, 0.2 U/mL inorganic pyrophosphatase, 1X EnzCheck reagent, and the purified DGC enzyme.
-
Initiation: Start the reaction by adding the DGC enzyme.
-
Measurement: Monitor the increase in absorbance at 360 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of PPi production, which is proportional to the DGC activity. For inhibitor screening, perform the assay in the presence of test compounds and calculate the percent inhibition.
b. HPLC-Based Assay for DGC and PDE Activity
High-Performance Liquid Chromatography (HPLC) allows for the direct quantification of c-di-GMP, GTP, and the degradation product pGpG.
Protocol:
-
Reaction: Incubate the purified DGC or PDE with its substrate (GTP for DGCs, c-di-GMP for PDEs) in an appropriate reaction buffer.
-
Quenching: Stop the reaction at various time points by adding an equal volume of 0.5 M EDTA or by heat inactivation.
-
Separation: Separate the nucleotides by reverse-phase HPLC on a C18 column.
-
Detection: Detect the nucleotides by their UV absorbance at 253 nm.
-
Quantification: Determine the concentration of each nucleotide by integrating the peak areas and comparing them to a standard curve.
c-di-GMP-Protein Binding Assays
These assays are crucial for identifying and characterizing proteins that bind to c-di-GMP.
a. Filter Binding Assay
This method relies on the retention of protein-ligand complexes on a nitrocellulose membrane.[10]
Protocol:
-
Radiolabeling of c-di-GMP: Synthesize [³²P]-c-di-GMP in vitro using a purified DGC and [α-³²P]-GTP.[10]
-
Binding Reaction: Incubate the purified protein with varying concentrations of [³²P]-c-di-GMP in a suitable binding buffer.[10]
-
Filtration: Pass the reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-bound ligands will be retained, while unbound [³²P]-c-di-GMP will pass through.
-
Washing: Wash the membrane with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the membrane using a scintillation counter.
-
Data Analysis: Plot the bound [³²P]-c-di-GMP as a function of its concentration to determine the dissociation constant (Kd).
b. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Immobilization: Immobilize a c-di-GMP analog, such as 2'-AHC-c-di-GMP, onto a sensor chip.[11]
-
Binding: Inject a solution containing the purified protein of interest over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka). Competition experiments with free c-di-GMP can be performed to confirm binding specificity.[11]
c. Pull-Down Assay with Biotinylated c-di-GMP
This assay uses biotinylated c-di-GMP to capture binding proteins from a complex mixture.[12]
Protocol:
-
Incubation: Incubate biotinylated c-di-GMP with a cell lysate or a purified protein.
-
Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated c-di-GMP and any bound proteins.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
In Vitro Transcription Termination Assay for Riboswitch Function
This assay assesses the ability of c-di-GMP to induce conformational changes in a riboswitch, leading to transcription termination.
Protocol:
-
Template Preparation: Prepare a linear DNA template containing the promoter and the riboswitch sequence followed by a reporter gene.
-
Transcription Reaction: Set up an in vitro transcription reaction using E. coli RNA polymerase, the DNA template, and ribonucleotides (including [α-³²P]-UTP for labeling).
-
Ligand Addition: Perform the reaction in the presence and absence of synthetic c-di-GMP.
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the full-length and terminated transcripts by autoradiography.
-
Quantification: Quantify the band intensities to determine the percentage of transcription termination in the presence and absence of c-di-GMP.
Data Presentation
Table 1: Inhibitors of Diguanylate Cyclases (DGCs)
| Compound | Target DGC | IC₅₀ (µM) | Assay Type | Reference |
| N-(4-anilinophenyl)benzamide | YdeH (E. coli) | < 1 | HPLC-MS/MS | [1] |
| Doxorubicin | Not specified | Potent inhibitor | c-di-GMP biosensor strain (P. aeruginosa) | [8] |
| DI-3 | VC2370 (V. cholerae) | ~25 | EnzCheck Pyrophosphate Assay | [5] |
| DI-10 | VC2370 (V. cholerae) | ~50 | EnzCheck Pyrophosphate Assay | [5] |
Table 2: c-di-GMP Binding Affinities
| Protein/RNA | Organism | Kd (nM) | Method | Reference |
| PA3740-His₆ | Pseudomonas aeruginosa | 30 ± 12 | SPR | [11] |
| Gm0970 Riboswitch | Geobacter metallireducens | ~16 | Fluorescence | [13] |
Visualizations
Signaling Pathway
Caption: The c-di-GMP signaling pathway.
Experimental Workflow: High-Throughput Screening for DGC Inhibitors
Caption: Workflow for HTS of DGC inhibitors.
Logical Relationship: c-di-GMP Riboswitch Mechanism
Caption: Mechanism of a c-di-GMP 'OFF' riboswitch.
References
- 1. Frontiers | Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation [frontiersin.org]
- 2. Application of Synthetic Peptide Arrays To Uncover Cyclic Di-GMP Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Establishment of a High-throughput Setup for Screening Small Molecules That Modulate c-di-GMP Signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Single-Cell Analysis of c-di-GMP Dynamics using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes.[1] It governs the transition between motile and sessile lifestyles, controls biofilm formation, and influences virulence, making it a key target for novel antimicrobial strategies.[2][3] Understanding the dynamics of c-di-GMP signaling at the single-cell level is crucial, as population-level measurements can mask significant intercellular heterogeneity. Flow cytometry, coupled with genetically encoded fluorescent biosensors, has emerged as a powerful high-throughput technique to dissect these dynamics, providing insights into bacterial behavior and response to environmental cues.[4]
These application notes provide a comprehensive guide to utilizing RNA-based fluorescent biosensors for the single-cell analysis of c-di-GMP dynamics in bacteria using flow cytometry. Detailed protocols for various applications, quantitative data on biosensor performance, and visual guides to the underlying signaling pathways and experimental workflows are presented.
c-di-GMP Signaling Pathway
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two enzyme families: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).
-
Synthesis: DGCs, containing a conserved GGDEF domain, synthesize c-di-GMP from two molecules of GTP.[1]
-
Degradation: PDEs, characterized by either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP. EAL domain-containing PDEs linearize c-di-GMP to pGpG, while HD-GYP domain PDEs can further hydrolyze it to GMP.[1][5]
Environmental and cellular signals are integrated into the c-di-GMP network through various sensory domains associated with these enzymes. The c-di-GMP signal is then transduced by a range of effector molecules, including protein effectors (e.g., PilZ domain proteins) and RNA riboswitches, to modulate downstream cellular processes.[1][6]
RNA-Based Fluorescent Biosensors for c-di-GMP
A powerful approach for monitoring intracellular c-di-GMP levels involves the use of genetically encoded RNA-based fluorescent biosensors. These biosensors are typically created by fusing a c-di-GMP-sensing riboswitch aptamer to a fluorophore-binding RNA aptamer, such as Spinach or Spinach2.[7] Upon binding of c-di-GMP to the riboswitch domain, the RNA structure undergoes a conformational change that promotes the folding of the Spinach aptamer, enabling it to bind and activate a cell-permeable fluorogen like DFHBI, resulting in a fluorescent signal.
Quantitative Comparison of c-di-GMP Biosensors
The selection of a biosensor depends on the specific application and the expected range of c-di-GMP concentrations. The table below summarizes the key performance characteristics of several commonly used RNA-based c-di-GMP biosensors.
| Biosensor | Riboswitch Origin | Fluorophore-Binding Aptamer | Apparent Kd (nM) | Fluorescence Turn-On (fold) | Key Features & Applications |
| Vc2-Spinach | Vibrio cholerae | Spinach | ~100 - 200 | ~2-3 | First generation biosensor, suitable for detecting elevated c-di-GMP levels.[7] |
| Ct | Clostridium tetani | Spinach2 | ~100 - 300 | ~6.7 | Second generation, brighter signal and higher turn-on than Vc2-Spinach.[8] |
| Dp | Desulfitobacterium | Spinach2 | ~300 - 600 | ~6.0 | Second generation, suitable for high-throughput screening.[8] |
| Pl-B | Planctomyces | Spinach2 | ~50 - 150 | ~4-5 | High sensitivity, capable of detecting endogenous c-di-GMP levels.[8] |
| G20A Vc2-Spinach | Vibrio cholerae (mutant) | Spinach | 1,000 ± 150 (for c-di-GMP) | - | Reduced affinity, also responds to c-AMP-GMP (Kd ~4,200 nM).[7] |
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing c-di-GMP dynamics using RNA-based biosensors and flow cytometry involves several key steps, from bacterial transformation to data analysis.
References
- 1. news-medical.net [news-medical.net]
- 2. GEMM-I riboswitch-based fluorescent biosensors for live cell analysis of cyclic dinucleotide signaling [escholarship.org]
- 3. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live flow cytometry analysis of c-di-GMP levels in single cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-di-GMP Binding Using MicroScale Thermophoresis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes.[1][2] It governs the transition between motile and sessile lifestyles, controls biofilm formation, virulence, and cell cycle progression.[2][3][4] The intracellular concentration of c-di-GMP is tightly controlled by the coordinated action of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3] C-di-GMP exerts its regulatory effects by binding to a diverse range of effector proteins, including those with PilZ domains, as well as other receptor types, thereby modulating their activity.[5][6]
Given the central role of c-di-GMP in bacterial physiology and pathogenesis, the identification and validation of proteins that bind this second messenger are crucial for understanding bacterial signaling networks and for the development of novel antimicrobial agents. MicroScale Thermophoresis (MST) has emerged as a powerful biophysical technique for quantifying biomolecular interactions in solution.[7][8] This technology measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell of the molecule upon ligand binding.[8] MST offers several advantages, including low sample consumption, rapid measurements, and the ability to perform assays in complex biological matrices.[9][10]
This application note provides a detailed protocol for utilizing MST to validate and quantify the binding of c-di-GMP to a target protein.
c-di-GMP Signaling Pathway
The canonical c-di-GMP signaling pathway involves the synthesis of c-di-GMP by DGCs, which contain a conserved GGDEF domain. These enzymes are often multidomain proteins that receive various environmental or cellular signals. The degradation of c-di-GMP is carried out by PDEs, which harbor either an EAL or an HD-GYP domain. The resulting linear diguanylate (pGpG) is further hydrolyzed to GMP. The intracellular pool of c-di-GMP is then sensed by a variety of effector proteins or RNA riboswitches, leading to downstream physiological responses.
MicroScale Thermophoresis Experimental Workflow
The general workflow for an MST experiment to determine the binding affinity of c-di-GMP to a target protein involves labeling the protein, preparing a serial dilution of the ligand (c-di-GMP), mixing the components, and measuring the thermophoretic movement.
Detailed Experimental Protocol
This protocol is adapted from established methods for analyzing protein-small molecule interactions using MST.[11][12]
1. Materials and Reagents
-
Target Protein: Purified protein of interest with a reactive moiety for labeling (e.g., primary amines) or a fusion tag (e.g., His-tag for label-free detection or fluorescent protein fusion).
-
c-di-GMP: High-purity synthetic c-di-GMP.
-
Labeling Dye: Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye).
-
MST Buffer: A buffer in which the target protein is stable and soluble (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
MST Instrument: A Monolith series instrument (NanoTemper Technologies).
-
MST Capillaries: Standard or premium treated capillaries.
2. Protein Labeling
-
Buffer Exchange: Ensure the purified target protein is in an amine-free buffer (e.g., PBS).
-
Labeling Reaction: Mix the target protein with the amine-reactive fluorescent dye at a molar ratio of 1:3 (protein:dye). Incubate for 30 minutes at room temperature in the dark.
-
Removal of Free Dye: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column or a desalting column.
-
Concentration and Labeling Efficiency: Determine the concentration of the labeled protein and the degree of labeling using a spectrophotometer.
3. MST Experiment
-
Preparation of c-di-GMP Dilution Series:
-
Prepare a high-concentration stock solution of c-di-GMP in MST buffer.
-
Perform a 16-point serial dilution of c-di-GMP in MST buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd), and the lowest concentration should be well below the expected Kd.
-
-
Sample Preparation:
-
Dilute the fluorescently labeled target protein in MST buffer to a final concentration that is at least 10-fold below the expected Kd (typically in the low nanomolar range).
-
Mix equal volumes of the labeled protein solution and each c-di-GMP dilution. This will result in a constant concentration of the labeled protein and varying concentrations of c-di-GMP in the final samples.
-
Incubate the mixtures for 10-15 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Capillary Loading and Data Acquisition:
-
Load approximately 4-10 µL of each sample into an MST capillary.
-
Place the capillaries into the sample tray of the Monolith instrument.
-
Set the instrument parameters:
-
LED power: Adjust to obtain a fluorescence signal between 200 and 1500 counts.
-
MST power: Typically set to medium or high.
-
-
Initiate the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and record the change in fluorescence over time.
-
4. Data Analysis
-
Data Extraction: The instrument software will automatically calculate the normalized fluorescence (Fnorm) for each sample. Fnorm is the ratio of the fluorescence after the temperature jump to the initial fluorescence.
-
Binding Curve Generation: Plot the change in Fnorm (ΔFnorm = Fnorm_bound - Fnorm_unbound) as a function of the logarithm of the c-di-GMP concentration.
-
Kd Determination: Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kd).[13] The Kd value represents the concentration of c-di-GMP at which 50% of the target protein is bound.
Data Presentation
The following table summarizes representative quantitative data for c-di-GMP binding to various effector proteins as determined by MicroScale Thermophoresis.
| Target Protein | Ligand | Dissociation Constant (Kd) | Reference |
| Bd2717 (PilZ effector) | c-di-GMP | 0.176 µM | [14] |
| Bd2402 (Two-component response regulator) | c-di-GMP | 0.399 µM | [14] |
| Bd2924 (Acyl-CoA dehydrogenase) | c-di-GMP | 7.67 µM | [14] |
| TDE0214 (PilZ-like domain protein) | c-di-GMP | 1.73 µM | [5] |
Conclusion
MicroScale Thermophoresis is a robust and sensitive method for the quantitative analysis of c-di-GMP binding to target proteins.[7][14] The detailed protocol provided in this application note offers a straightforward workflow for researchers to validate and characterize these critical interactions. The ability to accurately determine binding affinities is essential for elucidating the complex regulatory networks governed by c-di-GMP and for advancing the development of novel therapeutics targeting bacterial signaling pathways.
References
- 1. Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. annualreviews.org [annualreviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inactivation of Cyclic Di-GMP Binding Protein TDE0214 Affects the Motility, Biofilm Formation, and Virulence of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 10. A c-di-GMP binding effector controls cell size in a cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Accurate Cyclic-di-GMP Measurement
Welcome to the technical support center for cyclic-di-GMP (c-di-GMP) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate quantification of this critical bacterial second messenger.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during c-di-GMP extraction, detection, and data analysis in a question-and-answer format.
Sample Preparation and Extraction
Question 1: My c-di-GMP levels are unexpectedly low or undetectable. What could be the cause?
Answer: Low or undetectable c-di-GMP levels can stem from several factors during sample preparation and extraction. Here is a troubleshooting guide to help you identify the potential issue:
-
Cell Growth Stage: The intracellular concentration of c-di-GMP can vary significantly with the bacterial growth phase. For many species, such as Pseudomonas aeruginosa, c-di-GMP levels are often too low for accurate detection during the early exponential phase.[1][2]
-
Sample Handling Time: C-di-GMP levels can change rapidly in response to environmental shifts. Any delay between harvesting the cells and inactivating their metabolic activity can lead to drastic alterations in the measured c-di-GMP concentrations.[1][2]
-
Extraction Efficiency: Incomplete cell lysis or inefficient extraction can result in a poor yield of c-di-GMP.
-
Recommendation: Ensure your chosen extraction method is robust. A common and effective method involves a heat and ethanol (B145695) precipitation step.[2] This typically includes resuspending the cell pellet in a buffer, heating to 100°C to lyse the cells and inactivate enzymes, followed by ethanol precipitation to separate the nucleotides from other cellular components.[1][2] For some protocols, a combination of methanol, acetonitrile, and formic acid is used.[3][4] It is also crucial to repeat the extraction from the cell pellet multiple times and pool the supernatants to maximize the yield.[1]
-
-
Insufficient Starting Material: The amount of starting biomass directly impacts the final concentration of extracted c-di-GMP.
Question 2: I am working with biofilm samples. Are there special considerations for c-di-GMP extraction?
Answer: Yes, extracting c-di-GMP from biofilms requires additional steps compared to planktonic cultures due to the extracellular matrix and cell aggregation.
-
Cell Disruption: Biofilm aggregates need to be thoroughly disrupted to ensure efficient extraction from all cells.
-
Recommendation: Before determining the optical density or proceeding with extraction, homogenize the biofilm sample. This can be achieved by vigorous vortexing or sonication (e.g., 10 seconds on high).[1]
-
-
Quantification Challenges: It can be difficult to reproducibly measure c-di-GMP from surface-attached biofilms.[6]
-
Recommendation: One approach is to quantify biofilm formation and extract c-di-GMP concurrently from planktonic cultures of strains that form aggregates, as these can be more easily and reproducibly handled.[6]
-
Detection and Quantification
Question 3: I am using HPLC for c-di-GMP quantification and am seeing inconsistent retention times and peak shapes. How can I troubleshoot this?
Answer: Inconsistent HPLC results are a common issue. Here are several factors to investigate:
-
Mobile Phase Preparation: The composition and pH of the mobile phase are critical for consistent separation.
-
Recommendation: Prepare fresh mobile phase for each run using high-purity solvents (HPLC or LC-MS grade) and additives.[7] Ensure accurate pH adjustment and thorough degassing.
-
-
Column Integrity: The performance of the HPLC column can degrade over time due to contamination or loss of stationary phase.
-
Recommendation: Use a guard column to protect the analytical column. If you observe high backpressure, peak broadening, or splitting, the column may need to be washed or replaced.[7]
-
-
Gradient Optimization: The elution gradient may not be optimal for your specific HPLC system and column.[1]
-
Recommendation: You may need to adjust the gradient profile (the percentage of solvent B over time) to achieve better separation and more consistent retention times.[1]
-
-
Sample Contamination: Contaminants in your sample can interfere with the separation and detection.
-
Recommendation: Ensure your extracted samples are properly filtered (e.g., using a 2 μm syringe filter) before injection to remove any insoluble material.[1]
-
Question 4: My LC-MS/MS signal for c-di-GMP is weak or has a high background. What are the likely causes?
Answer: Weak signal intensity and high background noise in LC-MS/MS can be caused by several factors, from the sample itself to the instrument settings.
-
Ion Suppression/Enhancement: Components in the sample matrix can co-elute with c-di-GMP and interfere with its ionization, either suppressing or enhancing the signal.[8]
-
Recommendation: Improve your sample clean-up procedure to remove interfering compounds. You can also adjust the chromatographic conditions to separate c-di-GMP from the interfering matrix components.[9]
-
-
Incorrect MS Parameters: The mass spectrometer settings may not be optimized for c-di-GMP detection.
-
Contamination: Contamination from solvents, sample extracts, or the system itself can lead to high background noise.[7]
Question 5: I am using a fluorescent biosensor to measure c-di-GMP in live cells, but the signal is weak or I am observing unexpected results. What should I consider?
Answer: Genetically encoded fluorescent biosensors are powerful tools, but they have their own set of challenges.
-
Biosensor Expression and Maturation: The level of fluorescence depends on the expression and proper folding of the biosensor protein. For GFP-based sensors, chromophore maturation requires molecular oxygen, making them less suitable for anaerobic applications.[12]
-
Recommendation: For anaerobic or microaerobic conditions, consider using RNA-based fluorescent biosensors, which do not require oxygen for fluorescence.[12]
-
-
Environmental Sensitivity: The fluorescence of some biosensors can be sensitive to environmental factors like pH.
-
Recommendation: Choose a biosensor with fluorescent proteins that are stable across the expected pH range of your experiment. For example, some optimized FRET-based biosensors use variants like the kusabira orange variant KO2, which is more pH stable.[13]
-
-
Autofluorescence and Spectral Overlap: High background autofluorescence from the cells or media can interfere with the biosensor signal, especially in the blue-green range.
-
Recommendation: When working with samples that have high autofluorescence, such as eukaryotic cells, consider using biosensors with fluorescent proteins in the yellow-orange-red range of the spectrum.[13]
-
-
Dynamic Range and Sensitivity: Not all biosensors have the same sensitivity or dynamic range. Some may not be able to detect subtle changes in c-di-GMP levels.[14][15]
-
Temporal Resolution: Transcription-based reporters have a significant time lag and are not suitable for real-time measurements of dynamic c-di-GMP fluctuations.[17]
-
Recommendation: For high temporal resolution, use FRET or BRET-based biosensors that operate at the post-translational level.[17]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to c-di-GMP measurement to aid in experimental design and data interpretation.
Table 1: Comparison of Common c-di-GMP Measurement Techniques
| Technique | Typical Detection Limit | Throughput | Real-time Measurement | Key Advantages | Common Challenges |
| LC-MS/MS | As low as 1 fmol[13] | Low to Medium | No | High sensitivity and specificity; absolute quantification. | Ion suppression, matrix effects, requires expensive equipment.[8][10] |
| HPLC-UV | pmol range[1] | Low to Medium | No | Robust, widely available, good for relative quantification. | Lower sensitivity than LC-MS/MS, potential for co-eluting compounds.[18] |
| FRET/BRET Biosensors | nM to low µM range[13][17] | High (plate reader/microscopy) | Yes | Live-cell imaging, high temporal resolution, single-cell analysis.[13][17] | Limited dynamic range, environmental sensitivity (pH), phototoxicity.[13][14] |
| RNA-based Biosensors | pM to µM range[12] | High | Yes | Functional under anaerobic conditions, no protein maturation needed.[12] | Can have lower brightness than protein-based sensors. |
| Enzymatic Assays | nM range[19] | High | No (end-point) | Simple mix-and-read format, high selectivity.[19] | Indirect measurement, potential for enzyme inhibition by sample components. |
Table 2: Typical Intracellular c-di-GMP Concentrations
| Organism / Condition | c-di-GMP Concentration | Reference |
| Pseudomonas aeruginosa (planktonic cells) | < 30 pmol/mg total protein | [20][21] |
| Pseudomonas aeruginosa (biofilms) | 75 - 110 pmol/mg total protein | [21] |
| Vibrio cholerae (wild-type, LB media) | 0.5 - 2 µM | [6] |
| Vibrio cholerae (ΔhapR mutant) | ~8 - 10 µM | [6] |
Experimental Protocols & Visualizations
Detailed Methodology: c-di-GMP Extraction from Bacterial Cells
This protocol is a generalized procedure based on methods described for Pseudomonas aeruginosa and can be adapted for other bacterial species.[1][2][5]
-
Cell Culture and Harvest:
-
Grow bacterial cells to the desired growth phase (e.g., mid-exponential).
-
Determine the optical density at 600 nm (OD600).
-
Harvest a standardized amount of cells by centrifugation (e.g., 16,000 x g, 2 min, 4°C). Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge and discard the supernatant after each wash.
-
-
Extraction:
-
Resuspend the cell pellet in 100 µl of ice-cold PBS and incubate at 100°C for 5 minutes.
-
Add 186 µl of ice-cold 100% ethanol (to a final concentration of 65%) and vortex for 15 seconds.
-
Centrifuge (16,000 x g, 2 min, 4°C) and collect the supernatant in a new tube.
-
Repeat the extraction process on the remaining cell pellet two more times. Pool all the supernatants.
-
-
Drying and Reconstitution:
-
Dry the pooled supernatants using a vacuum concentrator (e.g., SpeedVac). A white pellet should be visible.
-
Resuspend the dried extract in a known volume (e.g., 200 µl) of nanopure water.
-
-
Sample Clean-up:
-
Centrifuge the resuspended sample at high speed (≥16,000 x g) to remove any insoluble material.
-
Filter the supernatant through a 2 µm HPLC syringe filter before analysis.
-
-
Normalization:
-
The remaining cell pellet after extraction can be used to determine the total protein content (e.g., using a BCA or Lowry assay) to normalize the quantified c-di-GMP levels.[1]
-
Visual Diagrams
Caption: Overview of the c-di-GMP signaling pathway.
Caption: General experimental workflow for c-di-GMP measurement.
Caption: Troubleshooting logic for low c-di-GMP signal.
References
- 1. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tracking the homeostasis of second messenger this compound in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 15. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A genetically encoded biosensor to monitor dynamic changes of c-di-GMP with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lucernatechnologies.com [lucernatechnologies.com]
- 20. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in cyclic-di-GMP reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in cyclic-di-GMP (c-di-GMP) reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my c-di-GMP reporter assay?
A weak or absent signal can stem from several factors, including issues with the reporter system itself, suboptimal experimental conditions, or problems with the host cells. Key areas to investigate include low intracellular c-di-GMP levels, poor expression of the biosensor, compromised cell health, and degradation of assay reagents.[1][2] Forgetting to first stimulate a pathway with an agonist before adding an inhibitor can also be a cause in certain experimental setups.[1]
Q2: How do I know if my cells are producing enough c-di-GMP to be detected?
It is crucial to include appropriate positive and negative controls in your experiment. A positive control could be a bacterial strain known to have high basal levels of c-di-GMP, such as a wspF deletion mutant in Pseudomonas aeruginosa, which exhibits elevated c-di-GMP levels.[3] Alternatively, overexpressing a diguanylate cyclase (DGC) can be used to artificially increase c-di-GMP concentrations.[3][4][5] A negative control could be a strain with a deletion of a key DGC or one overexpressing a phosphodiesterase (PDE) to ensure low c-di-GMP levels.[4][5]
Q3: My signal is high in my positive control but low in my experimental samples. What does this indicate?
This suggests that the reporter system is functional, but the c-di-GMP concentration in your experimental samples is genuinely low. High c-di-GMP levels are often associated with biofilm formation, while low levels are characteristic of motile, planktonic cells.[4][5][6][7] Your experimental conditions may be favoring a low c-di-GMP state.
Q4: Can the choice of microplate affect my signal intensity?
Yes, the microplate material and color are critical for optimal signal detection. For luminescence assays, white, opaque-walled plates are recommended as they maximize the light signal by reflection.[8][9] For fluorescence assays, black plates are preferred to reduce background and crosstalk.[8] Using the wrong type of plate can significantly diminish your signal.
Q5: How critical is the timing of reagent addition and measurement?
The timing of reagent incubation is very important for luminescent assays. Reading the signal too early might result in a poor signal-to-noise ratio, while waiting too long could lead to signal saturation or decay.[9] It is essential to follow the manufacturer's protocol for your specific assay reagents and to ensure consistency across all samples.
Troubleshooting Guide for Low Signal
If you are experiencing low signal in your c-di-GMP reporter assay, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Experimental Setup and Reagents
First, ensure that the basic components of your assay are correct.
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Microplate | Use white, opaque-walled plates for luminescence assays and black-walled, clear-bottom plates for fluorescence assays.[8][9] | Maximized signal detection and reduced background. |
| Degraded Reagents | Prepare fresh luciferase substrate and other critical reagents for each experiment. Avoid multiple freeze-thaw cycles.[1] | A stronger and more stable luminescent or fluorescent signal.[1] |
| Suboptimal Reader Settings | Ensure the plate reader is set to the correct mode (luminescence or fluorescence). Optimize settings like gain, integration time (e.g., 0.5-1 second per well for luminescence), and focal height.[1][8] | Increased sensitivity and accuracy of signal detection. |
| Inconsistent Temperature | Maintain a consistent temperature across the microplate during incubation and reading, as reporter enzyme activity is often temperature-dependent.[9] | Reduced variability and more reliable results. |
Step 2: Assess Cell Health and Reporter Expression
Problems with the host cells or the reporter plasmid can lead to a weak signal.
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Cell Health | Use cells with high viability (>95%) and a low passage number. Ensure they are not over-confluent at the time of the assay.[1] | Healthy cells will yield a more robust and reproducible signal.[1] |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format.[1] | A strong signal without cell stress caused by overgrowth. |
| Low Transfection/Transformation Efficiency | If applicable, optimize your protocol for introducing the reporter plasmid. Use a positive control vector (e.g., a constitutively expressed reporter) to assess efficiency.[1] | Sufficient reporter expression for a detectable signal. |
| Weak Promoter Activity | If the promoter driving your reporter gene is weak, consider switching to a stronger promoter if the experimental design allows.[2] | Increased reporter protein expression and a stronger signal. |
Step 3: Evaluate the c-di-GMP Signaling Pathway
If the above steps do not resolve the issue, the problem may lie within the biological regulation of c-di-GMP in your system.
| Potential Issue | Recommended Action | Expected Outcome |
| Low Basal c-di-GMP Levels | Run positive controls, such as a strain overexpressing a DGC (e.g., WspR D70E) or a mutant with constitutively high c-di-GMP (e.g., ΔwspF).[3][4][5] | A strong signal in the positive control confirms the reporter is working and can detect high c-di-GMP levels. |
| Lack of Pathway Stimulation | For assays measuring the effect of an inhibitor, ensure the c-di-GMP pathway is first activated with an appropriate agonist.[1] | An initial high signal that can then be assessed for inhibition. |
| High Phosphodiesterase (PDE) Activity | Consider that your experimental conditions may be inducing PDE activity, leading to c-di-GMP degradation.[7] | Understanding the dynamics of c-di-GMP in your system can help interpret the low signal. |
Visualizing the Troubleshooting Process
The following diagrams illustrate the c-di-GMP signaling pathway, a typical experimental workflow, and a logical approach to troubleshooting.
Caption: c-di-GMP signaling pathway and reporter activation.
Caption: A typical workflow for c-di-GMP reporter assays.
Caption: A decision tree for troubleshooting low signal.
Experimental Protocol: Generic c-di-GMP Reporter Assay
This protocol provides a general framework for measuring intracellular c-di-GMP levels using a transcriptional reporter (e.g., fluorescence or luminescence-based). This should be adapted based on the specific bacterial strain, reporter system, and experimental goals.
Materials:
-
Bacterial strain containing the c-di-GMP reporter plasmid.
-
Appropriate growth medium (e.g., LB, M9).
-
Antibiotics for plasmid maintenance.
-
Inducers for reporter expression, if required (e.g., arabinose, IPTG).
-
Microplates: Opaque white plates for luminescence or black, clear-bottom plates for fluorescence.[8][9]
-
Assay reagents (e.g., luciferase substrate kit).
-
Plate reader with luminescence or fluorescence detection capabilities.
Methodology:
-
Overnight Culture: Inoculate a single colony of the reporter strain into 5 mL of growth medium with appropriate antibiotics. Incubate overnight at the optimal temperature with shaking.
-
Sub-culturing: Dilute the overnight culture 1:50 or 1:100 into fresh medium.[10] Grow the culture to the desired optical density (OD), typically early to mid-log phase (e.g., OD600 of 0.3-0.5).[10]
-
Induction (if necessary): If the reporter system or components affecting c-di-GMP levels are under an inducible promoter, add the appropriate inducer and incubate for the required time to allow for protein expression.
-
Plating: Transfer a standardized volume (e.g., 100-200 µL) of each culture into the wells of the microplate. Include wells for positive controls, negative controls, and medium-only blanks.
-
Treatment: Add experimental compounds, inhibitors, or agonists to the appropriate wells.
-
Incubation: Incubate the plate at the desired temperature for the duration of the experiment. This could range from a few hours to 24 hours or more, depending on the assay.[10]
-
Signal Measurement:
-
For Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths. Also, measure the OD600 to normalize the fluorescence signal to cell density. The final reported value is often Relative Fluorescence Units (RFU)/OD.
-
For Luminescence: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Immediately measure the luminescence in a plate reader.[1]
-
-
Data Analysis: Subtract the background signal from the blank wells. Normalize the reporter signal to cell density (OD) if significant growth differences are observed. For dual-luciferase assays, calculate the ratio of the experimental reporter to the control reporter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Reciprocal c-di-GMP signaling: Incomplete flagellum biogenesis triggers c-di-GMP signaling pathways that promote biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Intercepting second-messenger signaling by rationally designed peptides sequestering c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction Protocols for Low-Abundance c-di-GMP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of low-abundance cyclic diguanylate (c-di-GMP).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of low-abundance c-di-GMP.
| Question | Possible Causes | Solutions and Recommendations |
| Why is my c-di-GMP yield consistently low or undetectable? | Insufficient Starting Material: The initial biomass may be too low, especially for samples with inherently low c-di-GMP levels.[1][2] | - Increase the starting culture volume or cell pellet size. For P. aeruginosa, a culture volume equivalent to 1 ml at an OD600 of 1.8 is a recommended starting point; this may need to be adjusted for other species.[1] - For biofilm samples, ensure sufficient biofilm mass is collected.[1] |
| Suboptimal Growth Phase: c-di-GMP levels can vary significantly with the bacterial growth phase. Extraction from early exponential phase cells may result in levels below the detection limit.[1][2] | - Harvest cells at the mid-to-late exponential or stationary phase, as c-di-GMP levels are often higher during these stages.[1][2] | |
| Inefficient Cell Lysis: Incomplete disruption of bacterial cells will lead to poor recovery of intracellular c-di-GMP. | - Ensure the cell pellet is fully resuspended before the heat incubation step. - For the heat and ethanol (B145695) precipitation method, incubate the resuspended pellet at 100°C for at least 5 minutes to ensure efficient lysis.[1][3] | |
| Sample Degradation: c-di-GMP can be rapidly degraded by phosphodiesterases (PDEs) during sample handling.[2] | - Proceed with the extraction immediately after harvesting the cells. Avoid incubating cells on ice for extended periods, as this can alter c-di-GMP levels.[1][2][4] - Keep all solutions and samples on ice or at 4°C throughout the extraction process, except during the heat lysis step.[1] | |
| Loss During Extraction: The analyte can be lost during various steps of the extraction process. | - Use unpolished microfuge tubes to reduce static and prevent the loss of the dried c-di-GMP pellet.[1] - When performing ethanol precipitation, ensure the correct final concentration of ethanol (typically 65%) is achieved to effectively precipitate proteins while keeping c-di-GMP in the supernatant.[1][3] - After centrifugation of the ethanol-precipitated sample, carefully collect the supernatant without disturbing the pellet. Repeat the extraction from the pellet to maximize yield.[1] | |
| Why is there high variability between my replicate samples? | Inconsistent Sample Handling: Minor variations in timing or temperature during extraction can lead to significant differences in c-di-GMP levels. | - Standardize the entire workflow, ensuring each sample is processed for the same duration and at the same temperature. - Process samples in small batches to minimize the time between harvesting and extraction. |
| Inaccurate Normalization: If normalizing to total protein or cell number, inaccuracies in these measurements will introduce variability.[1] | - Ensure complete cell lysis before protein quantification. Sonication is recommended to fully release cellular proteins.[1][4] - Use a reliable protein quantification assay and generate a fresh standard curve for each experiment.[1] | |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. | - Use calibrated pipettes and appropriate tips. - When preparing standards or diluting samples, ensure thorough mixing. | |
| Why am I seeing interfering peaks in my HPLC or LC-MS/MS chromatogram? | Contaminated Reagents or Glassware: Impurities in solvents, buffers, or on glassware can co-elute with c-di-GMP. | - Use high-purity solvents (HPLC or MS grade).[1] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. |
| Incomplete Removal of Cellular Components: Proteins, lipids, and other cellular debris can interfere with detection. | - Ensure complete precipitation of proteins during the ethanol precipitation step. - Centrifuge the final extract at high speed to pellet any insoluble material before injection.[2] - Consider using a solid-phase extraction (SPE) step for further cleanup if significant interference persists. | |
| Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of c-di-GMP, leading to inaccurate quantification. | - Optimize the chromatographic separation to resolve c-di-GMP from interfering matrix components. - Use a stable isotope-labeled internal standard to correct for matrix effects. |
Frequently Asked Questions (FAQs)
1. What is the best method for extracting low-abundance c-di-GMP?
The most common and well-established method for bacterial c-di-GMP extraction is the heat and ethanol precipitation method . This technique is relatively simple, cost-effective, and has been successfully used for various bacterial species, including Pseudomonas aeruginosa.[1][2][3][4] For enhanced purity, especially for downstream applications like mass spectrometry, Solid-Phase Extraction (SPE) can be incorporated as a cleanup step.[5][6][7]
2. How can I increase the sensitivity of my c-di-GMP detection?
For low-abundance samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and accurate detection method.[8][9][10] To further enhance sensitivity:
-
Optimize LC conditions: Use a high-quality column and optimize the mobile phase gradient to achieve good peak shape and separation from interfering compounds.
-
Optimize MS parameters: Fine-tune parameters such as collision energy and ion transitions (in Multiple Reaction Monitoring mode) to maximize the signal-to-noise ratio.[11]
-
Sample Concentration: After extraction, the sample can be dried down and reconstituted in a smaller volume to increase the concentration of c-di-GMP before injection.[1][2]
3. At what wavelength should I detect c-di-GMP using HPLC-UV?
c-di-GMP has a maximum UV absorbance at 253 nm .[1]
4. Is it necessary to normalize my c-di-GMP measurements?
Yes, normalization is crucial for accurate comparison of c-di-GMP levels between different samples. Common normalization methods include:
-
Total Protein Concentration: The c-di-GMP amount is expressed relative to the total protein content of the cell pellet from which it was extracted.[1][4]
-
Cell Number or Optical Density (OD): c-di-GMP levels can be normalized to the number of cells or the initial OD of the culture.
5. Can I store my samples during the extraction process?
It is highly recommended to proceed with the entire extraction protocol without interruption to minimize the risk of c-di-GMP degradation.[1][2][4] However, if necessary, the extracted supernatant (containing c-di-GMP) can be stored at -80°C before the final drying and reconstitution steps.[1][4] The cell pellet can be stored at -20°C before protein quantification.[1]
Quantitative Data Summary
The intracellular concentration of c-di-GMP can vary significantly depending on the bacterial species, strain, growth conditions, and lifestyle (planktonic vs. biofilm).
Table 1: Intracellular c-di-GMP Concentrations in Various Bacteria
| Bacterial Species | Strain | Growth Condition/Lifestyle | c-di-GMP Concentration (pmol/mg total protein or per 10^9 CFU) | Reference |
| Pseudomonas aeruginosa | PAO1 | Planktonic | < 30 pmol/mg | [12] |
| Pseudomonas aeruginosa | PAO1 | Biofilm | 75 - 110 pmol/mg | [12] |
| Vibrio cholerae | Wild-type | Low cell density | ~8 - 10 µM | [13] |
| Vibrio cholerae | Wild-type | High cell density | ~0.5 - 2 µM | [13] |
| Bacillus subtilis | Wild-type | - | 1.3 ± 0.3 pmol/10^9 CFU | [1] |
Experimental Protocols
Protocol 1: c-di-GMP Extraction from Bacterial Cells (Heat and Ethanol Precipitation)
This protocol is adapted from established methods for Pseudomonas aeruginosa and can be modified for other bacterial species.[1][2][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
100% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Unpolished 1.5 ml microfuge tubes
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 16,000 x g for 2 minutes at 4°C).
-
Wash the cell pellet twice with 1 ml of ice-cold PBS.
-
Resuspend the pellet in 100 µl of ice-cold PBS and transfer to a new microfuge tube.
-
Incubate the suspension at 100°C for 5 minutes to lyse the cells and inactivate PDEs.
-
Add 186 µl of ice-cold 100% ethanol (to a final concentration of 65%) and vortex thoroughly.
-
Centrifuge at 16,000 x g for 2 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the c-di-GMP, to a new tube.
-
Repeat steps 4-7 twice more on the pellet, pooling the three supernatants.
-
Dry the pooled supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried pellet in a suitable volume of high-purity water (e.g., 100-200 µl) for analysis.
-
Centrifuge the resuspended sample at high speed to remove any insoluble material before transferring to an HPLC vial.
Protocol 2: Solid-Phase Extraction (SPE) for c-di-GMP Cleanup
This protocol provides a general guideline for using a weak anion exchange (WAX) SPE cartridge to purify c-di-GMP from a crude extract.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridge
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., high-purity water)
-
Wash solvent (e.g., mild buffer or water)
-
Elution solvent (e.g., acidic or high-salt buffer)
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol (B129727) through the WAX cartridge.
-
Equilibration: Pass 1-2 column volumes of high-purity water to equilibrate the sorbent. Do not let the cartridge dry out.
-
Loading: Load the resuspended c-di-GMP extract onto the cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of high-purity water to remove unbound impurities.
-
Elution: Elute the bound c-di-GMP with an appropriate elution solvent (e.g., a buffer with a pH that neutralizes the charge of the analyte or a high-salt buffer).
-
Collect the eluate and dry it down for reconstitution in the desired analysis buffer.
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. waters.com [waters.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A label-free approach for relative spatial quantitation of c-di-GMP in microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of c-di-GMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of cyclic di-GMP (c-di-GMP).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of c-di-GMP, with a focus on identifying and mitigating matrix effects.
Q1: My c-di-GMP signal is low and inconsistent in my bacterial extracts, but the standard in solvent looks fine. Could this be a matrix effect?
A1: Yes, this is a classic sign of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, c-di-GMP.[1][2] This leads to a decreased and often variable signal, which can severely impact the accuracy and reproducibility of your quantification.
Q2: What are the most common sources of matrix effects in bacterial extracts for c-di-GMP analysis?
A2: The primary sources of matrix effects in bacterial extracts are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[3][4] They can co-extract with c-di-GMP and often elute in the same chromatographic region.
-
Salts: High concentrations of salts from culture media and buffers can significantly suppress the ESI signal.
-
Proteins and Peptides: Residual proteins and peptides from incomplete protein precipitation can also interfere with ionization.
-
Other small molecules: Bacteria produce a vast array of small molecules that can co-elute with c-di-GMP and compete for ionization.
Q3: How can I confirm that I am observing a matrix effect?
A3: You can perform a post-extraction spike experiment.[5][6] This involves comparing the peak area of a c-di-GMP standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract (a sample prepared in the same way as your experimental samples but without the analyte). A significantly lower peak area in the matrix-spiked sample confirms ion suppression.
Q4: My chromatogram shows a broad peak for c-di-GMP and high background noise. What could be the cause?
A4: This can be due to a combination of factors, including:
-
Poor chromatographic separation: If co-eluting matrix components are not adequately separated from c-di-GMP, they can interfere with peak shape and increase background noise.
-
Column contamination: Buildup of matrix components, especially phospholipids, on your analytical column can lead to peak broadening and tailing.[3]
-
Inappropriate mobile phase: The pH and organic content of your mobile phase can affect peak shape. For polar molecules like c-di-GMP, a mobile phase with appropriate modifiers is crucial.
Q5: What are the best strategies to reduce or eliminate matrix effects for c-di-GMP quantification?
A5: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: This is the most critical step. The goal is to remove as many interfering matrix components as possible while efficiently recovering c-di-GMP. Solid-Phase Extraction (SPE) is a highly effective technique for this.
-
Improve Chromatographic Separation: Modifying your LC method to better separate c-di-GMP from co-eluting matrix components can significantly reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for c-di-GMP will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract can help to compensate for matrix effects.
Quantitative Data on Matrix Effect Reduction Strategies
The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the reported efficiency of different techniques in reducing matrix effects.
| Sample Preparation Technique | Analyte(s) | Matrix | Matrix Effect Reduction/Recovery | Reference(s) |
| Online SPE (HybridSPE) | Various Drugs | Plasma | >95% phospholipid removal; Analyte recovery of 94-102% | [3][4] |
| Solid-Phase Extraction (SPE) | Various Drugs | Plasma | Significantly reduced ion suppression compared to protein precipitation | [7] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | Showed the smallest initial loss in ESI response compared to SPE and protein precipitation in one study. | [7] |
| Protein Precipitation | Various Drugs | Plasma | Often results in significant matrix effects due to co-extraction of phospholipids. | [7] |
Note: The effectiveness of each technique can be analyte and matrix-dependent. It is crucial to validate the chosen method for your specific application.
Detailed Experimental Protocols
Protocol 1: Extraction of c-di-GMP from P. aeruginosa
This protocol is adapted from established methods for the extraction of c-di-GMP from bacterial cells.[8][9][10]
Materials:
-
Bacterial culture (P. aeruginosa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Ethanol (B145695) (95-100%), ice-cold (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Heat block or water bath (100°C)
-
Vacuum concentrator/centrifugal evaporator
Procedure:
-
Grow P. aeruginosa cells to the desired growth stage under your experimental conditions. It is recommended to proceed with extraction immediately, as delays can alter c-di-GMP levels.[9]
-
Harvest a volume of bacterial culture equivalent to 1 ml at an OD600 of 1.8. For biofilm samples, homogenization may be necessary to disrupt cell aggregates before measuring OD600.[9]
-
Centrifuge the harvested cells at 16,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet twice by resuspending in 1 ml of ice-cold PBS and centrifuging at 16,000 x g for 2 minutes at 4°C. Discard the supernatant after each wash.
-
Resuspend the final cell pellet in 100 µl of ice-cold PBS and incubate at 100°C for 5 minutes.
-
Add 186 µl of ice-cold 100% ethanol (to a final concentration of 65%) and vortex for 15 seconds.
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted c-di-GMP to a new microfuge tube.
-
Repeat the extraction (steps 5-8) twice more on the cell pellet, pooling the supernatants from all three extractions.
-
Dry the pooled supernatant using a vacuum concentrator. The dried pellet contains the c-di-GMP and is ready for resuspension and LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for c-di-GMP Cleanup
This protocol provides a general workflow for cleaning up bacterial extracts containing c-di-GMP using a mixed-mode SPE cartridge.
Materials:
-
Mixed-mode anion exchange and reversed-phase SPE cartridge
-
Dried c-di-GMP extract (from Protocol 1)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide (B78521) in 50:50 Methanol:Water)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 ml of conditioning solvent through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 ml of equilibration solvent through the cartridge.
-
Sample Loading: Reconstitute the dried c-di-GMP extract in a small volume of equilibration solvent and load it onto the SPE cartridge.
-
Washing: Pass 1 ml of wash solvent through the cartridge to remove weakly bound impurities.
-
Elution: Elute the c-di-GMP from the cartridge with 1 ml of elution solvent into a clean collection tube.
-
Dry Down: Dry the eluted sample using a vacuum concentrator.
-
Reconstitution: Reconstitute the final dried extract in your LC-MS/MS mobile phase for analysis.
Visualizations
c-di-GMP Signaling Pathway in Pseudomonas aeruginosa
This diagram illustrates the central role of c-di-GMP in regulating the transition between motile and sessile lifestyles in P. aeruginosa. Diguanylate cyclases (DGCs) synthesize c-di-GMP, promoting biofilm formation, while phosphodiesterases (PDEs) degrade c-di-GMP, leading to a motile state.
Caption: c-di-GMP signaling pathway in P. aeruginosa.
Experimental Workflow for c-di-GMP Quantification
This workflow outlines the key steps from bacterial culture to LC-MS/MS analysis for the quantification of c-di-GMP, highlighting the critical stages for mitigating matrix effects.
Caption: Experimental workflow for c-di-GMP quantification.
Troubleshooting Logic for Ion Suppression
This diagram provides a logical approach to troubleshooting ion suppression issues during c-di-GMP analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Dynamic Range of Fluorescent c-di-GMP Biosensors
Welcome to the technical support center for fluorescent cyclic di-GMP (c-di-GMP) biosensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a higher dynamic range with your biosensors.
Troubleshooting Guide
This guide addresses common issues encountered during the use of fluorescent c-di-GMP biosensors. Each problem is followed by potential causes and detailed solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Fluorescent Signal | 1. Inefficient Biosensor Expression or Folding: The host organism may not be efficiently transcribing or translating the biosensor construct, or the expressed protein may be misfolded. 2. Incorrect Filter Sets/Microscope Settings: The excitation and emission wavelengths used may not be optimal for the fluorescent proteins in your biosensor. 3. Low Endogenous c-di-GMP Levels: The basal concentration of c-di-GMP in your experimental system may be below the detection limit of the biosensor. | 1. Optimize Expression Conditions: Vary induction time, temperature, and inducer concentration (e.g., arabinose) to enhance protein expression and proper folding.[1][2] 2. Verify Microscope Configuration: Ensure that the filter sets and laser lines are appropriate for the specific donor and acceptor fluorescent proteins (e.g., CFP/YFP, GFP/RFP pairs).[3][4][5] 3. Use Positive Controls: Co-express a constitutively active diguanylate cyclase (DGC), like WspR D70E, to artificially raise intracellular c-di-GMP levels and confirm biosensor functionality.[1][2] |
| Poor Dynamic Range or Small Signal Change | 1. Suboptimal FRET Pair: The chosen donor and acceptor fluorescent proteins may have poor spectral overlap or be prone to photobleaching.[3][4] 2. Inflexible or Incorrect Linker: The linker connecting the sensor domain and fluorescent proteins may restrict the conformational change upon c-di-GMP binding.[6][7] 3. Limited Conformational Change of Sensor Domain: The inherent structural change of the c-di-GMP binding domain (e.g., PilZ) may be insufficient to produce a large FRET change.[8] 4. High Basal FRET Signal: A high FRET signal in the absence of c-di-GMP can limit the relative change upon ligand binding.[6][7] | 1. Select Improved Fluorescent Proteins: Utilize newer generation FPs with better photostability and quantum yield. Consider green/red or orange/red pairs to minimize spectral crosstalk.[4] 2. Optimize Linker Length and Flexibility: Experiment with linkers of varying lengths and compositions (e.g., flexible glycine-serine linkers or rigid alpha-helical linkers) to maximize the distance change between the FRET pair.[6][7] 3. Screen Different Sensor Domains: Explore a library of c-di-GMP binding domains from different bacterial species, as they may exhibit larger conformational changes.[8][9] 4. Increase Linker Length: Employing a long, flexible linker can reduce the basal FRET signal, thereby increasing the potential dynamic range.[7] |
| High Background Fluorescence or Low Signal-to-Noise Ratio | 1. Autofluorescence: The cells or growth medium may exhibit natural fluorescence at the wavelengths used for imaging. 2. Phototoxicity: High-intensity excitation light can damage cells, leading to increased autofluorescence and artifacts. 3. Biosensor Aggregation: Overexpression can lead to the formation of non-functional protein aggregates. | 1. Use Appropriate Controls: Image cells without the biosensor to determine the level of autofluorescence and subtract it from your measurements. Use minimal media when possible. 2. Optimize Imaging Parameters: Reduce laser power and exposure time to the minimum required for a detectable signal. 3. Modulate Expression Levels: Titrate the inducer concentration to find the lowest level that provides a sufficient signal without causing aggregation. |
| Inconsistent or Irreproducible Results | 1. Variable Biosensor Expression: Cell-to-cell variability in plasmid copy number or protein expression can lead to inconsistent fluorescence. 2. Fluctuations in Cellular c-di-GMP: The physiological state of the cells can influence basal c-di-GMP levels. 3. Instability of the Biosensor: The biosensor may be susceptible to proteolytic degradation. | 1. Use Ratiometric Imaging: For FRET biosensors, calculate the ratio of acceptor to donor emission. This normalizes for variations in biosensor concentration.[10] For single-FP biosensors, consider co-expressing a stable, spectrally distinct fluorescent protein as an internal reference.[10] 2. Standardize Experimental Conditions: Ensure consistent growth conditions, cell density, and induction parameters across all experiments. 3. Incorporate Protease Inhibitors: When preparing cell lysates for in vitro assays, include protease inhibitors to prevent biosensor degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the dynamic range of a fluorescent biosensor and why is it important?
A1: The dynamic range refers to the fold-change in the fluorescent signal upon binding to its target, in this case, c-di-GMP. A larger dynamic range provides a better signal-to-noise ratio, making it easier to detect subtle changes in intracellular c-di-GMP concentrations.[1][2] For example, some transcription factor-based biosensors have achieved a dynamic range of up to 23-fold, a significant improvement over earlier FRET-based designs which had ranges of 0.9 to 3-fold.[1][2]
Q2: How do I choose the right c-di-GMP biosensor for my experiment?
A2: The choice of biosensor depends on your specific research question.
-
For high temporal resolution: FRET-based or single-FP ratiometric biosensors like cdGreen2 are ideal for tracking rapid, real-time changes in c-di-GMP levels within single cells.[10][11][12]
-
For maximum sensitivity and dynamic range: Transcription factor-based biosensors, such as cdiGEBS, can amplify the signal and are excellent for detecting both low and high cellular c-di-GMP levels, making them suitable for high-throughput screening.[1][2]
-
For anaerobic conditions: RNA-based biosensors are a good option as their function is not dependent on oxygen for chromophore maturation.[8][13]
Q3: What are the main strategies to improve the dynamic range of a FRET-based c-di-GMP biosensor?
A3: The primary strategies involve optimizing the three main components of the biosensor:
-
The c-di-GMP Binding Domain: Screening different PilZ domains from various bacteria can identify variants that undergo a more significant conformational change upon c-di-GMP binding.[8][9]
-
The Fluorescent Proteins (FPs): Using FPs with higher quantum yields, better photostability, and a larger Förster radius (the distance for 50% FRET efficiency) can improve the FRET signal change.[14]
-
The Linker: The length and flexibility of the linkers connecting the FPs to the binding domain are critical. Optimizing the linker can maximize the change in distance and/or orientation between the donor and acceptor FPs upon c-di-GMP binding.[3][6][7]
Q4: Can I use a single fluorescent protein instead of a FRET pair?
A4: Yes. Some biosensors are based on a single, circularly permuted fluorescent protein (cpFP). In this design, c-di-GMP binding to its receptor domain induces a conformational change in the cpFP, altering its fluorescence intensity.[15] To account for variations in expression levels, these are often designed as ratiometric sensors by fusing them to a second, stable fluorescent protein as an internal reference.[10] The cdGreen2 biosensor is an example of a ratiometric sensor that uses this principle.[10][11][12]
Q5: How can I be sure that the observed fluorescence change is due to c-di-GMP and not something else?
A5: To ensure specificity, you should perform control experiments:
-
In vivo: Co-express the biosensor with a phosphodiesterase (PDE) like PdeH to lower c-di-GMP levels, or a diguanylate cyclase (DGC) like WspR to increase them. You should observe a corresponding decrease or increase in the biosensor signal.[1][2]
-
Mutational Analysis: Introduce a mutation in the c-di-GMP binding domain of the biosensor that abolishes its ability to bind c-di-GMP (e.g., the R113A mutation in MrkH). This should result in a significantly diminished fluorescent signal.[1][2]
-
In vitro: Perform fluorescence titration experiments with purified biosensor protein and varying concentrations of c-di-GMP to determine the dissociation constant (Kd) and confirm a dose-dependent response.[16]
Quantitative Data Summary
The performance of different c-di-GMP biosensors varies significantly. The table below summarizes key quantitative data for several published biosensors.
| Biosensor Name | Type | Key Features | Dynamic Range | Affinity (Kd) | Reference(s) |
| cdiGEBS | Transcription Factor-based | Based on the transcriptional activity of MrkH. High sensitivity. | ~23-fold | Not reported | [1][2] |
| cdGreen2 | Ratiometric Single FP | Directed evolution product, high temporal resolution. | Ratiometric change | Not reported | [10][11][12] |
| Chemiluminescent Biosensors | CSL-BRET | High affinity and very large signal change. | Up to 90-fold | <50 nM | [8] |
| FRET-based (YcgR) | FRET | One of the earlier FRET designs. | ~60% signal decrease | 195 nM | [8] |
| RNA-based (Vc2-Spinach) | RNA-based | Functions under anaerobic conditions. | Signal change over 25-2,000 nM range | ~8 nM | [17][18] |
| mScarlet I-mVenusNB-MrkH | FRET | Relies on conformational change in MrkH. | 0.9 to 3-fold | Not reported | [1][2] |
Experimental Protocols & Visualizations
Signaling Pathway and Biosensor Mechanisms
The regulation of intracellular c-di-GMP levels is a dynamic process involving synthesis by diguanylate cyclases (DGCs) and degradation by phosphodiesterases (PDEs). Fluorescent biosensors are designed to detect these changes.
Caption: c-di-GMP signaling pathway and biosensor activation.
Experimental Workflow: Optimizing Biosensor Expression
This workflow outlines the steps to optimize the expression of your fluorescent c-di-GMP biosensor to maximize signal and minimize artifacts.
Caption: Workflow for optimizing biosensor expression conditions.
Protocol: In Vivo Validation of Biosensor Response
Objective: To confirm that the biosensor responds specifically to changes in intracellular c-di-GMP levels in a bacterial host (e.g., E. coli).
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Plasmid encoding the c-di-GMP biosensor
-
Compatible plasmids encoding a constitutively active DGC (e.g., pWspR-D70E) and a PDE (e.g., pPdeH)
-
Growth medium (e.g., LB or M9 minimal media) with appropriate antibiotics
-
Inducers (e.g., Arabinose, IPTG)
-
Fluorescence microscope or plate reader
Methodology:
-
Co-transformation: Co-transform the E. coli host strain with the biosensor plasmid and one of the following:
-
An empty vector (control for basal c-di-GMP level).
-
The DGC plasmid (high c-di-GMP level).
-
The PDE plasmid (low c-di-GMP level).
-
-
Culturing:
-
Inoculate single colonies into 3-5 mL of growth medium with appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Induction:
-
Back-dilute the overnight cultures into fresh medium to an OD600 of ~0.1.
-
Grow cells to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the biosensor and the DGC/PDE using the appropriate inducers. Use concentrations and incubation times determined from the expression optimization protocol.[1][2]
-
-
Sample Preparation and Imaging:
-
Microscopy: Harvest a small volume of the culture, wash the cells with PBS, and mount them on an agarose (B213101) pad on a microscope slide.
-
Plate Reader: Transfer an equal volume of each culture into a 96-well plate (black, clear bottom).
-
-
Data Acquisition:
-
Measure the fluorescence in the appropriate channels (e.g., donor and acceptor channels for FRET).
-
Acquire multiple images from different fields of view for microscopy or read the plate at the endpoint.
-
-
Analysis:
-
Calculate the mean fluorescence intensity (or FRET ratio) for each condition.
-
Compare the signal from the high c-di-GMP (DGC) and low c-di-GMP (PDE) conditions to the empty vector control. A functional biosensor should show a significantly higher signal in the presence of the DGC and a lower signal with the PDE.
-
Logical Relationship: Troubleshooting Dynamic Range
This diagram illustrates the logical steps to troubleshoot a biosensor with a poor dynamic range.
Caption: Decision tree for troubleshooting poor dynamic range.
References
- 1. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 2. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 4. A general method for the development of multicolor biosensors with large dynamic ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an optimized backbone of FRET biosensors for kinases and GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A genetically encoded biosensor to monitor dynamic changes of c-di-GMP with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genetically encoded biosensor to monitor dynamic changes of c-di-GMP with high temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A minimalist biosensor: Quantitation of cyclic di-GMP using the conformational change of a riboswitch aptamer - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize degradation of c-di-GMP during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of c-di-GMP degradation during sample preparation?
A1: The primary cause of c-di-GMP degradation is enzymatic activity by phosphodiesterases (PDEs). These enzymes, which possess EAL or HD-GYP domains, hydrolyze c-di-GMP to pGpG or GMP, respectively. Degradation can occur rapidly after cell harvesting if PDEs are not promptly inactivated.
Q2: What is the most critical step to prevent c-di-GMP degradation?
A2: The most critical step is the rapid inactivation of PDEs immediately after cell harvesting. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen and/or by immediate extraction with a solvent that denatures proteins, such as a hot extraction buffer or an organic solvent mixture.[1] Any delay between harvesting and PDE inactivation can lead to significant loss of c-di-GMP.[1]
Q3: Can I place my samples on ice after harvesting to slow down degradation?
A3: It is not recommended to place cell pellets on ice for extended periods before extraction.[1] While cold temperatures slow down enzymatic activity, they do not completely inactivate PDEs. Prolonged incubation on ice can still lead to considerable c-di-GMP degradation.[1] The best practice is to proceed with the extraction immediately.[1]
Q4: What are the recommended storage conditions for extracted c-di-GMP samples?
A4: Extracted c-di-GMP samples, typically after a drying step, should be stored at -80°C to ensure long-term stability.[1]
Troubleshooting Guide: Low c-di-GMP Yield
Low recovery of c-di-GMP is a common issue. This guide provides potential causes and solutions to help you troubleshoot and optimize your sample preparation protocol.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable c-di-GMP signal | Degradation by Phosphodiesterases (PDEs) | - Immediately process cell pellets after harvesting. Do not leave them at room temperature or on ice for extended periods.[1]- Use a rapid extraction method with immediate PDE inactivation, such as boiling or the addition of organic solvents.- Consider the addition of a broad-spectrum PDE inhibitor to the lysis buffer, although the effectiveness for sample prep needs empirical validation. |
| Inefficient Cell Lysis | - Ensure complete cell lysis to release intracellular c-di-GMP. For bacteria with tough cell walls, consider mechanical disruption methods like bead beating or sonication in addition to chemical lysis.- Optimize the duration and intensity of the lysis method for your specific cell type. | |
| Suboptimal Extraction Solvent | - Use a validated extraction solvent. Common choices include: - Acetonitrile/Methanol/Water (40:40:20) with 0.1% formic acid. - Hot (100°C) buffered solutions (e.g., PBS) followed by ethanol (B145695) precipitation.[1] | |
| Loss of c-di-GMP during sample cleanup | - If using solid-phase extraction (SPE), ensure the column chemistry is appropriate for retaining a polar molecule like c-di-GMP.- Minimize the number of transfer steps to reduce adsorptive losses. | |
| High variability between replicate samples | Inconsistent sample handling | - Standardize the time between cell harvesting and extraction for all samples.- Ensure uniform and thorough vortexing/mixing at each step.- Use a consistent and sufficient volume of extraction solvent for each sample. |
| Incomplete protein precipitation | - If using a precipitation step (e.g., with ethanol), ensure the correct final concentration of the precipitant is reached and that incubation times and temperatures are consistent. | |
| Poor recovery in quantification (LC-MS/MS) | Matrix effects (ion suppression or enhancement) | - Perform a matrix effect study by spiking a known amount of c-di-GMP standard into a sample extract and comparing the response to the standard in a clean solvent.- Improve sample cleanup to remove interfering matrix components.- Use a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled c-di-GMP) to compensate for matrix effects. |
| Suboptimal chromatography | - Ensure the HPLC/UPLC column is appropriate for separating polar nucleotides (e.g., a C18 column with an ion-pairing agent or a HILIC column).- Optimize the mobile phase composition and gradient to achieve good peak shape and retention. |
Experimental Protocols
Protocol 1: c-di-GMP Extraction from Bacterial Cells
This protocol is a widely used method for extracting c-di-GMP from bacterial cultures.[1]
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Ethanol (95-100%), ice-cold
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Heat block or water bath
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 16,000 x g for 2 minutes at 4°C).
-
Discard the supernatant immediately.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash and discarding the supernatant.
-
After the final wash, resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Immediately incubate the cell suspension at 100°C for 5 minutes to lyse the cells and inactivate PDEs.
-
Add 186 µL of ice-cold 100% ethanol (to a final concentration of 65%) and vortex for 15 seconds to precipitate proteins and other macromolecules.
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted c-di-GMP, to a new microcentrifuge tube.
-
Repeat the extraction (steps 5-8) on the cell pellet twice more, pooling the supernatants from all three extractions.
-
Dry the pooled supernatant using a vacuum concentrator.
-
The dried pellet contains the c-di-GMP and can be stored at -80°C or resuspended in an appropriate buffer for quantification.
Protocol 2: Quantification of c-di-GMP by HPLC
Materials:
-
Dried c-di-GMP extract
-
c-di-GMP standard (for standard curve)
-
Nanopure water
-
HPLC system with a UV detector (set to 253 nm)
-
Reverse-phase C18 column (e.g., 2.1 x 40 mm, 5 µm)
-
Mobile Phase A: Ammonium acetate (B1210297) in water
-
Mobile Phase B: Ammonium acetate in methanol
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of c-di-GMP standards of known concentrations in nanopure water.
-
-
Sample Preparation:
-
Resuspend the dried c-di-GMP extract in a known volume of nanopure water (e.g., 100-200 µL).
-
Vortex thoroughly to dissolve the pellet.
-
Centrifuge at high speed (≥16,000 x g) for 5 minutes to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the standards and samples onto the HPLC system.
-
Elute c-di-GMP using a gradient of Mobile Phase A and B. An example gradient is as follows:
-
0-9 min: 1% B
-
9-14 min: 15% B
-
14-19 min: 25% B
-
19-26 min: 90% B
-
26-40 min: 1% B
-
-
The retention time for c-di-GMP will need to be determined using the pure standard.
-
-
Quantification:
-
Integrate the peak area corresponding to c-di-GMP for both standards and samples.
-
Generate a standard curve by plotting the peak area versus the known concentration of the standards.
-
Determine the concentration of c-di-GMP in the samples by interpolating their peak areas on the standard curve.
-
Normalize the c-di-GMP concentration to the total protein content or cell number of the original sample.
-
Visualizations
c-di-GMP Signaling Pathway
Caption: Overview of the c-di-GMP signaling pathway.
Experimental Workflow for c-di-GMP Extraction and Quantification
Caption: Workflow for c-di-GMP extraction and quantification.
References
Technical Support Center: Navigating the Complexities of c-di-GMP Signaling Networks
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when studying cyclic di-GMP (c-di-GMP) signaling networks.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in studying c-di-GMP signaling?
The primary challenge lies in the complexity and redundancy of the signaling networks. Most bacteria possess multiple diguanylate cyclases (DGCs) that synthesize c-di-GMP and phosphodiesterases (PDEs) that degrade it. These enzymes often have overlapping functions, and their activities can be localized to specific subcellular regions, creating distinct c-di-GMP pools. This complexity can make it difficult to assign specific functions to individual enzymes and to correlate changes in the global c-di-GMP concentration with specific phenotypes.
Q2: How can I accurately quantify total cellular c-di-GMP levels?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of c-di-GMP.[1][2] High-performance liquid chromatography (HPLC) with UV detection is also commonly used but may be less sensitive and specific.[3][4][5] For both methods, rapid and effective extraction of nucleotides from bacterial cells is crucial to prevent enzymatic degradation and obtain accurate measurements.[3][4]
Q3: My c-di-GMP measurements are not reproducible. What are the common causes?
Inconsistent c-di-GMP measurements can arise from several factors:
-
Sample Handling: Delays in processing bacterial cultures can drastically alter c-di-GMP levels. It is critical to rapidly harvest and quench metabolic activity.[3][4]
-
Extraction Inefficiency: Incomplete cell lysis or inefficient extraction can lead to underestimation of c-di-GMP concentrations.
-
Normalization: Improper normalization of c-di-GMP levels (e.g., to total protein or cell number) can introduce variability.[6]
-
Co-eluting Compounds: Other molecules in the cell extract can have the same mass as c-di-GMP, leading to inaccurate quantification by mass spectrometry.[7] Using multiple single reaction monitoring (SRM) transitions can help to distinguish c-di-GMP from these interfering compounds.[7]
Q4: Why does deleting a single DGC or PDE gene not produce a clear phenotype?
The lack of a discernible phenotype upon deletion of a single DGC or PDE gene is a common observation and can be attributed to:
-
Functional Redundancy: Other DGCs or PDEs in the cell can compensate for the loss of a single enzyme, maintaining the overall c-di-GMP pool and the resulting phenotype.[8]
-
Local Signaling: The deleted enzyme may be involved in a localized signaling pathway that does not significantly impact the global cellular c-di-GMP concentration but is crucial for a specific, localized response.[9][10][11][12]
-
Specific Activation Conditions: The enzyme may only be active under specific environmental or physiological conditions that were not replicated in the experiment.
Q5: How can I distinguish between global and local c-di-GMP signaling?
Distinguishing between global and local signaling requires a multi-pronged approach:
-
Phenotypic Analysis: A highly specific phenotype upon deletion of a DGC or PDE, without a corresponding change in the global c-di-GMP level, suggests a role in local signaling.[9][11][12]
-
Quantification of c-di-GMP: Comparing the global cellular c-di-GMP concentration in wild-type and mutant strains is essential. No change in the global pool in a mutant with a clear phenotype points towards local signaling.[13]
-
Protein-Protein Interactions: Investigating direct interactions between DGCs, PDEs, and their downstream effectors can provide evidence for the formation of localized signaling complexes.[9][11][12]
Q6: My riboswitch-based biosensor is not working as expected. What should I check?
Riboswitch-based biosensors are powerful tools for in vivo monitoring of c-di-GMP. If you are encountering issues, consider the following:
-
Expression Levels: Ensure that the biosensor is expressed at an appropriate level in your bacterial strain.
-
Reporter Gene Fusion: The choice of reporter gene and the design of the fusion construct can significantly impact the sensor's performance.
-
In Vitro Characterization: If possible, characterize the riboswitch's binding affinity and specificity for c-di-GMP in vitro to ensure it is functioning correctly.
-
Cellular Context: The performance of a riboswitch biosensor can be influenced by the specific bacterial species and growth conditions.
Q7: How can I identify novel c-di-GMP effector proteins?
Identifying the proteins that bind c-di-GMP is key to understanding its regulatory effects. Several methods can be employed:
-
Bioinformatics: Searching for proteins with known c-di-GMP binding domains (e.g., PilZ) or degenerate GGDEF/EAL domains can identify potential effectors.
-
Affinity Pulldown Assays: Using c-di-GMP-conjugated beads to capture binding proteins from cell lysates is a common approach.[10]
-
Capture Compound Mass Spectrometry (CCMS): This technique uses a tripartite c-di-GMP capture compound to enrich for binding proteins, which are then identified by mass spectrometry.[14]
Troubleshooting Guides
Problem 1: Inconsistent c-di-GMP quantification by LC-MS/MS.
-
Symptom: High variability between biological replicates.
-
Possible Cause: Inconsistent sample handling and extraction.
-
Solution: Standardize the entire workflow from cell harvesting to nucleotide extraction. Ensure rapid quenching of metabolic activity by immediately processing the samples after harvesting.[3][4] Use a consistent and validated extraction protocol.
-
-
Symptom: Unexpected peaks co-eluting with the c-di-GMP standard.
-
Possible Cause: Presence of structural isomers or other molecules with the same parent mass as c-di-GMP.[7][15]
-
Solution: Optimize the liquid chromatography separation to resolve c-di-GMP from interfering compounds. Use multiple, specific single reaction monitoring (SRM) transitions during mass spectrometry to confirm the identity of the c-di-GMP peak.[7]
-
Problem 2: Difficulty in observing a clear phenotype in DGC/PDE mutants.
-
Symptom: Deletion mutant shows no change in biofilm formation or motility.[8]
-
Possible Cause: Functional redundancy among DGCs and PDEs.[8] The specific enzyme may also be involved in a localized signaling event that doesn't affect the global phenotype under the tested conditions.[9][11][12]
-
Solution: Create double or multiple knockout mutants to unmask the function of redundant enzymes. Investigate different phenotypes and growth conditions where the specific DGC or PDE might be active.
-
-
Symptom: Overexpression of a DGC does not lead to the expected phenotype (e.g., increased biofilm formation).
-
Possible Cause: The DGC may require a specific activating signal or protein partner that is not present or sufficiently abundant under the experimental conditions. The overexpressed protein may also be mislocalized or form inactive aggregates.
-
Solution: Co-express known or putative activating partners. Investigate the subcellular localization and solubility of the overexpressed DGC.
-
Problem 3: Artifacts in in vitro enzyme assays for DGCs and PDEs.
-
Symptom: Low or no activity of a purified DGC/PDE.
-
Possible Cause: The purified protein may be misfolded or lack essential cofactors. Many DGCs and PDEs are part of larger protein complexes and may require interaction partners for full activity.[16] The presence of N-terminal sensing domains can also regulate activity.[6]
-
Solution: Optimize protein expression and purification conditions to ensure proper folding. Include known or predicted interaction partners in the assay. Test the activity of truncated protein versions containing only the catalytic domain, but be aware that this can lead to artifacts.
-
-
Symptom: Inconsistent enzyme kinetics.
-
Possible Cause: Substrate or product inhibition can affect the reaction rate. The enzyme may also exhibit cooperative behavior.
-
Solution: Perform detailed kinetic analyses over a wide range of substrate concentrations to identify any inhibitory effects. Consider the possibility of allosteric regulation by c-di-GMP or other small molecules.
-
Detailed Experimental Protocols
Protocol 1: Extraction of c-di-GMP from Bacterial Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for Pseudomonas aeruginosa.[3][4][17]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium (B1175870) bicarbonate (15%)
-
Refrigerated centrifuge
-
Sonicator or bead beater
-
Vacuum concentrator
Procedure:
-
Grow bacterial cells to the desired growth phase under your experimental conditions.
-
Rapidly harvest a defined volume of culture by centrifugation at 4°C. Crucially, minimize the time between harvesting and the next step to prevent changes in c-di-GMP levels. [3][4]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in a specific volume of ice-cold extraction buffer (e.g., 40% methanol, 40% acetonitrile, 0.1 N formic acid).[18]
-
Lyse the cells thoroughly using a sonicator or bead beater on ice.
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.[18]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant to a new tube and neutralize with ammonium bicarbonate.[18]
-
Dry the extract completely using a vacuum concentrator.
-
Resuspend the dried pellet in a defined volume of LC-MS grade water or mobile phase A for analysis.
-
Normalize the quantified c-di-GMP levels to the total protein concentration of the initial cell pellet.
Protocol 2: In Vitro Activity Assay for a Diguanylate Cyclase (DGC)
This protocol outlines a general procedure for measuring DGC activity using HPLC to detect the c-di-GMP product.
Materials:
-
Purified DGC enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
GTP solution
-
HPLC system with a suitable column (e.g., C18)
-
c-di-GMP standard
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of GTP.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified DGC enzyme.
-
At specific time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation.
-
Analyze the reaction products by HPLC, separating GTP and c-di-GMP.
-
Quantify the amount of c-di-GMP produced by comparing the peak area to a standard curve generated with known concentrations of c-di-GMP.
-
Calculate the specific activity of the enzyme (e.g., in pmol of c-di-GMP produced per minute per mg of enzyme).
Protocol 3: Phenotypic Assay for Biofilm Formation (Crystal Violet Staining)
This is a widely used method to quantify biofilm formation in microtiter plates.[19][20][21]
Materials:
-
Bacterial culture
-
Appropriate growth medium
-
96-well microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol (B145695) for solubilization
-
Plate reader
Procedure:
-
Inoculate the wells of a 96-well plate with your bacterial cultures. Include sterile medium as a negative control.
-
Incubate the plate under static conditions for the desired time to allow biofilm formation.
-
Carefully remove the planktonic cells by gently aspirating the medium.
-
Wash the wells gently with PBS or distilled water to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[22]
-
Add the 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[19]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Allow the plate to air dry completely.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well and incubating for 10-15 minutes.
-
Transfer the solubilized crystal violet to a new plate and measure the absorbance at a wavelength of approximately 595 nm.
Signaling Pathways and Workflows
Caption: Generalized c-di-GMP Signaling Pathway.
Caption: Workflow for Troubleshooting Inconsistent c-di-GMP Quantification.
Caption: Logic Diagram for Investigating Redundant DGC/PDE Function.
Data Tables
Table 1: Comparison of c-di-GMP Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | High sensitivity and specificity. Can distinguish between isomers with proper chromatography. | Requires specialized equipment and expertise. Potential for ion suppression from matrix components. |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV absorbance. | Relatively accessible instrumentation. Robust and reproducible. | Lower sensitivity and specificity compared to LC-MS/MS. Co-eluting compounds can interfere with quantification. |
| Riboswitch Biosensors | Genetically encoded RNA sensors that fluoresce upon binding to c-di-GMP. | Enables in vivo, real-time monitoring of c-di-GMP dynamics at the single-cell level. | Can be influenced by cellular context. May not accurately reflect the total cellular c-di-GMP concentration. |
Table 2: Common DGC/PDE Mutants and their Reported Phenotypes in Pseudomonas aeruginosa
| Gene | Domain(s) | Function | Reported Phenotype of Mutant |
| wspR | GGDEF | Diguanylate Cyclase | Reduced biofilm formation, altered colony morphology. |
| sadC | GGDEF | Diguanylate Cyclase | Defective in the transition from reversible to irreversible surface attachment. |
| bifA | EAL | Phosphodiesterase | Increased biofilm formation, altered colony morphology. |
| dipA | EAL | Phosphodiesterase | Hyper-biofilm formation, impaired biofilm dispersal. |
Note: Phenotypes can be strain- and condition-dependent.
References
- 1. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing diguanylate cyclase activity in vivo using a heterologous Escherichia coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypic and integrated analysis of a comprehensive Pseudomonas aeruginosa PAO1 library of mutants lacking cyclic-di-GMP-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local signaling enhances output specificity of bacterial c-di-GMP signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Capture Compound Mass Spectrometry - A Powerful Tool to Identify Novel c-di-GMP Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studying GGDEF Domain in the Act: Minimize Conformational Frustration to Prevent Artefacts | MDPI [mdpi.com]
- 17. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I [frontiersin.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. ableweb.org [ableweb.org]
- 21. Crystal violet assay [bio-protocol.org]
- 22. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing DGC/PDE Expression for Functional Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the inducible expression of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) for robust functional studies.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the induction and analysis of recombinant DGC and PDE enzymes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Protein Expression | • Suboptimal inducer concentration.• Inefficient codon usage in the expression host.[1] • Protein is toxic to the host cells.[1] • Errors in the expression vector sequence. | • Perform an inducer titration study (e.g., IPTG from 0.05 mM to 1 mM).[2][3]• Synthesize the gene with codons optimized for your expression host (e.g., E. coli).• Use a tightly regulated promoter system (e.g., pBAD) or an expression strain designed for toxic proteins (e.g., BL21-AI or pLysS strains).[1]• Add glucose (e.g., 1%) to the culture medium to repress basal expression before induction.[1]• Sequence-verify your plasmid construct. |
| 2. Protein is Insoluble (Inclusion Bodies) | • High induction temperature leading to rapid, improper folding.• High inducer concentration overwhelming the cellular folding machinery.• Intrinsic properties of the protein (e.g., hydrophobicity). | • Lower the induction temperature to 16-25°C and induce for a longer period (e.g., overnight).[1]• Decrease the inducer (e.g., IPTG) concentration.[1]• Fuse the protein to a highly soluble tag (e.g., MBP, GST).• Co-express with molecular chaperones (e.g., GroEL/GroES).• Purify from inclusion bodies under denaturing conditions followed by a refolding protocol. |
| 3. Purified Protein Has Low or No Activity | • Protein is misfolded despite being soluble.• Absence of required cofactors (e.g., Mg²⁺ for many DGCs/PDEs).[4]• Incorrect buffer conditions (pH, ionic strength) for the activity assay.• Protein degradation during purification. | • Optimize induction at lower temperatures (e.g., 18°C) to promote proper folding.• Ensure assay buffers contain necessary divalent cations like Mg²⁺.[4]• Perform a pH and salt concentration matrix to find the optimal conditions for enzyme activity.• Add protease inhibitors to all buffers during purification.[1] |
| 4. High Basal ("Leaky") Expression | • Promoter system is not sufficiently repressed before induction.• High-copy number plasmid. | • Use a host strain that provides tighter regulation (e.g., containing pLysS for T7 promoters).• Add glucose to the growth media to help repress the lac promoter.[1]• Switch to a lower copy number plasmid or a more tightly controlled promoter system like araBAD. |
| 5. Inconsistent c-di-GMP Levels in vivo | • Variability in induction timing or inducer concentration.• Endogenous DGC/PDE activity in the expression host. | • Standardize the cell density (OD₆₀₀) at the time of induction.[5]• Consider using a host strain with key endogenous DGCs/PDEs knocked out.• Ensure consistent aeration and growth conditions across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for optimizing IPTG concentration?
A common starting point for IPTG induction is 1 mM.[6] However, the optimal concentration can vary significantly. It is highly recommended to perform a titration experiment, testing a range from 0.05 mM to 1.0 mM, to identify the concentration that yields the highest amount of soluble, active protein.[2][3] Lower concentrations often result in slower protein production, which can enhance proper folding and increase the yield of functional protein.Q2: How does induction temperature affect the functional expression of DGCs and PDEs?
Lowering the induction temperature (e.g., to 16-25°C) is a widely used strategy to improve the solubility of recombinant proteins.[1] While bacterial growth is slower, the reduced rate of protein synthesis allows more time for proper folding, which is critical for enzymatic activity. High temperatures (e.g., 37°C) can lead to rapid protein aggregation into non-functional inclusion bodies. For every new DGC or PDE, it is advisable to test a range of induction temperatures.Q3: My DGC/PDE is expressed but shows no activity. What should I check first?
First, confirm that your protein is soluble. If it is in inclusion bodies, it will not be active. Second, check your assay conditions. DGCs require GTP as a substrate and typically Mg²⁺ as a cofactor for activity.[4] PDEs that hydrolyze c-di-GMP also often depend on divalent cations like Mg²⁺ or Mn²⁺.[4] Ensure your assay buffer has the correct pH and includes these essential components. Finally, consider that the protein, although soluble, may be misfolded. Re-visit your expression conditions, particularly temperature and induction time.Q4: How can I measure the intracellular concentration of c-di-GMP after inducing my DGC?
The most accurate and sensitive method for quantifying intracellular c-di-GMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This involves extracting nucleotides from your bacterial cells, followed by separation and detection. Alternatively, fluorescence-based reporter systems can be used for in vivo monitoring. These systems typically use a c-di-GMP-responsive promoter fused to a fluorescent protein gene (e.g., GFP), where the fluorescence intensity correlates with the intracellular c-di-GMP level.Q5: What are the common methods to measure PDE activity in vitro?
A common method involves using a fluorescent analog of c-di-GMP, such as MANT-c-di-GMP.[1] The cleavage of this substrate by a PDE can be monitored by a change in fluorescence. Another sensitive method is a radioactive assay where radiolabeled c-di-GMP (e.g., with ³²P) is used as a substrate. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.Data Presentation: Impact of Induction Conditions on Enzyme Activity
The following tables provide illustrative data on how induction parameters can influence the expression and specific activity of DGCs and PDEs. Note that optimal conditions are protein-specific and must be determined empirically.
Table 1: Illustrative Effect of IPTG Concentration on DGC Specific Activity
| IPTG Concentration (mM) | Soluble Protein Yield (mg/L) | Specific Activity (pmol c-di-GMP/min/mg protein) |
| 0.05 | 8 | 150 |
| 0.1 | 12 | 250 |
| 0.5 | 25 | 180 |
| 1.0 | 30 | 95 |
Data are hypothetical and represent a common trend where moderate induction yields the highest specific activity, while high-level induction may lead to some misfolding, reducing the specific activity despite higher total protein yield.
Table 2: Illustrative Effect of Induction Temperature on PDE Specific Activity
| Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L) | Specific Activity (pmol c-di-GMP hydrolyzed/min/mg protein) |
| 37 | 4 | 40 (mostly insoluble) | < 10 |
| 30 | 6 | 25 | 80 |
| 25 | 12 | 20 | 200 |
| 18 | 16 | 15 | 350 |
Data are hypothetical, illustrating the common trade-off between yield and specific activity. Lower temperatures often result in less total soluble protein but a higher proportion of correctly folded, active enzyme.
Experimental Protocols
Protocol 1: IPTG Induction Optimization for DGC/PDE Expression
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of your E. coli expression strain. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium in several flasks to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induction: Induce the cultures with different final concentrations of IPTG (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mM).[6] Leave one flask uninduced as a negative control.
-
Expression: Transfer the flasks to the desired expression temperature (e.g., 18°C, 25°C, or 30°C) and continue to incubate with shaking for a set period (e.g., 4 hours for 30°C, or 16 hours for 18°C).
-
Analysis:
-
Harvest 1 mL of each culture. Centrifuge, discard the supernatant, and resuspend the cell pellet in SDS-PAGE loading buffer.
-
Analyze the total protein expression by SDS-PAGE.
-
Harvest the remaining cells, lyse them (e.g., by sonication), and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the soluble and insoluble fractions by SDS-PAGE to assess protein solubility.
-
Purify the soluble protein from the condition that gives the best balance of yield and solubility for functional assays.
-
Protocol 2: In Vitro Diguanylate Cyclase (DGC) Activity Assay
This protocol is based on the detection of pyrophosphate (PPi) released during the synthesis of c-di-GMP from GTP.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
5 mM MgCl₂
-
Purified DGC enzyme (e.g., 5 µM)
-
Components of a pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit).
-
-
Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C). Start the reaction by adding the substrate, GTP, to a final concentration of ~50-100 µM.
-
Measurement: Immediately monitor the increase in absorbance (e.g., at 360 nm for the EnzChek kit) over time using a spectrophotometer or plate reader. The rate of PPi production is proportional to the DGC activity.
-
Controls: Run parallel reactions without the DGC enzyme (negative control) and without GTP (substrate control) to ensure the observed activity is specific.
-
Calculation: Calculate the specific activity based on a standard curve of known PPi concentrations, normalized to the amount of DGC protein used.
Protocol 3: In Vivo c-di-GMP Quantification by LC-MS/MS
-
Cell Culture and Quenching: Grow your bacterial culture under the desired conditions (with or without DGC/PDE induction). Rapidly quench metabolic activity by mixing the cell culture with a cold extraction solvent (e.g., a 60:40 methanol:water mixture at -20°C).
-
Extraction:
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Resuspend the pellet in an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).
-
Lyse the cells (e.g., by bead beating or sonication on ice).
-
Centrifuge to remove cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the nucleotides to a new tube and dry it completely (e.g., using a vacuum concentrator). Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a C18 reversed-phase column for separation. Set the mass spectrometer to monitor the specific parent-to-daughter ion transition for c-di-GMP (m/z 691 -> 152).
-
Quantification: Generate a standard curve using known concentrations of a pure c-di-GMP standard.[7] Quantify the c-di-GMP in your samples by comparing their peak areas to the standard curve. Normalize the final concentration to the total protein content or cell number of the initial sample.[7]
Signaling Pathway and Workflow Diagrams
Diagram 1: The c-di-GMP Signaling Pathway```dot
// Graph attributes graph [bgcolor="transparent", size="7.6,5", dpi=72]; }
Caption: Workflow for optimizing DGC/PDE expression and function.
Diagram 3: Troubleshooting Logic for Inactive Protein
Caption: Troubleshooting logic for inactive recombinant DGC/PDE.
References
- 1. dovepress.com [dovepress.com]
- 2. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Identification and characterization of a cyclic di-GMP-specific phosphodiesterase and its allosteric control by GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of pre-induction temperature, cell growth at induction and IPTG concentration on the expression of a leptospiral protein in E. coli using shaking flasks and microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Native c-di-GMP Phosphodiesterases Leads to Dispersal of Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to address redundancy in DGC and PDE function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diguanylate Cyclases (DGCs) and Phosphodiesterases (PDEs).
Frequently Asked Questions (FAQs)
Q1: What are DGCs and PDEs, and why is there redundancy in their functions?
A1: Diguanylate cyclases (DGCs) are enzymes that synthesize the bacterial second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) from two GTP molecules. Phosphodiesterases (PDEs) are enzymes that degrade c-di-GMP. Many bacterial genomes encode multiple DGCs and PDEs, leading to apparent redundancy. This redundancy is often overcome by the specific spatial and temporal regulation of these enzymes, allowing for precise control of cellular processes.
Q2: How can I determine if a specific DGC or PDE is active in my bacterium of interest?
A2: You can assess the activity of a specific DGC or PDE through a combination of genetic and biochemical approaches. Overexpressing the gene encoding the DGC or PDE and measuring the resulting changes in intracellular c-di-GMP levels is a common starting point. Conversely, creating a gene knockout of the specific DGC or PDE and observing the phenotypic and c-di-GMP level changes can also indicate its function. For more direct evidence, you can purify the protein and perform in vitro enzymatic assays to measure its ability to synthesize or degrade c-di-GMP.
Q3: My single gene knockout of a DGC or PDE shows no discernible phenotype. Does this mean it is not involved in the process I am studying?
A3: Not necessarily. The lack of a phenotype in a single knockout mutant is a common issue and a hallmark of functional redundancy. Other DGCs or PDEs in the organism might be compensating for the loss of the deleted gene. It is also possible that the specific DGC or PDE is only active under very specific environmental conditions that have not been replicated in your experiment. To address this, consider creating multiple knockouts of related DGCs or PDEs. Additionally, exploring a wider range of growth conditions might reveal a phenotype.
Q4: What is the difference between "local" and "global" c-di-GMP signaling?
A4: Global c-di-GMP signaling refers to the overall concentration of c-di-GMP in the cytoplasm, which can regulate various cellular processes throughout the cell. In contrast, local c-di-GMP signaling involves the formation of signaling complexes where a specific DGC, PDE, and an effector protein are in close proximity. This allows for the generation of a high concentration of c-di-GMP in a localized area, leading to the specific activation of a downstream pathway without significantly altering the global c-di-GMP pool.
Troubleshooting Guides
Problem: Unexpected results in DGC or PDE gene knockout experiments.
Symptoms:
-
A knockout of a predicted DGC results in a phenotype associated with lower c-di-GMP levels (e.g., increased motility), or vice-versa for a PDE.
-
The phenotype of a double knockout of a DGC and a PDE is not what is expected based on their individual functions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Polar effects of the mutation: The insertion or deletion might be affecting the expression of downstream genes in the same operon. | Verify gene expression levels of neighboring genes using qRT-PCR. If polar effects are detected, redesign the knockout strategy, for example, by creating a clean in-frame deletion. |
| Compensatory mutations: Spontaneous mutations may have occurred elsewhere in the genome to compensate for the knockout. | Sequence the genome of your mutant strain to check for any unintended mutations. |
| The protein has a dual function: Some proteins contain both DGC and PDE domains, and their activity can switch depending on environmental signals or binding partners. | Purify the protein and perform in vitro enzymatic assays under different conditions to test for both DGC and PDE activity. |
| Indirect effects: The observed phenotype might be an indirect consequence of the gene knockout, rather than a direct result of altered c-di-GMP levels. | Overexpress the gene in the knockout background to see if the original phenotype is restored (complementation). |
Problem: Difficulty in confirming a direct interaction between a DGC and a PDE.
Symptoms:
-
Genetic evidence suggests an interaction (e.g., synthetic phenotypes in double mutants), but you are unable to demonstrate a physical interaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Weak or transient interaction: The interaction between the DGC and PDE may be weak or only occur under specific cellular conditions. | Optimize your interaction assays. For co-immunoprecipitation, try different detergents and salt concentrations in your lysis and wash buffers. Consider using a more sensitive in vivo method like a bacterial two-hybrid assay. |
| Incorrect protein localization: The proteins may not be in the same cellular compartment. | Use fluorescent protein fusions (e.g., GFP, mCherry) to visualize the subcellular localization of both proteins. |
| Interaction is mediated by a third protein: The DGC and PDE may not interact directly but are part of a larger protein complex. | Use techniques like tandem affinity purification followed by mass spectrometry to identify other proteins that may be part of the complex. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect DGC-PDE Interaction
This protocol is designed to determine if a specific DGC and PDE physically interact within the bacterial cell.
Methodology:
-
Strain Construction: Construct a bacterial strain that expresses a tagged version of your "bait" protein (e.g., the DGC with a FLAG-tag) and the native "prey" protein (the PDE). A control strain expressing only the tagged bait protein should also be created.
-
Cell Growth and Lysis: Grow the bacterial cultures to mid-log phase and harvest the cells. Resuspend the cell pellet in a non-denaturing lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or 0.5% NP-40) and protease inhibitors. Lyse the cells by sonication or with a French press.
-
Immunoprecipitation: Add an antibody specific to the tag on the bait protein to the cleared cell lysate and incubate to allow the antibody to bind to the bait protein and any interacting partners. Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both the bait (DGC) and the potential prey (PDE). The presence of the PDE in the eluate from the strain expressing the tagged DGC, but not in the control strain, indicates an interaction.
Protocol 2: Measuring Intracellular c-di-GMP Levels by LC-MS/MS
This protocol provides a method for quantifying the total intracellular concentration of c-di-GMP.
Methodology:
-
Cell Culture and Quenching: Grow bacterial cultures to the desired cell density. Rapidly quench metabolic activity by mixing the culture with a cold solution (e.g., 60% methanol (B129727) at -20°C).
-
Nucleotide Extraction: Centrifuge the quenched cells to pellet them. Resuspend the pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water). Lyse the cells by heating or bead beating.
-
Sample Preparation: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the nucleotides and dry it using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried nucleotide extract in a suitable solvent. Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The c-di-GMP is separated from other nucleotides by reverse-phase chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
-
Quantification: Create a standard curve using known concentrations of a c-di-GMP standard to accurately quantify the amount of c-di-GMP in your samples. Normalize the c-di-GMP amount to the total protein concentration or cell number of the original culture.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating DGC and PDE redundancy.
Table 1: Intracellular c-di-GMP Levels in DGC/PDE Mutant Strains
| Strain | Relevant Genotype | c-di-GMP Level (nM) | Fold Change vs. Wild Type |
| Wild Type | 150 ± 20 | 1.0 | |
| ΔdgcA | Knockout of a DGC | 95 ± 15 | 0.63 |
| ΔpdeB | Knockout of a PDE | 250 ± 30 | 1.67 |
| ΔdgcA ΔdgcC | Double DGC knockout | 50 ± 10 | 0.33 |
| Overexpression of dgcA | pBAD::dgcA | 850 ± 70 | 5.67 |
Table 2: Phenotypic Analysis of DGC/PDE Mutant Strains
| Strain | Biofilm Formation (OD595) | Motility (Swarm Diameter, cm) |
| Wild Type | 1.2 ± 0.2 | 3.5 ± 0.5 |
| ΔdgcA | 0.7 ± 0.1 | 5.2 ± 0.6 |
| ΔpdeB | 2.1 ± 0.3 | 1.8 ± 0.3 |
| ΔdgcA ΔpdeB | 1.3 ± 0.2 | 3.7 ± 0.4 |
Signaling Pathways and Experimental Workflows
DGC-PDE Local Signaling Module
The following diagram illustrates a local signaling module where a membrane-bound DGC and a cytoplasmic PDE interact to control the activity of a downstream effector protein, which in turn regulates gene expression.
Caption: A local DGC-PDE signaling module.
Experimental Workflow for Investigating DGC-PDE Redundancy
This workflow outlines the logical steps to investigate the potential redundancy of two DGCs, DgcA and DgcC.
Caption: Workflow to test for DGC functional redundancy.
Technical Support Center: In Vitro c-di-GMP Synthesis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro c-di-GMP synthesis assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro c-di-GMP synthesis assays, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing no or very low c-di-GMP synthesis in my assay?
Answer:
Several factors can lead to a lack of product formation. Systematically check the following core components:
-
Enzyme Activity:
-
Inactive Enzyme: Confirm the activity of your diguanylate cyclase (DGC) enzyme, which should contain a conserved GGDEF domain.[1][2] It's possible the enzyme has lost activity due to improper storage or multiple freeze-thaw cycles.[3] It is recommended to aliquot the enzyme after purification and store it at the recommended temperature.[3]
-
Degenerate Domain: Not all proteins with a GGDEF domain are active diguanylate cyclases; some are degenerate and function as c-di-GMP receptors.[4][5] Verify that your specific enzyme has been experimentally confirmed to have DGC activity.[4]
-
-
Reaction Components:
-
Incorrect Buffer Conditions: Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme.[3] Most enzyme assays perform best at room temperature (20-25°C).[3]
-
Missing Cofactors: DGCs require GTP as a substrate to synthesize c-di-GMP.[2][6] Ensure GTP is present at an appropriate concentration.
-
Component Degradation: Thaw all reaction components completely and mix gently before use to ensure homogeneity.[7] Prepare the reaction mix fresh before each experiment.[7]
-
-
Assay Protocol:
Question: My assay shows a high background signal in the "no enzyme" control. What could be the cause?
Answer:
A high background signal in the absence of an enzyme suggests an issue with the substrate or detection method:
-
Substrate Instability: The substrate, GTP, may be unstable under your assay conditions and non-enzymatically degrading.
-
Detection Reagent Interference: Your detection method might be reacting directly with the substrate or buffer components.[8] This is a known issue in some coupled assays.[8]
-
Contaminated Reagents: Ensure all buffers and reagent stocks are free from any microbial or enzymatic contamination that could interfere with the assay.[8]
To troubleshoot, run a control with just the buffer and detection reagents to check for interference.[2]
Question: My results are not reproducible between experiments. What should I focus on?
Answer:
Lack of reproducibility often stems from technical variability or assay conditions that are not robust:
-
Inconsistent Pipetting and Mixing: Small errors in pipetting can lead to large variations.[8] Ensure pipettes are calibrated and that all solutions are thoroughly mixed before and after addition to the assay plate.[8]
-
Temperature and pH Fluctuations: Minor deviations in temperature and pH can cause significant changes in enzyme activity.[3] Always confirm the pH of your buffer and maintain a consistent temperature during the assay.[3]
-
Improperly Thawed Components: Thaw all components completely and mix gently before each use to ensure a homogenous solution.[7]
-
Enzyme Stability: Avoid repeated freeze-thaw cycles of the enzyme stock, as this can lead to a gradual loss of activity.[3]
Question: How can I be sure the signal I'm detecting is specific to c-di-GMP?
Answer:
To confirm the specificity of your assay for c-di-GMP, consider the following:
-
Use of Specific Controls: Include a negative control without the enzyme to measure background signal and a positive control with a known amount of c-di-GMP to validate the detection method.[8]
-
Highly Selective Detection Methods: Some modern assay kits utilize c-di-GMP-specific riboswitches that produce a fluorescent signal upon binding, offering high selectivity with no interference from common molecules like GMP or pGpG.[9][10]
-
Chromatographic Verification: High-performance liquid chromatography (HPLC) can be used to separate and quantify c-di-GMP from other nucleotides in the reaction mixture, providing a definitive confirmation of its presence.[11]
Frequently Asked Questions (FAQs)
What is the fundamental principle of an in vitro c-di-GMP synthesis assay?
An in vitro c-di-GMP synthesis assay measures the activity of a diguanylate cyclase (DGC) enzyme. These enzymes, characterized by a GGDEF domain, catalyze the conversion of two molecules of guanosine (B1672433) triphosphate (GTP) into one molecule of cyclic di-GMP (c-di-GMP).[2][6][12] The assay quantifies the amount of c-di-GMP produced over time.
What are the key components of a typical in vitro c-di-GMP synthesis reaction?
A standard reaction mixture includes:
-
Purified DGC Enzyme: The catalyst for the reaction.
-
GTP: The substrate for the DGC enzyme.
-
Assay Buffer: Provides the optimal pH and ionic strength for enzyme activity. This typically contains Tris-HCl, NaCl, and MgCl₂.
-
MgCl₂: Magnesium ions are essential for the catalytic activity of DGCs.
How is the synthesized c-di-GMP typically quantified?
Several methods are available for quantifying c-di-GMP:
-
High-Performance Liquid Chromatography (HPLC): A robust method that separates c-di-GMP from other reaction components for accurate quantification.[11]
-
Fluorescence-Based Assays: These assays often use a c-di-GMP-specific sensor, such as a riboswitch, that fluoresces upon binding to c-di-GMP.[9][10] These are well-suited for high-throughput screening.[9][10]
-
Pyrophosphate Detection: The synthesis of c-di-GMP from GTP releases pyrophosphate (PPi). Assays that measure PPi can be used to indirectly quantify DGC activity.[13]
Experimental Protocol: Standard In Vitro c-di-GMP Synthesis Assay
This protocol outlines a general procedure for measuring DGC activity. Optimal conditions, such as enzyme and substrate concentrations and incubation times, should be determined empirically for each specific DGC.
1. Reagent Preparation:
- Prepare a 2X stock of the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 20 mM MgCl₂).
- Prepare a stock solution of GTP (e.g., 10 mM).
- Dilute the purified DGC enzyme to the desired concentration in an appropriate buffer.
2. Reaction Setup:
- In a microcentrifuge tube or a well of a microplate, combine the following in the specified order:
- Nuclease-free water to bring the final volume to 50 µL.
- 25 µL of 2X Assay Buffer.
- GTP to a final desired concentration (e.g., 100 µM).
- Purified DGC enzyme to a final desired concentration (e.g., 1-5 µM).
- Include a "no enzyme" control for each reaction condition.
3. Incubation:
- Incubate the reaction mixture at the optimal temperature for the DGC enzyme (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
4. Reaction Termination:
- Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.5 M EDTA).
5. Quantification of c-di-GMP:
- Analyze the reaction products using a suitable quantification method such as HPLC or a fluorescence-based assay kit according to the manufacturer's instructions.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| DGC Enzyme Concentration | 0.5 - 10 µM | Optimal concentration should be determined empirically. |
| GTP Substrate Concentration | 50 - 500 µM | Should be well above the Kₘ of the enzyme. |
| MgCl₂ Concentration | 10 - 20 mM | Essential for DGC activity. |
| Incubation Temperature | 25 - 37 °C | Enzyme specific. |
| Incubation Time | 15 - 120 minutes | Should be within the linear range of the reaction. |
| pH | 7.0 - 8.5 | Enzyme specific. |
Visualizations
Caption: The enzymatic synthesis of c-di-GMP from two GTP molecules by a diguanylate cyclase.
Caption: A streamlined workflow for a typical in vitro c-di-GMP synthesis assay.
References
- 1. Cyclic di-GMP - Wikipedia [en.wikipedia.org]
- 2. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of [32P]-c-di-GMP for Diguanylate Cyclase and Phosphodiesterase Activity Determinations | Springer Nature Experiments [experiments.springernature.com]
- 5. Sensing the messenger: The diverse ways that bacteria signal through c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. lucernatechnologies.com [lucernatechnologies.com]
- 10. lucernatechnologies.com [lucernatechnologies.com]
- 11. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Protein Purification for c-di-GMP Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of c-di-GMP binding proteins.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the protein purification workflow, from initial expression to final polishing steps.
Problem 1: Low or No Protein Expression
Question: I am not seeing any or very low expression of my c-di-GMP binding protein. What are the possible causes and solutions?
Answer:
Low or no protein expression is a common issue. Several factors related to the expression vector, host cells, and induction conditions can contribute to this problem. Here are some troubleshooting steps:
-
Codon Optimization: The codon usage of your gene of interest may not be optimal for your expression host (e.g., E. coli). This can lead to premature termination of translation or slow translation rates.
-
Solution: Synthesize a codon-optimized version of your gene for the specific expression host.
-
-
Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may not be optimal.
-
Solution: Experiment with different expression vectors containing stronger or more tightly regulated promoters. Optimize inducer concentration (e.g., IPTG) and induction time.
-
-
Expression Temperature: High expression temperatures can sometimes lead to protein misfolding and degradation, resulting in lower yields of soluble protein.
-
Solution: Lower the induction temperature (e.g., from 37°C to 18-25°C) and extend the induction time. This can improve protein folding and solubility.
-
-
Host Strain Selection: The choice of expression host can significantly impact protein yield.
-
Solution: Try different E. coli strains (e.g., BL21(DE3), Rosetta(DE3) for proteins with rare codons, or C41(DE3)/C43(DE3) for membrane proteins).
-
Problem 2: Protein is Insoluble (Inclusion Bodies)
Question: My c-di-GMP binding protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
Inclusion body formation is a frequent challenge, especially with overexpression of foreign proteins in E. coli. Here are strategies to enhance the solubility of your target protein:
-
Lower Expression Temperature: As with low expression, reducing the temperature after induction slows down protein synthesis, allowing more time for proper folding.
-
Co-expression of Chaperones: Chaperone proteins can assist in the correct folding of your target protein.
-
Solution: Co-express your protein with a chaperone system (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
-
-
Solubilization and Refolding: If optimizing expression conditions fails, you can purify the protein from inclusion bodies under denaturing conditions and then refold it.
-
Solution: Solubilize the inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride. Purify the denatured protein using affinity chromatography and then refold it by dialysis or rapid dilution into a refolding buffer.
-
-
Fusion Tags: Certain fusion tags can enhance the solubility of their fusion partners.
-
Solution: Fuse your protein with a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often be cleaved off after purification.
-
Problem 3: His-tagged Protein Does Not Bind to the Affinity Column
Question: My His-tagged c-di-GMP binding protein is in the soluble fraction, but it's not binding to the Ni-NTA or other IMAC resin. What should I do?
Answer:
Failure to bind to the affinity resin is a frustrating issue that can often be resolved by optimizing the binding conditions or reconsidering the protein construct.[1][2]
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, preventing its interaction with the resin.[1][2]
-
Solution 1: Perform the purification under denaturing conditions (with urea or guanidinium chloride) to expose the tag. The protein can then be refolded on the column or after elution.[2]
-
Solution 2: Re-clone the protein with the His-tag at the other terminus (N- vs. C-terminus).
-
Solution 3: Introduce a flexible linker sequence between the protein and the His-tag to increase its accessibility.[1]
-
-
Buffer Composition Issues: Certain components in your lysis and binding buffers can interfere with the binding of the His-tag to the metal resin.
-
Solution 1: Avoid chelating agents like EDTA, as they will strip the metal ions from the column.[1] If a metalloprotease inhibitor is needed, use one that is not EDTA-based.
-
Solution 2: Limit the concentration of reducing agents like DTT or β-mercaptoethanol, as they can also reduce the metal ions on the resin.[1]
-
Solution 3: Optimize the imidazole (B134444) concentration in your lysis and wash buffers. A low concentration of imidazole (10-20 mM) can help reduce non-specific binding of contaminating proteins without eluting your His-tagged protein.[1]
-
-
Incorrect pH: The binding of histidine to the metal resin is pH-dependent.
-
Solution: Ensure the pH of your buffers is between 7.0 and 8.0 for optimal binding.
-
Problem 4: Protein Aggregates After Purification
Question: I have successfully purified my c-di-GMP binding protein, but it aggregates and precipitates over time or after removing the affinity tag. How can I prevent this?
Answer:
Protein aggregation can be a major hurdle for downstream applications. Here are some strategies to maintain protein stability and prevent aggregation:
-
Optimize Buffer Conditions: The composition of your storage buffer is critical for protein stability.
-
Solution: Screen different buffer conditions, varying the pH, salt concentration (e.g., 150-500 mM NaCl), and additives.
-
-
Additives: Certain additives can help stabilize proteins and prevent aggregation.
-
Solution: Include additives such as glycerol (B35011) (5-20%), non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents in your final buffer.
-
-
Presence of Ligand: Some proteins are more stable in the presence of their binding partners.
-
Solution: If possible, include a low concentration of c-di-GMP in your purification and storage buffers.
-
-
Size Exclusion Chromatography (SEC): SEC is an excellent final polishing step to remove any existing aggregates.
-
Solution: Run your purified protein over a size exclusion column to separate the monomeric, active form from aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for a purified c-di-GMP binding protein?
A1: Protein yield can vary significantly depending on the specific protein, expression system, and purification protocol. However, a general range can be provided for guidance.
| Expression System | Typical Yield Range (mg/L of culture) | Notes |
| E. coli | 1 - 10 mg/L | Highly dependent on protein solubility and expression levels. |
| Insect Cells (Baculovirus) | 0.5 - 5 mg/L | Often used for complex proteins that require post-translational modifications. |
| Mammalian Cells | 0.1 - 2 mg/L | Typically lower yields but provides native folding and modifications. |
Q2: What are the common contaminants I should look out for?
A2: Common contaminants in protein preparations from E. coli include host proteins that have an affinity for the purification resin or that associate with your target protein. For His-tagged protein purification, common contaminants include proteins with stretches of histidine residues or metal-binding proteins. Chaperones like DnaK and GroEL are also frequently co-purified.
Q3: How can I confirm that my purified protein is active and binds c-di-GMP?
A3: Several biophysical techniques can be used to confirm the binding of c-di-GMP to your purified protein and to determine the binding affinity.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interaction.[1]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding. It is a sensitive technique that requires a small amount of sample.
-
Filter Binding Assays: A straightforward method using radiolabeled c-di-GMP to quantify binding to the protein captured on a nitrocellulose membrane.
-
Pull-down Assays: Using biotinylated c-di-GMP and streptavidin beads to pull down the target protein from a solution, which is then detected by Western blot.[3][4]
Q4: What is the typical binding affinity of c-di-GMP for its effector proteins?
A4: The binding affinity of c-di-GMP to its effector proteins can vary, but it is typically in the low micromolar to nanomolar range, which is physiologically relevant.
| Protein/Domain | Organism | Binding Affinity (Kd) | Reference |
| PilZ domain protein (Bd2717) | Bdellovibrio bacteriovorus | 0.176 µM | [5] |
| Response regulator (Bd2402) | Bdellovibrio bacteriovorus | 0.399 µM | [5] |
| Acyl-CoA dehydrogenase (Bd2924) | Bdellovibrio bacteriovorus | 7.67 µM | [5] |
| BdcA | Escherichia coli | 11.7 µM | [6] |
| CdgR | Anabaena sp. PCC 7120 | ~4.68 µM | [7] |
Experimental Protocols
Protocol 1: His-tagged Protein Purification (Native Conditions)
This protocol describes a standard procedure for purifying a soluble His-tagged c-di-GMP binding protein from E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Dialysis/Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
Protocol 2: Size Exclusion Chromatography (SEC)
SEC is used to separate proteins based on their size and can be used to remove aggregates and for buffer exchange.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Sample Preparation: Concentrate the purified protein sample from the affinity step to a suitable volume (typically 0.5-2% of the column volume for high-resolution separation). Centrifuge the sample to remove any precipitated protein.
-
Chromatography:
-
Inject the concentrated protein sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate recommended for the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the monomeric protein.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to characterize the binding of c-di-GMP to the purified protein.
-
Sample Preparation:
-
Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the c-di-GMP in the exact same dialysis buffer.
-
Degas both the protein and c-di-GMP solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the c-di-GMP solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of injections of the c-di-GMP solution into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Overview of the c-di-GMP signaling pathway.
Caption: A typical workflow for protein purification.
References
- 1. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [merckmillipore.com]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Novel c-di-GMP-Binding Protein for Biofilm Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A c-di-GMP binding effector controls cell size in a cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Cyclic-di-GMP Pulldown Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their cyclic-di-GMP (c-di-GMP) pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound pulldown assay?
A this compound (c-di-GMP) pulldown assay is an in vitro technique used to identify and confirm physical interactions between the bacterial second messenger c-di-GMP and its effector proteins.[1][2][3] This method is crucial for discovering novel c-di-GMP binding proteins and validating suspected interactions.[1][2][3] The assay typically involves using a modified form of c-di-GMP (e.g., biotinylated c-di-GMP) that is immobilized on a solid support (e.g., streptavidin beads) to "pull down" interacting proteins from a cell lysate or a solution of purified proteins.[1][4]
Q2: What are the common causes of high background or non-specific binding in a c-di-GMP pulldown assay?
High background and non-specific binding are common issues that can obscure true interactions. The primary causes include:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the affinity resin or the bait protein due to hydrophobic or electrostatic forces.[5]
-
Contaminants in the Lysate: Abundant cellular components, such as nucleic acids and lipids, can increase viscosity and non-specifically interact with the beads.[6]
-
Insufficient Washing: Inadequate washing steps may fail to remove weakly bound, non-specific proteins.[7][8]
-
Inappropriate Blocking: Lack of or improper blocking of the affinity beads can lead to proteins binding directly to the bead surface.
-
Protein Aggregation: The target protein or other proteins in the lysate may form aggregates that non-specifically co-precipitate.
Troubleshooting Guide
Below are common problems encountered during c-di-GMP pulldown assays and their potential solutions.
Problem 1: High levels of non-specific protein binding to the beads.
| Possible Cause | Recommended Solution |
| Insufficient blocking of beads | Pre-incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or a commercially available blocking buffer to saturate non-specific binding sites. |
| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer.[7][8] This can be achieved by increasing the salt concentration (e.g., NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[6][9] |
| Non-specific interaction with the bait | Perform a control experiment using beads without the c-di-GMP bait to identify proteins that bind non-specifically to the beads themselves.[10] |
| Lysate is too concentrated | Dilute the cell lysate to reduce the concentration of potential non-specific binders.[6] |
Problem 2: The known positive control protein does not bind to the c-di-GMP bait.
| Possible Cause | Recommended Solution |
| Incorrect buffer conditions | Ensure the pH and salt concentration of the binding buffer are optimal for the protein-ligand interaction. Verify the integrity of all buffer components.[6] |
| Degradation of the bait or protein | Confirm the integrity of the biotinylated c-di-GMP and the positive control protein. Add protease inhibitors to the lysis buffer to prevent protein degradation.[6] |
| Competition from other molecules | Ensure that the lysate does not contain high concentrations of molecules that might compete with c-di-GMP for binding. |
| Short incubation time | Increase the incubation time of the lysate with the immobilized bait to allow for sufficient binding.[6] |
Problem 3: Difficulty in distinguishing specific from non-specific binders.
| Possible Cause | Recommended Solution |
| Lack of appropriate controls | Include both positive and negative controls in your experiment. A positive control could be a known c-di-GMP binding protein, while a negative control could be an unrelated protein not expected to bind c-di-GMP.[11] |
| Binding affinity is too low to detect | Increase the concentration of the bait or the protein lysate. However, be mindful that this may also increase non-specific binding. |
| Non-specific competitors were not used | Perform competition assays by adding an excess of unlabeled c-di-GMP to the reaction. A specific interaction will be outcompeted by the unlabeled c-di-GMP, leading to a decrease in the pulldown of the protein of interest.[1][2][3] As a further control, use a non-specific competitor, such as GTP or cAMP, which should not affect the specific binding.[4] |
Experimental Protocols
Key Experiment: Competitive Pulldown Assay to Confirm Specificity
This protocol is designed to verify the specific interaction between a protein of interest and c-di-GMP.
Materials:
-
Biotinylated c-di-GMP
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the protein of interest or purified protein
-
10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)[1]
-
Unlabeled c-di-GMP (specific competitor)
-
GTP or cAMP (non-specific competitor)
-
Wash Buffer (e.g., 1x Reaction Buffer with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare the Bait: Incubate streptavidin-coated magnetic beads with biotinylated c-di-GMP to immobilize the bait. Wash the beads to remove any unbound c-di-GMP.
-
Set up Binding Reactions: Prepare multiple reaction tubes. In each tube, combine the cell lysate/purified protein with the c-di-GMP-bound beads and 1x reaction buffer.[1]
-
Add Competitors:
-
Incubation: Incubate the reactions to allow for protein binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the protein of interest.
Expected Results:
| Condition | Expected Outcome on Western Blot |
| No Competitor | Strong band corresponding to the protein of interest. |
| Unlabeled c-di-GMP | Dose-dependent decrease in the intensity of the protein band. |
| Non-specific Competitor (GTP/cAMP) | No significant change in the intensity of the protein band compared to the "No Competitor" control. |
Visualizations
Signaling Pathway: Overview of c-di-GMP Metabolism and Action
Caption: The c-di-GMP signaling pathway involves synthesis by DGCs and degradation by PDEs, regulating various cellular responses through effector molecules.
Experimental Workflow: Competitive Pulldown Assay
Caption: Workflow for a competitive pulldown assay to validate specific c-di-GMP-protein interactions.
Logical Relationship: Troubleshooting Non-Specific Binding
Caption: Logical approach to troubleshooting and resolving high non-specific binding in pulldown assays.
References
- 1. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel Cyclic-di-GMP Effector Proteins
The second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of bacterial physiology, controlling critical processes such as biofilm formation, motility, and virulence. Identifying and validating the effector proteins that bind c-di-GMP is crucial for understanding these signaling pathways and for the development of novel antimicrobial strategies. This guide provides a comparative overview of common methods used to validate novel c-di-GMP effector proteins, complete with experimental protocols, quantitative data, and a critical evaluation of their respective strengths and weaknesses.
In Vitro Validation of c-di-GMP Binding
A variety of biochemical and biophysical techniques can be employed to confirm a direct interaction between a putative effector protein and c-di-GMP. These methods are essential for characterizing the binding affinity and specificity of the interaction.
Affinity-Based Methods
1. Affinity Pull-Down Assay with Biotinylated c-di-GMP
This method is a straightforward and widely used technique to qualitatively or semi-quantitatively assess the binding of a protein to c-di-GMP.[1][2] It can also be adapted to estimate the dissociation constant (Kd).[3]
Experimental Protocol:
-
Immobilization of Biotinylated c-di-GMP: Biotinylated c-di-GMP is incubated with streptavidin-coated magnetic beads to immobilize the ligand.
-
Binding Reaction: The purified protein of interest is incubated with the c-di-GMP-bead complex.
-
Washing: Unbound proteins are removed through a series of washing steps.
-
Elution and Detection: The bound protein is eluted from the beads and detected by SDS-PAGE and immunoblotting using a specific antibody.
Quantitative Data Example:
| Protein | Organism | Method | Kd (µM) | Reference |
| BrlR | Pseudomonas aeruginosa | Biotinylated c-di-GMP Pulldown | ~7.6 | [4] |
| TDE0214 | Treponema denticola | Biotinylated c-di-GMP Pulldown | 1.73 | [5] |
Advantages:
-
Relatively simple and does not require specialized equipment.
-
Can be used to screen multiple proteins.
-
Amenable to both purified proteins and cell lysates.
Disadvantages:
-
Immobilization of c-di-GMP might sterically hinder the interaction with some proteins.
-
Non-specific binding to the beads can be an issue.
-
Provides a semi-quantitative estimation of binding affinity.
2. Filter Binding Assay
This technique relies on the principle that proteins bind to nitrocellulose membranes, while free nucleotides do not. It is a classic method for quantifying protein-ligand interactions.[6]
Experimental Protocol:
-
Radiolabeling of c-di-GMP: c-di-GMP is radiolabeled, typically with ³²P.
-
Binding Reaction: The radiolabeled c-di-GMP is incubated with varying concentrations of the purified protein.
-
Filtration: The reaction mixture is passed through a nitrocellulose filter.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the protein-c-di-GMP complex, is measured using a scintillation counter.
Advantages:
-
Directly measures the binding of the ligand to the protein.
-
Can provide accurate determination of the dissociation constant (Kd).
Disadvantages:
-
Requires the use of radioactivity, which necessitates special handling and disposal procedures.
-
Non-specific binding of the ligand to the filter can occur.
Biophysical Methods
1. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]
Experimental Protocol:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a solution of c-di-GMP is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffers.
-
Titration: Small aliquots of the c-di-GMP solution are injected into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Quantitative Data Example:
| Protein | Organism | Method | Kd (µM) | Reference |
| TipF | Caulobacter crescentus | ITC | 0.4 | [8] |
| CdgR | Anabaena sp. PCC 7120 | ITC | 312 (Y106A mutant) | [9] |
Advantages:
-
Label-free and in-solution measurement.
-
Provides a complete thermodynamic characterization of the interaction.
-
High precision and accuracy.
Disadvantages:
-
Requires relatively large amounts of pure protein.
-
Sensitive to buffer mismatches and sample aggregation.
-
May not be suitable for very weak or very tight interactions.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (c-di-GMP) to a ligand (protein) immobilized on a sensor surface in real-time.[10][11]
Experimental Protocol:
-
Immobilization: The purified protein is immobilized on a sensor chip.
-
Binding Analysis: A solution of c-di-GMP is flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound c-di-GMP, is measured in real-time.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association and dissociation rate constants, and the equilibrium dissociation constant (Kd).
Quantitative Data Example:
| Protein | Organism | Method | EC50 (nM) | Reference |
| PA3740 | Pseudomonas aeruginosa | SPR | 30 ± 12 | [2] |
Advantages:
-
Label-free and real-time analysis.
-
Provides kinetic information (on- and off-rates).
-
High sensitivity, requiring small amounts of sample.
Disadvantages:
-
Immobilization of the protein may affect its conformation and binding properties.
-
Non-specific binding to the sensor surface can be a problem.
-
The instrumentation can be expensive.
3. Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method for detecting protein-ligand interactions that does not require protein purification.[12][13][14][15]
Experimental Protocol:
-
Radiolabeling of c-di-GMP: c-di-GMP is radiolabeled.
-
Binding Reaction: The radiolabeled c-di-GMP is mixed with cell lysates containing the overexpressed protein of interest.
-
Spotting: A small aliquot of the mixture is spotted onto a nitrocellulose membrane.
-
Analysis: The free ligand migrates with the solvent front, while the protein-ligand complex is retained at the application spot. The distribution of radioactivity is visualized by autoradiography.
Advantages:
-
High-throughput and suitable for screening large libraries of proteins.
-
Does not require protein purification.
-
Rapid and cost-effective.
Disadvantages:
-
Relies on radioactivity.
-
Provides qualitative or semi-quantitative results.
-
Can be affected by the presence of other binding partners in the cell lysate.
In-Cell and In-Proteome Identification
To identify novel c-di-GMP effectors in a more physiological context, methods that probe for interactions within the complex environment of the cell are invaluable.
Capture Compound Mass Spectrometry (CCMS)
CCMS is a powerful chemical proteomics approach that utilizes a trifunctional capture compound to isolate and identify ligand-binding proteins from complex biological samples.[6][16][17][18]
Experimental Protocol:
-
Cell Lysis and Incubation: A c-di-GMP-based capture compound is incubated with a cell lysate.
-
Photo-Crosslinking: The mixture is exposed to UV light to covalently link the capture compound to interacting proteins.
-
Affinity Purification: The protein-capture compound complexes are enriched using an affinity tag on the capture compound (e.g., biotin).
-
Mass Spectrometry: The captured proteins are identified by mass spectrometry.
Advantages:
-
Unbiased, proteome-wide identification of binding partners.
-
Captures both high and low-affinity interactions.
-
Can be applied to various biological matrices, including cell lysates and membrane fractions.
Disadvantages:
-
Requires the synthesis of a specific capture compound.
-
Potential for non-specific crosslinking.
-
Identification of low-abundance proteins can be challenging.
Comparison of Methods for Validating c-di-GMP Effector Proteins
| Method | Principle | Throughput | Quantitative? | Label Required? | Advantages | Disadvantages |
| Biotinylated c-di-GMP Pulldown | Affinity capture of protein by immobilized c-di-GMP | Medium | Semi-quantitative (Kd can be estimated) | Biotin | Simple, versatile | Indirect immobilization, potential for non-specific binding |
| Filter Binding Assay | Protein-ligand complex retained on a nitrocellulose filter | Low | Yes (Kd) | Radioactive | Direct measurement | Requires radioactivity, potential for non-specific filter binding |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Low | Yes (Kd, n, ΔH, ΔS) | No | Label-free, complete thermodynamics | Requires large amounts of pure protein, sensitive to buffer mismatch |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to a sensor | Medium | Yes (Kd, kon, koff) | No | Label-free, real-time kinetics | Immobilization may affect protein, expensive instrumentation |
| DRaCALA | Separation of free vs. bound ligand by capillary action on nitrocellulose | High | Semi-quantitative | Radioactive | High-throughput, no purification needed | Requires radioactivity, indirect readout |
| Capture Compound Mass Spectrometry (CCMS) | Photo-crosslinking and affinity capture of binding proteins | High | No (Identification) | No | Proteome-wide, captures weak interactions | Requires specialized probe, potential for non-specific crosslinking |
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logic of c-di-GMP signaling pathways.
Caption: A typical workflow for the identification and validation of novel c-di-GMP effector proteins.
Caption: A simplified signaling pathway illustrating the role of c-di-GMP and its effectors.
Conclusion
The validation of novel c-di-GMP effector proteins is a multifaceted process that often requires the application of several complementary techniques. The choice of method will depend on the specific research question, the available resources, and the properties of the protein of interest. For initial screening and identification, high-throughput methods like DRaCALA and CCMS are highly valuable. For detailed characterization of binding affinity and thermodynamics, ITC and SPR are the gold standards. Affinity-based methods like pull-down assays provide a robust and accessible means for initial validation. By combining these approaches, researchers can confidently identify and characterize new players in the complex c-di-GMP signaling network, paving the way for a deeper understanding of bacterial behavior and the development of targeted therapies.
References
- 1. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of Cyclic Di-GMP Binding Protein TDE0214 Affects the Motility, Biofilm Formation, and Virulence of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A c-di-GMP binding effector controls cell size in a cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical proteomics approach to identify c-di-GMP binding proteins in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential radial capillary action of ligand assay for high-throughput detection of protein-metabolite interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Improvement of Capture Compound Mass Spectrometry Technology (CCMS) for the Profiling of Human Kinases by Combination with 2D LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Accurate c-di-GMP Quantification
A comprehensive guide for researchers navigating the analytical landscape of a key bacterial second messenger.
In the intricate world of bacterial signaling, the second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) has emerged as a critical regulator of diverse processes, from biofilm formation and motility to virulence. Accurate quantification of intracellular c-di-GMP levels is paramount for researchers seeking to unravel its complex signaling networks and develop novel antimicrobial strategies. Two primary analytical techniques have become the workhorses for this task: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Face-Off: A Quantitative Comparison
The choice between HPLC-UV and LC-MS/MS for c-di-GMP quantification often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity. The following table summarizes the key quantitative performance metrics for both methods.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~1 pmol | 10 pg/mL |
| Limit of Quantification (LOQ) | ~3 pmol | Not explicitly stated, but higher than LOD |
| Linearity (R²) | >0.999 | Not explicitly stated, but high |
| Precision (%RSD) | 1.22% - 11.48% (for nucleotides) | Not explicitly stated |
| Accuracy (% Recovery) | 80.66% - 115.20% (for nucleotides) | Not explicitly stated |
Note: The HPLC-UV data for precision and accuracy are for general nucleotide analysis, as specific data for c-di-GMP was not available. The LC-MS/MS LOD is from a study on various cyclic dinucleotides.
The c-di-GMP Signaling Pathway: A Visual Overview
The synthesis and degradation of c-di-GMP are tightly controlled by a network of enzymes, influencing a switch between motile and sessile bacterial lifestyles. Diguanylate cyclases (DGCs) synthesize c-di-GMP from two GTP molecules, while phosphodiesterases (PDEs) degrade it. This dynamic interplay dictates the intracellular concentration of c-di-GMP and, consequently, bacterial behavior.
Caption: The c-di-GMP signaling pathway, illustrating the synthesis and degradation of c-di-GMP and its downstream effects on bacterial phenotypes.
Experimental Workflows: A Step-by-Step Guide
The overall workflow for c-di-GMP quantification is similar for both HPLC and LC-MS/MS, involving sample preparation, chromatographic separation, and detection. However, the specifics of each step, particularly detection, differ significantly.
A Comparative Guide to Cyclic-di-GMP Biosensors: Tools for Unraveling Bacterial Signaling
For researchers, scientists, and drug development professionals navigating the complexities of bacterial signaling, the second messenger cyclic diguanylate monophosphate (c-di-GMP) has emerged as a critical regulator of diverse processes, including biofilm formation, motility, and virulence. The ability to accurately measure and track intracellular c-di-GMP concentrations is paramount to understanding these mechanisms and developing novel antimicrobial strategies. This guide provides a comprehensive comparison of the different classes of genetically encoded c-di-GMP biosensors, offering a detailed analysis of their efficacy, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for specific research needs.
At the heart of c-di-GMP research lies the need for robust and sensitive detection methods. While mass spectrometry remains a gold standard for absolute quantification, it lacks the spatiotemporal resolution required to study dynamic signaling events within living cells. Genetically encoded biosensors have revolutionized the field by enabling real-time monitoring of c-di-GMP fluctuations in vivo. These biosensors can be broadly categorized into four main types: Förster Resonance Energy Transfer (FRET)-based, transcriptional reporters, RNA-based, and chemiluminescent biosensors. Each class possesses distinct advantages and limitations in terms of sensitivity, dynamic range, and experimental applicability.
Quantitative Comparison of c-di-GMP Biosensors
The selection of an appropriate c-di-GMP biosensor is contingent on the specific experimental question. Key performance metrics to consider include the dissociation constant (Kd), which reflects the biosensor's affinity for c-di-GMP, the dynamic range, indicating the fold change in signal upon ligand binding, the signal-to-background ratio, and the response time. The following tables summarize the quantitative data for various c-di-GMP biosensors, providing a basis for direct comparison.
Table 1: FRET-Based c-di-GMP Biosensors
| Biosensor Name | c-di-GMP Receptor | FRET Pair (Donor/Acceptor) | Dissociation Constant (Kd) | Dynamic Range (FRET change) | Reference |
| YcgR-based toolbox | YcgR homologues | mTurquoise2/mNeonGreen | ~10 nM to ~1 µM | Variable | [1][2][3] |
| Red PfPKG | P. falciparum PKG | - | 23 ± 3 nM | - | [4][5] |
| Tll0007-PilZ | Tll0007 | mCyPet/mYPet | 63.9 ± 5.1 µM | - |
Table 2: Transcriptional Reporter c-di-GMP Biosensors
| Reporter System | c-di-GMP-responsive promoter | Reporter Gene(s) | Dynamic Range | Host Organism | Reference |
| pCdrA::gfp | cdrA promoter from P. aeruginosa | gfp | ~7-fold increase | Pseudomonas aeruginosa | |
| cdiGEBS | mrkA promoter | mScarlet I | 23-fold | Escherichia coli | [6] |
| FleQ-based | pel promoter | gfp | - | Broad host range | [7] |
Table 3: RNA-Based c-di-GMP Biosensors
| Biosensor Name | Riboswitch Aptamer | Reporter | Dissociation Constant (Kd) | Dynamic Range (Fold change) | Reference |
| Vc2-Spinach | Vc2 from Vibrio cholerae | Spinach/DFHBI | 8 ± 1 nM (in vitro) | >4-fold | [8] |
| Second-generation Vc2 | Vc2 variants | Spinach2/DFHBI | pM to µM range | Up to 450% brighter than Vc2 | [9] |
| A33U Vc2 | Vc2 mutant | Electrophoretic mobility shift | High pM | - | [9] |
Table 4: Chemiluminescent c-di-GMP Biosensors
| Biosensor Type | c-di-GMP Receptor | Reporter System | Dissociation Constant (Kd) | Signal Change (Fold change) | Reference |
| CSL-BRET | YcgR homologues | Split Renilla luciferase (RLuc) | <50 nM | ~40 to 90-fold | [10][11] |
| tVYN-TmΔ | YcgR variant | Venus-NanoLuc (NLuc) | High affinity | - | [3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of c-di-GMP signaling and the application of these biosensors, the following diagrams, created using the DOT language, illustrate a generalized c-di-GMP signaling pathway and a typical experimental workflow for biosensor characterization.
Caption: Generalized c-di-GMP signaling pathway.
Caption: Experimental workflow for biosensor characterization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of c-di-GMP biosensors. Below are generalized protocols for key experiments cited in the literature.
Protocol 1: In Vitro Characterization of FRET-Based Biosensors
Objective: To determine the dissociation constant (Kd) and dynamic range of a FRET-based c-di-GMP biosensor.
Materials:
-
Purified FRET-based biosensor protein
-
c-di-GMP stock solution of known concentration
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Fluorometer capable of measuring FRET
Method:
-
Prepare a series of dilutions of the c-di-GMP stock solution in assay buffer.
-
Add a constant concentration of the purified biosensor protein to each dilution.
-
Incubate the mixtures at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission of the donor and acceptor fluorophores. For example, for a CFP-YFP pair, excite at the donor's excitation wavelength (e.g., 433 nm) and record the emission spectra of both the donor (e.g., 475 nm) and the acceptor (e.g., 527 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each c-di-GMP concentration.
-
Plot the FRET ratio as a function of the c-di-GMP concentration.
-
Fit the data to a one-site binding model to determine the Kd. The dynamic range is the maximum change in the FRET ratio.
Protocol 2: Transcriptional Reporter Assay for In Vivo c-di-GMP Levels
Objective: To measure relative changes in intracellular c-di-GMP concentrations in bacteria.
Materials:
-
Bacterial strain of interest carrying the transcriptional reporter plasmid.
-
Control strains with known high and low levels of c-di-GMP.
-
Growth medium and appropriate antibiotics.
-
Plate reader capable of measuring fluorescence or luminescence, and optical density (OD).
Method:
-
Inoculate overnight cultures of the reporter and control strains.
-
Dilute the overnight cultures into fresh medium in a multi-well plate.
-
Incubate the plate under desired experimental conditions (e.g., different temperatures, addition of chemical inducers/inhibitors).
-
At regular time intervals, measure the OD (e.g., at 600 nm) and the reporter signal (e.g., GFP fluorescence: excitation ~485 nm, emission ~510 nm).
-
Normalize the reporter signal to the cell density (Reporter Signal / OD).
-
Compare the normalized reporter signal of the experimental strain to the control strains to infer relative changes in intracellular c-di-GMP levels.
Protocol 3: In Vitro Characterization of RNA-Based Biosensors
Objective: To determine the Kd and fluorescence turn-on of an RNA-based biosensor.
Materials:
-
In vitro transcribed and purified RNA biosensor.
-
Fluorescent dye that binds to the RNA aptamer (e.g., DFHBI for Spinach).
-
c-di-GMP stock solution.
-
Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2).
-
Fluorometer.
Method:
-
Prepare a series of c-di-GMP dilutions in binding buffer.
-
Add a constant concentration of the RNA biosensor and the fluorescent dye to each dilution.
-
Incubate the reactions at the desired temperature (e.g., 37°C) in the dark to allow for binding and fluorescence development.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
Plot the fluorescence intensity as a function of c-di-GMP concentration.
-
Fit the data to determine the Kd and the maximum fluorescence fold change (dynamic range).[12][13]
Protocol 4: Chemiluminescent Biosensor Assay in Cell Lysates
Objective: To quantify c-di-GMP concentrations in bacterial cell extracts.
Materials:
-
Purified chemiluminescent biosensor.
-
Luciferase substrate (e.g., coelenterazine).
-
Bacterial cell pellets from cultures grown under different conditions.
-
Lysis buffer.
-
Luminometer.
Method:
-
Resuspend bacterial cell pellets in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysates by centrifugation to remove cell debris.
-
In a white-walled multi-well plate, add the cell lysate, the purified chemiluminescent biosensor, and the luciferase substrate.
-
Immediately measure the luminescence signal.
-
To quantify the absolute c-di-GMP concentration, a standard curve should be generated using known concentrations of c-di-GMP spiked into a lysate from a c-di-GMP-deficient strain.[11]
Conclusion
The expanding toolkit of c-di-GMP biosensors offers researchers unprecedented opportunities to dissect the intricate roles of this second messenger in bacterial physiology and pathogenesis. FRET-based biosensors provide ratiometric and real-time measurements with good temporal resolution. Transcriptional reporters, while having a slower response time, offer significant signal amplification and are well-suited for high-throughput screening. RNA-based biosensors are versatile and can be used in both in vitro and in vivo applications, including in anaerobic environments.[9] Finally, chemiluminescent biosensors provide high sensitivity and a large dynamic range, making them ideal for detecting low concentrations of c-di-GMP, particularly in cell lysates.[10][11] By carefully considering the specific requirements of their experimental system and the inherent characteristics of each biosensor class, researchers can select the optimal tool to illuminate the dynamic world of c-di-GMP signaling.
References
- 1. "Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in 'Pseudo" by Bradley R. Borlee, Grace I. Borlee et al. [ecommons.udayton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemiluminescent sensors for quantitation of the bacterial second messenger cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Chemiluminescent Biosensors for Detection of Second Messenger Cyclic di-GMP - figshare - Figshare [figshare.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 11. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An RNA-based fluorescent biosensor for high-throughput analysis of the cGAS-cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
functional comparison of cyclic-di-GMP and cyclic-di-AMP signaling
A Comparative Guide to Cyclic-di-GMP and Cyclic-di-AMP Signaling
Cyclic dinucleotides (CDNs) have emerged as critical second messengers in bacteria, orchestrating complex physiological and behavioral changes in response to environmental cues. Among the most studied are this compound (c-di-GMP) and cyclic-di-AMP (c-di-AMP). While both are fundamental to bacterial signaling, they regulate distinct cellular processes through unique synthesis, degradation, and effector pathways. This guide provides an objective comparison of their signaling functions, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Core Signaling Components: A Tale of Two Dinucleotides
The intracellular concentration of these second messengers is meticulously controlled by the balanced activities of synthesis and degradation enzymes.
This compound (c-di-GMP) signaling is often associated with the transition between motile, single-cell lifestyles and sessile, multicellular communities like biofilms.[1][2]
-
Synthesis: C-di-GMP is synthesized from two molecules of Guanosine Triphosphate (GTP) by Diguanylate Cyclases (DGCs).[3][4][5] These enzymes are characterized by a conserved GGDEF domain, which contains the active site for catalysis.[4][6]
-
Degradation: The breakdown of c-di-GMP is carried out by Phosphodiesterases (PDEs).[3][6] There are two main classes of c-di-GMP-specific PDEs, distinguished by their catalytic domains: EAL domain proteins hydrolyze c-di-GMP to linear 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG), while HD-GYP domain proteins can further degrade it to two molecules of GMP.[4][5][6]
-
Effectors (Receptors): C-di-GMP exerts its regulatory effects by binding to a wide array of effector molecules. These include proteins with PilZ domains, which act as molecular switches[6]; transcription factors that modulate gene expression[6][7]; catalytically inactive "degenerate" GGDEF/EAL domains that have evolved into receptor functions[8]; and RNA riboswitches that control gene expression at the post-transcriptional level.[6]
Cyclic-di-AMP (c-di-AMP) was discovered more recently and is crucial for the viability of many Gram-positive bacteria.[9][10] It plays a central role in fundamental cellular processes, including cell wall homeostasis and DNA integrity.[9][11][12]
-
Synthesis: C-di-AMP is synthesized via a condensation reaction from two molecules of ATP (or ADP) by Diadenylate Cyclases (DACs).[9][11][13] These enzymes possess a conserved DAC domain responsible for the catalytic activity.[11][12][14]
-
Degradation: C-di-AMP levels are controlled by specific PDEs.[9][15] Two primary families of c-di-AMP PDEs have been identified: those with a DHH/DHHA1 domain and those with an HD-type domain, which hydrolyze c-di-AMP into linear pApA or two molecules of AMP.[11][16]
-
Effectors (Receptors): C-di-AMP binds to various targets to execute its functions. These include ion transporters, which are critical for maintaining potassium homeostasis[11][17]; transcription factors[14]; metabolic enzymes; and regulatory RNA molecules (riboswitches) that control the expression of genes like those for potassium channels.[9][14]
Signaling Pathway Diagrams
The following diagrams illustrate the generalized signaling pathways for c-di-GMP and c-di-AMP, from synthesis to downstream cellular response.
Caption: Generalized c-di-GMP signaling pathway.
Caption: Generalized c-di-AMP signaling pathway.
Functional Comparison
While both are cyclic dinucleotides, their physiological roles, distribution, and necessity for survival are markedly different.
| Feature | This compound (c-di-GMP) | Cyclic-di-AMP (c-di-AMP) |
| Primary Functions | Regulation of motility-to-sessility transition (e.g., biofilm formation), virulence factor production, cell cycle progression.[1][2][7] | Regulation of potassium homeostasis, cell wall maintenance, DNA damage repair, sporulation, osmotic stress response.[9][11][12][18] |
| Precursor Molecule | 2 x GTP[4][5] | 2 x ATP[13] |
| Synthesis Enzyme | Diguanylate Cyclase (DGC) with GGDEF domain.[4][6] | Diadenylate Cyclase (DAC) with DAC domain.[11][12][14] |
| Degradation Enzyme | Phosphodiesterase (PDE) with EAL or HD-GYP domain.[4][6] | Phosphodiesterase (PDE) with DHH/DHHA1 or HD domain.[11][16] |
| Key Effectors | PilZ domain proteins, transcription factors (FleQ, VpsT), degenerate GGDEF/EAL domains, riboswitches.[6][8][7] | Ion transporters (Ktr, Trk), transcription factors (DarR), metabolic enzymes, riboswitches.[9][14][17] |
| Bacterial Distribution | Widespread across many bacterial phyla, particularly Gram-negative bacteria.[7] | Predominantly in Gram-positive bacteria (Firmicutes), but also found in other phyla and Archaea.[9][10] |
| Essentiality | Generally not essential for viability under laboratory conditions. | Essential for the growth of many bacterial species, including several important pathogens.[9][12][16] |
| Host Immune Interaction | Recognized by the host innate immune sensor STING, triggering a Type I interferon response.[19][20] | Also a potent activator of the STING pathway in host cells, leading to an innate immune response.[18][19][20] |
Experimental Protocols & Workflows
Studying these signaling pathways requires specialized techniques to quantify the second messengers and identify their cellular interactors.
Protocol 1: Quantification of Intracellular c-di-GMP and c-di-AMP
Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
-
Cell Culture and Lysis: Grow bacterial cells to the desired phase. Harvest by centrifugation and immediately quench metabolic activity (e.g., using a cold methanol/acetonitrile solution).
-
Extraction: Lyse cells (e.g., by bead beating or sonication) in an extraction buffer. Precipitate proteins and remove cell debris by centrifugation.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering molecules from the supernatant, enriching for nucleotides.
-
LC-MS/MS Analysis: Separate the cyclic dinucleotides from other cellular components using reverse-phase liquid chromatography.
-
Detection and Quantification: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantify the analytes by comparing their peak areas to those of a standard curve generated with known concentrations of purified c-di-GMP and c-di-AMP.
Protocol 2: Identification of Effector Proteins
Methodology: Capture Compound Mass Spectrometry (CCMS) is a powerful chemical proteomics approach to identify proteins that bind to a specific small molecule.[8]
-
Synthesis of Capture Compound: Chemically synthesize a derivative of the cyclic dinucleotide (e.g., c-di-GMP) that incorporates a photoactivatable crosslinker and an affinity tag (like biotin).[8]
-
Cell Lysate Preparation: Prepare a total protein lysate from the bacterium of interest under native conditions.
-
Incubation and Crosslinking: Incubate the cell lysate with the capture compound. To identify specific binders, perform a parallel incubation in the presence of a high concentration of the unmodified cyclic dinucleotide as a competitor. Irradiate the samples with UV light to covalently crosslink the capture compound to interacting proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged capture compound along with any crosslinked proteins.
-
Protein Identification: Elute the captured proteins, separate them by SDS-PAGE, and identify them using standard proteomics techniques (e.g., in-gel digestion followed by LC-MS/MS). Proteins that are significantly less abundant in the competitor-treated sample are considered high-confidence binders.
Experimental Workflow Diagram
Caption: A typical workflow for investigating a CDN signaling pathway.
Quantitative Data Comparison
The binding affinity of an effector for its ligand is a critical parameter that determines the sensitivity of the signaling response. Below are representative binding affinities (dissociation constants, Kd) for various effector proteins.
| Second Messenger | Effector Protein (Organism) | Effector Type | Binding Affinity (Kd) |
| c-di-GMP | PleD (I-site) (C. crescentus) | DGC (Feedback Inhibition) | ~0.5 µM[7] |
| Alg44 (P. aeruginosa) | PilZ Domain | ~4 µM | |
| FleQ (P. aeruginosa) | Transcription Factor | ~4 µM[7] | |
| VpsT (V. cholerae) | Transcription Factor | ~5 µM | |
| c-di-AMP | KtrA (S. aureus) | K+ Transporter Regulator | ~0.3 µM |
| CpaA (S. aureus) | K+ Efflux Pump | ~0.6 µM | |
| DarR (M. smegmatis) | Transcription Factor | ~1.5 µM[14] | |
| PdeA (L. monocytogenes) | PDE (Feedback Inhibition) | ~3 µM |
Note: Kd values can vary depending on the experimental method (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and buffer conditions. The values presented are for comparative purposes.
Conclusion
This compound and cyclic-di-AMP are both central players in bacterial signal transduction, yet they have been harnessed to control fundamentally different aspects of bacterial life. C-di-GMP is the quintessential "lifestyle" regulator, governing the switch between motile and sessile states. In contrast, c-di-AMP is a master regulator of core physiological processes, so fundamental that it is essential for life in many bacteria.
For drug development professionals, these differences are critical. The enzymes that synthesize and degrade these molecules, as well as their specific effector proteins, represent promising targets for novel antimicrobial agents. Inhibiting the essential c-di-AMP pathway could be a potent bactericidal strategy, while modulating c-di-GMP levels could offer a way to disrupt virulence and biofilm formation, rendering pathogens more susceptible to conventional antibiotics and host immune clearance. A deep understanding of the functional distinctions between these two signaling networks is paramount to exploiting them for therapeutic benefit.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. This compound regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]
- 8. Capture Compound Mass Spectrometry - A Powerful Tool to Identify Novel c-di-GMP Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 19. Bacterial second messengers, cGMP and c‐di‐GMP, in a quest for regulatory dominance | The EMBO Journal [link.springer.com]
- 20. researchgate.net [researchgate.net]
A Tale of Two Messengers: Dissecting the Regulatory Roles of Cyclic-di-GMP and cAMP in Bacteria
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate world of bacterial signaling, two cyclic dinucleotides, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) and cyclic adenosine (B11128) monophosphate (cAMP), reign as master regulators of cellular behavior. While both are crucial second messengers, they orchestrate distinct and sometimes opposing physiological responses, governing the fundamental lifestyle choices of bacteria: to roam freely as motile, planktonic cells or to settle and form resilient, surface-attached communities known as biofilms. This guide provides an in-depth comparison of the roles of c-di-GMP and cAMP, presenting supporting experimental data, detailed methodologies, and visual pathways to illuminate their contrasting and interconnected functions.
At a Glance: c-di-GMP vs. cAMP
| Feature | Cyclic-di-GMP (c-di-GMP) | Cyclic AMP (cAMP) |
| Primary Role | "Lifestyle switch": Promotes sessility and biofilm formation, inhibits motility. | "Metabolic sensor": Primarily regulates carbon catabolite repression, influences motility and virulence. |
| Synthesis Enzyme | Diguanylate Cyclase (DGC) - containing a GGDEF domain. | Adenylate Cyclase (AC) |
| Degradation Enzyme | Phosphodiesterase (PDE) - containing EAL or HD-GYP domains. | Phosphodiesterase (PDE) |
| Primary Effector(s) | Diverse: PilZ domain proteins, transcription factors (e.g., VpsT), riboswitches. | cAMP Receptor Protein (CRP) - a global transcription factor. |
| Key Regulated Processes | Biofilm formation, motility, virulence, cell cycle progression. | Carbon metabolism, motility, virulence, biofilm formation (often ancillary). |
Signaling Pathways: A Visual Comparison
The synthesis, degradation, and downstream effects of c-di-GMP and cAMP are governed by distinct enzymatic cascades and effector molecules.
Quantitative Comparison of Phenotypic Effects
Direct, side-by-side quantitative comparisons of the dose-dependent effects of c-di-GMP and cAMP on bacterial phenotypes are not extensively documented in single studies. However, by compiling data from various sources, a clear trend emerges. High intracellular levels of c-di-GMP strongly correlate with increased biofilm formation and decreased motility, while the influence of cAMP is often more nuanced and can be species-dependent.
Table 1: Effect of Intracellular Second Messenger Concentration on Biofilm Formation
| Second Messenger | Organism | Experimental Condition | Biofilm Formation (Relative Quantification) | Reference |
| c-di-GMP | Pseudomonas aeruginosa | Overexpression of a DGC (↑ c-di-GMP) | Increased | [1] |
| c-di-GMP | Vibrio cholerae | Deletion of a PDE (↑ c-di-GMP) | Increased | [2] |
| cAMP | Pseudomonas aeruginosa | High levels of cAMP | Inhibited (via reduction of c-di-GMP) | [1] |
| cAMP | Vibrio cholerae | Addition of exogenous cAMP | Decreased | [2] |
Table 2: Effect of Intracellular Second Messenger Concentration on Motility
| Second Messenger | Organism | Intracellular Concentration | Motility (Relative Quantification) | Reference |
| c-di-GMP | Clostridium difficile | ~100-150 nM | Decreased | [3][4] |
| c-di-GMP | Vibrio cholerae | Kd for FlrA binding: 0.378 µM | Inhibited | [5] |
| cAMP | Escherichia coli | Decreased (due to high glucose) | Decreased | [6] |
| cAMP | Dictyostelium discoideum | > 10-8 M | Inhibited | [7] |
Cross-Regulation: An Interconnected Network
The c-di-GMP and cAMP signaling pathways are not entirely independent. Cross-regulation occurs at multiple levels, allowing bacteria to integrate metabolic signals with environmental cues to fine-tune their physiological responses.[8][9][10][11] For instance, in some bacteria, the cAMP-CRP complex can regulate the transcription of genes encoding DGCs and PDEs, thereby influencing the intracellular levels of c-di-GMP.[1][2][9] This hierarchical organization suggests that metabolic status, sensed through cAMP, can modulate the decision to adopt a sessile lifestyle, controlled by c-di-GMP.
Experimental Protocols
Accurate quantification of intracellular second messenger levels and their phenotypic consequences is paramount for understanding their regulatory roles. Below are detailed methodologies for key experiments.
Quantification of Intracellular c-di-GMP and cAMP by LC-MS/MS
This is the gold standard for accurate quantification of cyclic dinucleotides.
Methodology:
-
Cell Harvesting and Lysis: Bacterial cells are harvested from culture by centrifugation and immediately lysed to release intracellular contents. Lysis can be achieved through methods such as sonication or chemical treatment with agents like acetonitrile (B52724) or a mixture of methanol, acetonitrile, and water.
-
Extraction: The lysate is treated with an organic solvent (e.g., acetonitrile) to precipitate proteins and other macromolecules.
-
Clarification: The sample is centrifuged at high speed to pellet the precipitated material, and the supernatant containing the small molecule fraction is carefully collected.
-
LC-MS/MS Analysis: The clarified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates the different nucleotides based on their physicochemical properties. The MS/MS then identifies and quantifies the specific cyclic dinucleotides by their mass-to-charge ratio and fragmentation patterns.[12][13][14][15][16]
-
Quantification: The concentration of c-di-GMP and cAMP in the sample is determined by comparing the signal intensity to a standard curve generated with known concentrations of purified c-di-GMP and cAMP.
Biofilm Quantification using Crystal Violet Assay
This high-throughput assay is widely used to measure the total biomass of a biofilm.[17][18][19][20][21]
Methodology:
-
Biofilm Growth: Bacterial cultures are grown in a multi-well plate (e.g., 96-well) under conditions that promote biofilm formation.
-
Removal of Planktonic Cells: After incubation, the growth medium containing planktonic (free-swimming) cells is carefully removed. The wells are then gently washed with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.
-
Staining: A solution of 0.1% crystal violet is added to each well, staining the adherent biofilm. The plate is incubated at room temperature to allow for sufficient staining.[17][19][20]
-
Washing: The excess crystal violet is removed, and the wells are washed multiple times with water until the wash water runs clear.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, typically 30% acetic acid or ethanol.[19][20]
-
Quantification: The amount of solubilized crystal violet is quantified by measuring the absorbance at a specific wavelength (typically 550-595 nm) using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Motility Assessment using Soft Agar (B569324) Plate Assay
This assay assesses bacterial swimming motility by observing the movement of bacteria through a semi-solid agar medium.[22][23][24][25][26]
Methodology:
-
Preparation of Soft Agar Plates: A growth medium containing a low concentration of agar (typically 0.25-0.35%) is prepared and poured into petri dishes.[24] The low agar concentration allows for bacterial movement.
-
Inoculation: A single colony of the bacterial strain to be tested is carefully inoculated into the center of the soft agar plate with a sterile inoculating needle.
-
Incubation: The plates are incubated at the optimal growth temperature for the bacterium.
-
Measurement: Motile bacteria will swim away from the point of inoculation, creating a zone of turbidity. The diameter of this zone is measured after a defined incubation period. A larger diameter indicates greater motility. Non-motile bacteria will only grow at the point of inoculation.
Conclusion
This compound and cAMP are two pivotal second messengers that enable bacteria to interpret and respond to a wide array of environmental and metabolic signals. While c-di-GMP acts as a decisive switch between motile and sessile lifestyles, cAMP primarily functions as a sensor of nutritional status, with its regulatory effects often feeding into the c-di-GMP pathway. Understanding the distinct and integrated roles of these signaling molecules is fundamental to deciphering bacterial behavior and presents a promising avenue for the development of novel therapeutic strategies that target bacterial virulence and biofilm formation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit these intricate regulatory networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between Cyclic AMP-Cyclic AMP Receptor Protein and Cyclic di-GMP Signaling in Vibrio cholerae Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclic diguanylate inversely regulates motility and aggregation in Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic di-GMP inhibits Vibrio cholerae motility by repressing induction of transcription and inducing extracellular polysaccharide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of glucose concentration on swimming motility in enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cAMP on single cell motility in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP and c-di-GMP synergistically support biofilm maintenance through the direct interaction of their effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Regulation of Bacterial Biofilm Formation by cAMP-CRP: A Mini-Review [frontiersin.org]
- 10. The global regulation of c-di-GMP and cAMP in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. static.igem.org [static.igem.org]
- 19. static.igem.org [static.igem.org]
- 20. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asm.org [asm.org]
- 23. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lab.moffitt.org [lab.moffitt.org]
- 26. artscimedia.case.edu [artscimedia.case.edu]
Illuminating the Switch: A Comparative Guide to the In Vivo Validation of c-di-GMP Riboswitch Function
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo validation methods for cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) riboswitches. We delve into experimental data, detailed protocols, and a comparison with alternative c-di-GMP-mediated gene regulation, offering a comprehensive resource for studying this critical bacterial signaling pathway.
The second messenger c-di-GMP is a key regulator of various bacterial processes, including biofilm formation, motility, and virulence. Its cellular levels are sensed by a variety of effectors, including protein-based systems and RNA-based sensors known as riboswitches. These riboswitches, typically located in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), directly bind c-di-GMP, inducing conformational changes that modulate gene expression. Validating the in vivo function of these RNA regulators is paramount to understanding their biological roles and exploring their potential as antimicrobial drug targets.
Comparing c-di-GMP Sensing Mechanisms: Riboswitches vs. Protein Effectors
Bacteria employ both RNA (riboswitches) and protein-based effectors to translate c-di-GMP signals into physiological responses. While both contribute to the intricate network of c-di-GMP signaling, they possess distinct characteristics.
| Feature | c-di-GMP Riboswitches | Protein Effectors (e.g., PilZ domain proteins) |
| Effector Molecule | RNA | Protein |
| Mechanism of Action | Typically act in cis to regulate the expression of downstream genes on the same mRNA molecule. | Can act in trans to regulate the activity of other proteins or bind to DNA to control transcription. |
| Mode of Regulation | Often control transcription termination or translation initiation. | Allosteric regulation of enzyme activity, protein-protein interactions, or transcriptional regulation. |
| Response Time | Potentially faster response as regulation is directly coupled to transcription/translation of the target gene. | May involve additional steps, such as protein synthesis or conformational changes, leading to a potentially slower response. |
| Specificity | High specificity for c-di-GMP, with different classes exhibiting distinct binding affinities. | Specificity can vary, and some protein effectors may be subject to regulation by other factors. |
Quantitative Analysis of c-di-GMP Riboswitch Performance In Vivo
The in vivo performance of c-di-GMP riboswitches is typically quantified by measuring the change in expression of a downstream reporter gene in response to varying intracellular c-di-GMP concentrations. This is often achieved by co-expressing a diguanylate cyclase (DGC) to increase c-di-GMP levels or a phosphodiesterase (PDE) to decrease them.
Below is a summary of representative quantitative data from studies validating the function of different classes of c-di-GMP riboswitches.
Class I c-di-GMP Riboswitches (Transcriptionally OFF)
Class I riboswitches, also known as the GEMM motif, typically function as "OFF" switches, where binding of c-di-GMP leads to the formation of a transcriptional terminator, resulting in decreased expression of the downstream gene.
| Riboswitch (Organism) | Reporter Gene | Method | Fold Change in Expression (High vs. Low c-di-GMP) | Reference |
| flgB ( Clostridium difficile ) | Native gene | qRT-PCR | ~5-fold decrease | [1][2] |
| Vc2 ( Vibrio cholerae ) fusion | lacZ | β-galactosidase assay | ~8-fold decrease | [3] |
| Bc1 ( Bacillus cereus ) fusion | lacZ | β-galactosidase assay | ~10-fold decrease | [3] |
Class II c-di-GMP Riboswitches (Transcriptionally ON or OFF)
Class II riboswitches exhibit more diverse regulatory mechanisms. Some act as "ON" switches, where c-di-GMP binding antiterminates transcription, leading to increased gene expression. Others can also function as "OFF" switches.
| Riboswitch (Organism) | Reporter Gene | Method | Fold Change in Expression (High vs. Low c-di-GMP) | Reference |
| pilA1 ( C. difficile ) | Native gene | qRT-PCR | ~4-fold increase | [1] |
| Tandem riboswitch fusion | TurboRFP | Fluorescence | Up to 15-fold increase | [4] |
It is important to note that the performance of a riboswitch can be influenced by its genetic context, including the promoter strength and the stability of the mRNA.[1]
Visualizing c-di-GMP Signaling and Experimental Validation
To better understand the molecular mechanisms and experimental approaches, we provide the following diagrams generated using the DOT language.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Here, we provide detailed methodologies for key experiments used in the in vivo validation of c-di-GMP riboswitch function.
Reporter Gene Assay using β-galactosidase (lacZ)
This assay provides a quantitative measure of gene expression by assessing the enzymatic activity of β-galactosidase, whose gene (lacZ) is fused downstream of the riboswitch.
a. Plasmid Construction:
-
Clone the riboswitch sequence and its native promoter, or a constitutive promoter, upstream of the lacZ gene in a suitable expression vector.
-
Create a control plasmid where the riboswitch sequence is mutated or deleted.
-
In a separate compatible plasmid, clone a gene encoding a DGC (e.g., DgcA) or a PDE (e.g., PdeA) under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
b. Bacterial Strains and Growth:
-
Co-transform the riboswitch-reporter plasmid and the DGC/PDE plasmid into a suitable bacterial host (e.g., E. coli).
-
Grow the transformed cells in appropriate liquid media (e.g., LB broth) with antibiotics for plasmid maintenance at 37°C with shaking.
-
Inoculate fresh media with an overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
c. Induction and Sample Collection:
-
Divide the culture into two sets. To one set, add the inducer (e.g., L-arabinose) to express the DGC or PDE. The other set serves as the uninduced control.
-
Continue to incubate the cultures for a defined period (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash with Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
d. β-galactosidase Assay:
-
Resuspend the cell pellets in a known volume of Z-buffer.
-
Measure the OD600 of the cell suspension.
-
Lyse the cells by adding a drop of toluene (B28343) or chloroform (B151607) and vortexing vigorously.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) solution to the lysed cells and incubate at 28°C.
-
Stop the reaction by adding Na2CO3 when a yellow color develops.
-
Measure the absorbance at 420 nm (OD420).
-
Calculate Miller Units = (1000 × OD420) / (t × V × OD600), where t is the reaction time in minutes and V is the volume of culture used in ml.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR allows for the precise quantification of the mRNA transcript levels of the gene regulated by the riboswitch.
a. RNA Extraction:
-
Grow and induce bacterial cultures as described for the reporter gene assay.
-
Harvest cells and immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Quantify the RNA concentration and assess its integrity.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
c. Real-Time PCR:
-
Set up the real-time PCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA, and primers specific to the target gene and a reference gene (e.g., 16S rRNA).
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the induced and uninduced samples, normalized to the reference gene.
Northern Blot Analysis
Northern blotting is used to detect the size and abundance of the RNA transcript, providing direct evidence of premature transcription termination mediated by the riboswitch.
a. RNA Extraction and Quantification:
-
Extract and quantify total RNA as described for qRT-PCR.
b. Gel Electrophoresis:
-
Denature the RNA samples and separate them by size on a denaturing agarose (B213101) gel (containing formaldehyde).
c. Blotting:
-
Transfer the separated RNA from the gel to a nylon membrane.
-
Crosslink the RNA to the membrane using UV light or baking.
d. Hybridization:
-
Prepare a labeled probe (radioactive or non-radioactive) that is complementary to the 5' end of the transcript, upstream of the predicted termination site.
-
Hybridize the probe to the membrane under specific temperature and buffer conditions.
-
Wash the membrane to remove any unbound probe.
e. Detection:
-
Detect the labeled probe to visualize the RNA bands.
-
The presence of a shorter-than-expected transcript that increases in abundance in the high c-di-GMP condition is indicative of transcription termination. The full-length transcript should decrease in this condition.
Conclusion
The in vivo validation of c-di-GMP riboswitch function is a multifaceted process that requires a combination of genetic, molecular, and biochemical techniques. Reporter gene assays, qRT-PCR, and Northern blotting are powerful tools to elucidate the regulatory activity of these RNA switches. By providing quantitative data on their performance and comparing them to other c-di-GMP sensing mechanisms, researchers can gain a deeper understanding of their roles in bacterial physiology and pathogenesis. This knowledge is crucial for the development of novel therapeutic strategies that target these intricate regulatory networks.
References
- 1. Cyclic diguanylate riboswitches control bacterial pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riboswitches in Eubacteria Sense the Second Messenger Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a natural triple-tandem c-di-GMP riboswitch and application of the riboswitch-based dual-fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity in Diverse Bacterial Species
A comprehensive guide for researchers and drug development professionals on the enzymatic activities and signaling pathways of key players in bacterial second messenger signaling.
The ubiquitous bacterial second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), plays a pivotal role in regulating a multitude of cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, and virulence.[1][2] The intracellular concentration of this critical signaling molecule is meticulously controlled by the opposing activities of two enzyme families: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two molecules of GTP, and phosphodiesterases (PDEs), which degrade it.[3][4] This guide provides a comparative analysis of DGC and PDE activity from different bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in their exploration of this complex regulatory network.
Quantitative Comparison of DGC and PDE Activity
The enzymatic activity of DGCs and PDEs can vary significantly between different bacterial species and even between different enzymes within the same organism. This diversity allows for fine-tuned regulation of c-di-GMP levels in response to specific environmental cues. The following table summarizes available quantitative data on the activity of DGCs and PDEs from several key bacterial species.
| Bacterium | Enzyme | Type | Km (µM) | Vmax or kcat | Specific Activity | Notes |
| Pseudomonas aeruginosa | WspR | DGC | - | - | - | Phosphorylation of WspR increases its DGC activity, leading to increased c-di-GMP levels and production of biofilm matrix polysaccharides.[2] |
| Pseudomonas aeruginosa | SiaD | DGC | - | - | - | SiaD's DGC activity is promoted by its interaction with SiaC. This interaction is regulated by the kinase SiaB and phosphatase SiaA.[5] |
| Escherichia coli | DgcC | DGC | - | - | - | A membrane-associated DGC specifically required for cellulose (B213188) biosynthesis without significantly altering the global cellular c-di-GMP pool.[6] |
| Escherichia coli | YfiN | DGC | - | - | YfiN activity is repressed by the periplasmic protein YfiR and can be activated by envelope stress, leading to growth arrest.[7] | |
| Salmonella enterica serovar Typhimurium | AdrA | DGC | - | - | - | Overexpression of AdrA leads to increased production of curli fimbriae and cellulose, characteristic of the rdar morphotype.[8] |
| Vibrio cholerae | CdgA | DGC | - | - | - | Implicated in quorum sensing-mediated control of c-di-GMP and biofilm formation.[9] |
| Pseudomonas aeruginosa | RbdA | PDE | - | - | - | A PDE that negatively regulates biofilm formation. Its activity is stimulated by GTP or GMPPNP in the presence of its intact DGC domain. |
| Escherichia coli | PdeK | PDE | - | - | - | Interacts with DgcC and the cellulose synthase complex to provide a localized sink for c-di-GMP.[6] |
| Salmonella enterica serovar Typhimurium | STM3611 (YhjH) | PDE | - | - | - | Expression is regulated by the flagellar master regulator FlhDC; its activity is required for the regulation of invasion.[10] |
| Vibrio cholerae | MbaA | PDE | - | - | - | A bifunctional enzyme with both DGC and PDE activity, playing a role in the VpsR, VpsT, and HapR signal transduction pathway.[11] |
Signaling Pathways and Experimental Workflows
To visualize the intricate regulatory networks governed by DGCs and PDEs, the following diagrams illustrate a generalized c-di-GMP signaling pathway and a typical experimental workflow for analyzing DGC and PDE activity.
Caption: Generalized c-di-GMP signaling pathway in bacteria.
Caption: General experimental workflow for DGC and PDE activity analysis.
Experimental Protocols
Quantification of Intracellular c-di-GMP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of c-di-GMP from bacterial cells.
Materials:
-
Bacterial culture
-
Ice-cold 0.9% NaCl solution
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
c-di-GMP standard
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold 0.9% NaCl to remove media components.
-
Nucleotide Extraction: Resuspend the cell pellet in an extraction buffer (e.g., acetonitrile/water, 50:50, v/v) and incubate on ice.
-
Cell Lysis: Lyse the cells by sonication or bead beating.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Drying: Transfer the supernatant to a new tube and dry it using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of ultrapure water or mobile phase.
-
HPLC Analysis:
-
Inject a defined volume of the reconstituted extract onto a C18 reverse-phase HPLC column.
-
Separate the nucleotides using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol).
-
Detect c-di-GMP by UV absorbance at 254 nm.
-
-
Quantification: Create a standard curve using known concentrations of a c-di-GMP standard. Quantify the amount of c-di-GMP in the samples by comparing their peak areas to the standard curve.
In Vitro Diguanylate Cyclase (DGC) Activity Assay (EnzChek® Pyrophosphate Assay)
This assay measures the amount of pyrophosphate (PPi) released during the synthesis of c-di-GMP from GTP.
Materials:
-
Purified DGC enzyme or cell lysate containing the DGC
-
EnzChek® Pyrophosphate Assay Kit (contains MESG substrate, purine (B94841) nucleoside phosphorylase, and inorganic pyrophosphatase)
-
GTP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, MESG substrate, purine nucleoside phosphorylase, inorganic pyrophosphatase, and the DGC enzyme sample.
-
Initiate Reaction: Start the reaction by adding a known concentration of GTP.
-
Measurement: Immediately measure the increase in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of PPi production and thus to the DGC activity.
-
Calculation: Calculate the specific activity of the DGC based on the rate of PPi formation, the amount of enzyme used, and a standard curve generated with known concentrations of phosphate (B84403).
In Vitro Phosphodiesterase (PDE) Activity Assay (bis-pNPP Assay)
This colorimetric assay uses the artificial substrate bis(p-nitrophenyl) phosphate (bis-pNPP) to measure PDE activity.
Materials:
-
Purified PDE enzyme or cell lysate containing the PDE
-
bis-pNPP solution
-
Reaction buffer (e.g., Tris-HCl, MnCl2)
-
Stop solution (e.g., NaOH or Na2CO3)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer and the PDE enzyme sample.
-
Initiate Reaction: Start the reaction by adding the bis-pNPP substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Stop Reaction: Stop the reaction by adding a stop solution. The stop solution also raises the pH, leading to the development of a yellow color from the p-nitrophenol product.
-
Measurement: Measure the absorbance of the yellow product at 405 nm.
-
Calculation: The amount of p-nitrophenol produced is proportional to the PDE activity. Calculate the specific activity based on the absorbance, the extinction coefficient of p-nitrophenol, and the amount of enzyme used.
This guide provides a foundational understanding of the comparative activities of DGCs and PDEs across different bacterial species. The provided protocols and diagrams serve as a starting point for researchers to delve deeper into the intricate world of c-di-GMP signaling, ultimately contributing to the development of novel strategies to combat bacterial biofilm formation and virulence.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. microbialcell.com [microbialcell.com]
- 6. Local c-di-GMP Signaling in the Control of Synthesis of the E. coli Biofilm Exopolysaccharide pEtN-Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Exploring Environmental Control of Cyclic di-GMP Signaling in Vibrio cholerae by Using the Ex Vivo Lysate Cyclic di-GMP Assay (TELCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex c-di-GMP Signaling Networks Mediate Transition between Virulence Properties and Biofilm Formation in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic-diGMP signal transduction systems in Vibrio cholerae: modulation of rugosity and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Specificity for Cyclic-di-GMP over GTP: A Comparative Guide
For researchers in cellular signaling and drug development, establishing the specific interaction of a protein with the second messenger cyclic-di-GMP (c-di-GMP) is a critical step. This is particularly challenging given the cellular environment, where GTP, the precursor for c-di-GMP synthesis, is present in vast excess.[1][2] This guide provides a comparative overview of key experimental methods to quantitatively assess and confirm the binding specificity of a protein for c-di-GMP over GTP.
Comparative Analysis of Binding Assay Techniques
Several biophysical techniques can be employed to determine the binding affinity and specificity of a protein for its ligand. The choice of method often depends on factors such as the quantity and purity of the protein, the required sensitivity, and the specific information sought (e.g., thermodynamics, kinetics). Below is a comparison of three widely used techniques: Isothermal Titration Calorimetry (ITC), Nitrocellulose Filter-Binding Assay, and Surface Plasmon Resonance (SPR).
| Feature | Isothermal Titration Calorimetry (ITC) | Nitrocellulose Filter-Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures the heat change upon binding of a ligand to a protein in solution.[3][4][5] | Separates protein-ligand complexes from free, labeled ligand by filtration through a nitrocellulose membrane.[6][7][8] | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[9][10][11] |
| Information Obtained | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][12] | Binding affinity (Kd). | Binding affinity (Kd), association and dissociation rate constants (kon, koff).[13] |
| Labeling Requirement | Label-free.[4][5] | Requires labeling of the ligand (e.g., with 32P).[6] | Label-free.[10] |
| Throughput | Low to medium. | High. | Medium to high. |
| Protein Consumption | High. | Low. | Low. |
| Key Advantage | Provides a complete thermodynamic profile of the interaction in a single experiment.[14] | Simple, cost-effective, and suitable for screening a large number of samples.[6] | Provides real-time kinetic data.[13] |
| Key Disadvantage | Requires large amounts of pure protein and can be sensitive to buffer mismatches.[12] | Indirect measurement; potential for protein denaturation on the filter. | Requires immobilization of one binding partner, which may affect its activity. |
Experimental Protocols
A detailed protocol for the nitrocellulose filter-binding assay is provided below as a representative method for determining binding specificity.
Nitrocellulose Filter-Binding Assay Protocol
This protocol is adapted from established methods for quantifying protein-nucleic acid and protein-nucleotide interactions.[6][7][8][15][16]
Objective: To determine the dissociation constant (Kd) of a protein for 32P-labeled c-di-GMP and to assess the specificity of this interaction through competition with unlabeled c-di-GMP and GTP.
Materials:
-
Purified protein of interest
-
[α-32P]-GTP
-
Purified diguanylate cyclase (e.g., WspR) for synthesis of [32P]-c-di-GMP[6]
-
Unlabeled c-di-GMP and GTP
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synthesis of [32P]-c-di-GMP: Synthesize radiolabeled c-di-GMP using a purified diguanylate cyclase and [α-32P]-GTP, followed by purification of the [32P]-c-di-GMP.[6]
-
Binding Reactions:
-
Set up a series of binding reactions in microcentrifuge tubes. Each reaction should have a final volume of 100 µL.
-
For Kd determination, keep the concentration of [32P]-c-di-GMP constant (e.g., 1 nM) and vary the concentration of the protein of interest over a wide range (e.g., from picomolar to micromolar).
-
For competition assays, use a fixed concentration of the protein and [32P]-c-di-GMP. Add increasing concentrations of unlabeled c-di-GMP or GTP to compete for binding.[6]
-
Include a negative control with no protein to determine non-specific binding to the filter.
-
-
Incubation: Incubate the binding reactions at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Pre-soak the nitrocellulose membranes in binding buffer.
-
Assemble the vacuum filtration apparatus with a soaked membrane.
-
Apply the binding reaction mixture to the filter under gentle vacuum.
-
Wash each filter with 3 x 1 mL of ice-cold binding buffer to remove unbound [32P]-c-di-GMP.
-
-
Quantification:
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the negative control (no protein) from all other readings.
-
Plot the bound [32P]-c-di-GMP as a function of the protein concentration.
-
Fit the data to a one-site binding hyperbola to determine the Kd.
-
For competition assays, plot the percentage of bound [32P]-c-di-GMP as a function of the competitor concentration to determine the IC50.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a conceptual c-di-GMP signaling pathway and the experimental workflow for the nitrocellulose filter-binding assay.
Caption: A conceptual diagram of a this compound signaling pathway.
References
- 1. Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of Cyclic Di-GMP-Binding Proteins and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter binding assay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Filter-binding assay [gene.mie-u.ac.jp]
- 16. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Validating in vitro c-di-GMP Binding in a Cellular Context
For researchers, scientists, and drug development professionals, understanding the in vivo relevance of in vitro binding data for the bacterial second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a critical step in elucidating signaling pathways and developing novel therapeutics. This guide provides a comparative overview of key experimental methods, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
The intricate world of bacterial signaling often converges on the small molecule c-di-GMP, a master regulator of diverse processes including biofilm formation, motility, and virulence.[1][2][3] While in vitro assays are invaluable for identifying and characterizing c-di-GMP binding proteins, the crucial question remains: does this binding translate to a functional role within the complex environment of a living cell? This guide explores a range of methodologies designed to answer that question, bridging the gap between biochemical affinity and physiological relevance.
In Vivo Veritas: Genetically Encoded Biosensors for Real-Time Monitoring
Genetically encoded biosensors have revolutionized the study of c-di-GMP signaling by enabling the real-time, non-invasive monitoring of its intracellular concentrations.[1][4][5] These tools provide a dynamic view of c-di-GMP fluctuations in response to environmental cues or genetic perturbations. Three main classes of these biosensors have been developed, each with its own set of advantages and limitations.
Table 1: Comparison of in vivo c-di-GMP Biosensors
| Biosensor Type | Principle | Reported Dynamic Range | Reported Affinity (Kd) | Key Advantages | Key Limitations |
| FRET-based | Förster Resonance Energy Transfer between two fluorescent proteins linked by a c-di-GMP binding domain. Binding induces a conformational change, altering FRET efficiency.[6][7][8][9] | ~1.5 to 2-fold change in FRET ratio[6] | Broad range available, from low nM to µM, allowing for detection of varying c-di-GMP concentrations.[6][8][9] | Ratiometric, providing a robust signal independent of expression level; high temporal resolution.[6] | Relatively small dynamic range; requires careful selection of fluorophores to minimize spectral overlap. |
| RNA-based | A c-di-GMP-responsive riboswitch fused to a fluorogenic RNA aptamer (e.g., Spinach). Binding stabilizes the aptamer, leading to fluorescence.[10][11][12] | Up to 10-fold fluorescence increase[12] | Sub-nanomolar to low micromolar[12] | High sensitivity; functions under anaerobic conditions; does not require protein expression.[12] | Signal intensity can be influenced by RNA stability and folding; requires addition of an external fluorophore.[10] |
| Transcription Factor-based | A c-di-GMP-responsive transcription factor that controls the expression of a reporter gene (e.g., GFP, luciferase).[1][2][4][5][13] | Up to 23-fold change in fluorescence[2] | Responds to a range of intracellular c-di-GMP concentrations, often calibrated against known levels.[5] | High signal amplification, leading to a large dynamic range; can be highly sensitive.[2] | Slower response time due to the requirement for transcription and translation; indirect measurement of c-di-GMP levels.[4] |
Below is a generalized workflow for employing in vivo c-di-GMP biosensors to assess the impact of a putative c-di-GMP binding protein.
Caption: Workflow for in vivo validation using c-di-GMP biosensors.
From Affinity to Function: Correlating In Vitro Binding with In Vivo Phenotypes
A cornerstone of validating in vitro findings is to demonstrate a corresponding physiological effect in vivo. This often involves genetic manipulation of the gene encoding the putative c-di-GMP binding protein and observing the impact on c-di-GMP-regulated phenotypes such as biofilm formation and motility.
Table 2: Common Phenotypic Assays for Assessing c-di-GMP Signaling
| Phenotypic Assay | Principle | Key Metrics |
| Biofilm Formation | Quantification of surface-attached microbial communities. | Crystal violet staining (total biomass)[14], Colony Forming Unit (CFU) counting (viable cells)[15], Microscopy (structure and morphology)[5]. |
| Motility | Assessment of bacterial movement, typically swimming or swarming. | Soft agar (B569324) plate assays (migration zone diameter)[16], Microscopy-based tracking of individual cells. |
| Gene Expression | Measurement of transcript levels of c-di-GMP-regulated genes. | qRT-PCR, RNA-seq, Reporter gene fusions.[16] |
The logical connection between in vitro binding, in vivo c-di-GMP levels, and the resulting phenotype is illustrated in the following diagram.
Caption: Logical flow for validating the in vivo relevance of in vitro data.
In Vitro Confirmation: Robust Methods for Characterizing Binding Interactions
Before proceeding to in vivo studies, it is essential to obtain reliable in vitro data on the binding affinity and specificity of a protein for c-di-GMP. Several biophysical techniques are commonly employed for this purpose.
Table 3: Comparison of In Vitro c-di-GMP Binding Assays
| Assay | Principle | Quantitative Data | Key Advantages | Key Limitations |
| Microscale Thermophoresis (MST) | Measures the change in movement of a fluorescently labeled molecule in a microscopic temperature gradient upon ligand binding.[17][18][19][20][21] | Dissociation constant (Kd) | Low sample consumption; can be performed in complex mixtures like cell lysates; wide range of affinities can be measured.[18] | Requires a fluorescently labeled binding partner, which could potentially interfere with the interaction. |
| Filter Binding Assay | Radiolabeled c-di-GMP is incubated with the protein of interest and the mixture is passed through a nitrocellulose membrane that retains proteins and protein-ligand complexes.[22][23] | Dissociation constant (Kd) | Relatively simple and cost-effective; allows for competition assays to determine specificity.[22] | Requires handling of radioactive materials; non-specific binding to the filter can be an issue. |
| Pull-down Assay | Biotinylated c-di-GMP is immobilized on streptavidin beads and used to "pull down" interacting proteins from a cell lysate or a solution of purified protein.[24][25] | Relative binding affinity, can be used to estimate Kd | Useful for identifying unknown binding partners; can be performed with cell lysates.[24] | Often provides semi-quantitative data; risk of non-specific binding to the beads or matrix. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[26][27][28][29][30] | Thermal shift (ΔTm), Isothermal dose-response | Directly assesses target engagement in intact cells or cell lysates; label-free.[26][27] | Indirect measure of binding; may not be suitable for all proteins; requires specific antibodies or mass spectrometry for detection. |
The following diagram outlines a typical workflow for an in vitro binding assay.
Caption: A generalized workflow for in vitro c-di-GMP binding assays.
Experimental Protocols
Protocol 1: FRET-based in vivo c-di-GMP Measurement
-
Strain Construction: Transform the bacterial strain of interest with a plasmid encoding a FRET-based c-di-GMP biosensor. A typical biosensor consists of a c-di-GMP binding domain (e.g., from YcgR) flanked by a FRET pair of fluorescent proteins (e.g., mTurquoise2 and mNeonGreen).[6]
-
Genetic Manipulation: Introduce plasmids for the overexpression of the putative c-di-GMP binding protein or its mutated version into the biosensor-expressing strain.
-
Culture Growth: Grow the bacterial cultures under conditions relevant to the phenotype being studied.
-
Microscopy: Mount the cells on an agarose (B213101) pad and image using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Image Acquisition: Acquire images in the donor, acceptor, and FRET channels.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for individual cells. A change in the FRET ratio upon overexpression or mutation of the protein of interest indicates an alteration in intracellular c-di-GMP levels.[6]
Protocol 2: Microscale Thermophoresis (MST) for in vitro Binding Affinity
-
Protein Labeling: Label the purified protein of interest with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of unlabeled c-di-GMP in MST buffer.
-
Mixing: Mix the fluorescently labeled protein (at a constant concentration) with each dilution of c-di-GMP.
-
Capillary Loading: Load the mixtures into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence changes as the molecules move.
-
Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd) of the protein-c-di-GMP interaction.[17][19][20][21]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for in situ Target Engagement
-
Cell Treatment: Treat intact cells with either a vehicle control or a compound known to modulate c-di-GMP levels or directly interact with the protein of interest.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a ligand indicates target engagement and stabilization.[26][27][30]
By employing a combination of these in vivo and in vitro techniques, researchers can build a compelling case for the physiological relevance of their c-di-GMP binding data, paving the way for a deeper understanding of bacterial signaling and the development of targeted antimicrobial strategies.
References
- 1. Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real Time, Spatial, and Temporal Mapping of the Distribution of c-di-GMP during Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. RNA-based fluorescent biosensors for live cell imaging of second messengers cyclic di-GMP and cyclic AMP-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - RNA-Based Fluorescent Biosensors for Live Cell Imaging of Second Messengers Cyclic di-GMP and Cyclic AMP-GMP - figshare - Figshare [figshare.com]
- 12. Next-generation RNA-based fluorescent biosensors enable anaerobic detection of cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclic-di-GMP signalling regulates motility and biofilm formation in Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. youtube.com [youtube.com]
- 19. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 20. uni-hohenheim.de [uni-hohenheim.de]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of cyclic di-GMP binding proteins utilizing a biotinylated cyclic di-GMP pulldown assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 28. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Balancing Act of a Second Messenger: Comparing Phenotypes of DGC/PDE Mutants with Wild-Type Bacteria
A comprehensive guide for researchers on the phenotypic consequences of disrupting cyclic di-GMP signaling, complete with experimental data, detailed protocols, and pathway visualizations.
In the intricate world of bacterial signaling, the second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) plays a pivotal role in orchestrating the transition between motile, planktonic lifestyles and sessile, biofilm-forming communities. The intracellular concentration of this critical molecule is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it. Understanding the phenotypic outcomes of disrupting this delicate balance is crucial for researchers in microbiology, infectious disease, and drug development. This guide provides an objective comparison of DGC and PDE mutants with their wild-type counterparts, supported by experimental data and detailed methodologies.
The c-di-GMP Signaling Pathway: A Tale of Two Enzymes
The core of c-di-GMP signaling lies in the synthesis of c-di-GMP from two GTP molecules by DGCs, enzymes typically containing a GGDEF domain. Conversely, PDEs, which contain either EAL or HD-GYP domains, hydrolyze c-di-GMP back to pGpG or GMP, respectively. High intracellular levels of c-di-GMP generally promote a sessile lifestyle characterized by biofilm formation, exopolysaccharide (EPS) production, and adherence, while repressing motility.[1][2] Low c-di-GMP levels, on the other hand, favor a motile, planktonic existence.[1][2]
This fundamental principle dictates the general phenotypic changes observed in DGC and PDE mutants. Deletion or inactivation of a DGC (a DGC mutant) leads to lower intracellular c-di-GMP levels, resulting in decreased biofilm formation and increased motility compared to the wild-type. Conversely, a PDE mutant, with its impaired ability to degrade c-di-GMP, exhibits elevated levels of this second messenger, leading to a hyper-biofilm phenotype and reduced motility.
Quantitative Comparison of Phenotypes
The following tables summarize quantitative data from various studies, comparing key phenotypes of DGC and PDE mutants to their corresponding wild-type strains in different bacterial species.
Table 1: Biofilm Formation
| Bacterial Species | Gene Mutant | Mutant Type | Change in Biofilm Formation vs. Wild-Type | Reference |
| Pseudomonas aeruginosa PAO1 | ΔrbdA | PDE | ~1.5-fold increase | [3] |
| Pseudomonas aeruginosa PAO1 | ΔfimX | PDE | ~56% decrease | [3] |
| Pseudomonas aeruginosa PAO1 | ΔdipA | PDE | Slight increase (~1.4-fold in surface coverage) | [3] |
| Pseudomonas aeruginosa PAO1 | Overexpression of various DGCs | DGC | Up to >150% increase | [4] |
| Pseudomonas aeruginosa PAO1 | Deletion of various DGCs | DGC | Significant decrease (e.g., ΔPA1120, ΔPA3702) | [4] |
| Vibrio cholerae | ΔcdgJ | PDE | Enhanced biofilm formation | [5] |
| Vibrio cholerae | ΔphoB | Regulator of DGC/PDE | Increased biofilm formation | [6] |
| Escherichia coli CFT073 | ΔydiV | PDE | Significantly more biofilm | [7] |
| Escherichia coli CFT073 | ΔyhdA | DGC/PDE | Significantly less biofilm | [7] |
Table 2: Motility
| Bacterial Species | Gene Mutant | Mutant Type | Change in Motility vs. Wild-Type | Reference |
| Pseudomonas aeruginosa PAO1 | ΔrbdA | PDE | ~60% decrease in swarming, ~30% decrease in swimming | [8] |
| Bordetella bronchiseptica | DGC overexpression | DGC | Reduced motility | [9] |
| Vibrio cholerae | ΔcdgH, ΔcdgK, ΔcdgL, ΔvpvC | DGC | Increased motility | [10] |
| Escherichia coli Fec101 | ΔdgcX | DGC | Slightly higher motility | [11] |
| Escherichia coli Fec101 | dgcX overexpression | DGC | Repressed motility | [11] |
| Escherichia coli CFT073 | ΔydiV | PDE | Increased motility (71.5 mm vs 42.4 mm diameter) | [7] |
| Escherichia coli CFT073 | ΔycgF | PDE | Decreased motility (34.9 mm vs 42.4 mm diameter) | [7] |
| Escherichia coli CFT073 | ΔyhdA | DGC/PDE | Decreased motility (4.3 mm vs 42.4 mm diameter) | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing phenotypes. Below are methodologies for two key assays used to characterize DGC and PDE mutants.
Protocol 1: Quantitative Biofilm Formation Assay (Crystal Violet Staining)
This protocol provides a method for quantifying the total biomass of a biofilm attached to a surface.
Materials:
-
Bacterial cultures (wild-type and mutant strains)
-
Appropriate liquid growth medium
-
96-well polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow overnight cultures of wild-type and mutant strains in the appropriate liquid medium.
-
Inoculation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to multiple wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of sterile distilled water or phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
Protocol 2: Swarming Motility Assay
This assay assesses the ability of bacteria to move collectively across a semi-solid surface.
Materials:
-
Bacterial cultures (wild-type and mutant strains)
-
Appropriate growth medium
-
Agar (B569324) (concentration adjusted for swarming, typically 0.4-0.6%)
-
Petri dishes
Procedure:
-
Media Preparation: Prepare swarming agar plates by adding the appropriate concentration of agar to the growth medium. Pour the molten agar into petri dishes and allow them to solidify. It is crucial to dry the plates for a consistent period to achieve the correct surface moisture.
-
Inoculation: Grow overnight cultures of wild-type and mutant strains in liquid medium. Spot a small volume (1-2 µL) of the culture onto the center of the swarm agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the bacterium.
-
Measurement: After a defined incubation period (e.g., 16-24 hours), measure the diameter of the zone of bacterial migration from the point of inoculation. A larger diameter indicates greater swarming motility.
Logical Relationship: Gene Mutation to Phenotypic Change
The observed phenotypic changes in DGC and PDE mutants are a direct consequence of the altered intracellular c-di-GMP concentration and its downstream effects on cellular processes.
Conclusion
The study of DGC and PDE mutants provides invaluable insights into the complex regulatory networks governed by c-di-GMP. The predictable inverse relationship between biofilm formation and motility in these mutants underscores the central role of this second messenger in bacterial lifestyle decisions. For researchers in drug development, targeting DGCs or PDEs presents a promising avenue for antivirulence strategies that aim to disrupt biofilm formation or promote bacterial clearance. The data and protocols presented in this guide offer a solid foundation for further investigation into the fascinating world of c-di-GMP signaling.
References
- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Meteoric Rise of the Signaling Molecule Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and characterization of the predicted diguanylate cyclase‐encoding genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-di-GMP Regulates Motile to Sessile Transition by Modulating MshA Pili Biogenesis and Near-Surface Motility Behavior in Vibrio cholerae | PLOS Pathogens [journals.plos.org]
- 6. PhoB Regulates Motility, Biofilms, and Cyclic di-GMP in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatically Active and Inactive Phosphodiesterases and Diguanylate Cyclases Are Involved in Regulation of Motility or Sessility in Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cyclic-di-GMP signalling regulates motility and biofilm formation in Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature affects c-di-GMP signaling and biofilm formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Structural Analysis of PilZ Domains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different PilZ domains, supported by experimental data. PilZ domains are widespread bacterial signaling proteins that act as receptors for the second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), playing a crucial role in regulating bacterial lifestyles, including motility, biofilm formation, and virulence.
Structural and Functional Diversity of PilZ Domains
PilZ domains are characterized by a core structure typically consisting of a six-stranded β-barrel. However, significant structural and functional diversity exists within this domain family, leading to their classification into three main types: canonical, tetramer-forming, and divergent.[1][2][3] This diversity allows for a wide range of c-di-GMP binding affinities and regulatory mechanisms.[1]
Canonical PilZ domains are the most common type and are defined by a six-stranded β-barrel and a C-terminal α-helix.[1][3] They bind to c-di-GMP through two highly conserved motifs: an N-terminal RXXXR motif and a [D/N]hSXXG motif, where 'h' represents a hydrophobic residue.[1][2] The interaction with c-di-GMP induces a conformational change, which is crucial for downstream signaling.[4]
Tetramer-forming PilZ domains represent an atypical structure, featuring two additional α-helices that facilitate the formation of stable tetramers.[1][3][5] This oligomerization adds another layer of complexity to their regulatory function.
Divergent PilZ domains , including the eponymous PilZ protein from Pseudomonas aeruginosa, often lack the canonical c-di-GMP binding motifs and, consequently, do not bind the second messenger.[1][1] These domains typically function through protein-protein interactions to regulate cellular processes.[1]
Quantitative Analysis of c-di-GMP Binding
The affinity of PilZ domains for c-di-GMP varies significantly, a key factor in the specificity of c-di-GMP signaling pathways.[1][6] Isothermal titration calorimetry (ITC) is a primary method used to quantify these binding affinities, providing dissociation constant (Kd) values. A lower Kd value indicates a higher binding affinity.
| Protein (Organism) | PilZ Domain Type | Kd (µM) for c-di-GMP | Experimental Method | Reference |
| YcgR (Salmonella typhimurium) | Canonical | 0.19 ± 0.018 | Isothermal Titration Calorimetry | [6] |
| VCA0042/PlzD (Vibrio cholerae) | Canonical | ~0.1–0.3 | Isothermal Titration Calorimetry | [7] |
| Bd2717 (Bdellovibrio bacteriovorus) | Canonical | 0.176 | Microscale Thermophoresis | [8] |
| Bd2402 (Bdellovibrio bacteriovorus) | Canonical | 0.399 | Microscale Thermophoresis | [8] |
| BcsA (Salmonella typhimurium) | Canonical | 8.24 ± 2.4 | Isothermal Titration Calorimetry | [6] |
| MapZ (Pseudomonas aeruginosa) | Canonical | 8.8 ± 1.2 | Isothermal Titration Calorimetry | [6] |
| Alg44 (Pseudomonas aeruginosa) | Canonical | 12.74 ± 1.68 | Isothermal Titration Calorimetry | [6] |
| Bd2924 (Bdellovibrio bacteriovorus) | Canonical | 7.67 | Microscale Thermophoresis | [8] |
| PXO_00049 (Xanthomonas oryzae pv. oryzae) | Canonical | Not specified, but high affinity | Isothermal Titration Calorimetry | [9] |
| PXO_02374 (Xanthomonas oryzae pv. oryzae) | Canonical | Not specified, but high affinity | Isothermal Titration Calorimetry | [9] |
| PXO_02715 (Xanthomonas oryzae pv. oryzae) | Divergent | No binding | Isothermal Titration Calorimetry | [9] |
Structural Comparison of PilZ Domains
The structural architecture of PilZ domains dictates their function. High-resolution crystal structures, available in the Protein Data Bank (PDB), provide detailed insights into their folding, ligand binding, and conformational changes.
| Protein (Organism) | PDB ID (Apo) | PDB ID (Holo - with c-di-GMP) | PilZ Domain Type | Key Structural Features | Reference |
| MapZ (Pseudomonas aeruginosa) | 5XLY | Canonical | Six-stranded β-barrel with a C-terminal α-helix. | [1] | |
| YcgR (Escherichia coli) | 5Y6G | Canonical | C-terminal PilZ domain. | [1] | |
| PlzD (Vibrio cholerae) | 2RDE | Canonical | C-terminal PilZ domain. | [1] | |
| Cellulose Synthase (Komagataeibacter xylinus) | 4I86 | Canonical | PilZ domain within a larger protein. | [1] | |
| Alg44 (Pseudomonas aeruginosa) | 4RT1 | Canonical | PilZ domain within a larger protein. | [1] | |
| PilZ (Xanthomonas citri) | 3CNR | Divergent | Lacks canonical c-di-GMP binding motifs. | [1] | |
| Tetrameric PilZ (Xanthomonas campestris) | 3RQA | Tetramer-forming | Contains two extra α-helices facilitating tetramerization. | [1] |
Signaling Pathways and Regulatory Mechanisms
PilZ domains are integral components of complex c-di-GMP signaling networks that regulate a multitude of cellular processes. Upon binding c-di-GMP, canonical PilZ domains undergo a conformational change that allows them to interact with downstream effector proteins, thereby modulating their activity.
Caption: Overview of the c-di-GMP signaling pathway involving PilZ domains.
Divergent PilZ domains, which do not bind c-di-GMP, participate in signaling cascades through protein-protein interactions. For instance, the PilZ protein of Xanthomonas spp. interacts with the FimX protein to regulate type IV pili formation.[1]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for c-di-GMP Binding Affinity
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (c-di-GMP) to a macromolecule (PilZ domain).[10] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Purified PilZ domain protein is dialyzed extensively against the desired buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The c-di-GMP ligand is dissolved in the same dialysis buffer. The concentrations of both protein and ligand are accurately determined.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).
-
Loading the Cell and Syringe: The sample cell is filled with the PilZ domain protein solution (typically at a concentration of 10-50 µM). The injection syringe is loaded with the c-di-GMP solution (typically 10-20 fold higher concentration than the protein).
-
Titration: A series of small injections of the c-di-GMP solution into the sample cell is performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin to determine the Kd, n, and enthalpy of binding (ΔH).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful molecular biology technique used to identify and characterize binary protein-protein interactions.
Methodology:
-
Vector Construction: The gene encoding the PilZ domain (bait) is cloned into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The gene for a potential interacting partner (prey) is cloned into a separate vector containing the corresponding activation domain (AD).
-
Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Selection and Reporter Gene Assay: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or exhibit a color change in the presence of a chromogenic substrate.
-
Controls: Appropriate positive and negative controls are essential to validate the results and eliminate false positives.
Caption: Logical diagram of the Yeast Two-Hybrid (Y2H) system.
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions
Co-IP is a technique used to study protein-protein interactions in their native cellular environment.
Methodology:
-
Cell Lysis: Cells expressing the tagged "bait" PilZ domain protein are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to the tag on the bait protein is added to the cell lysate. The antibody-bait protein-prey protein complex is then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and the presence of the "prey" protein is detected by Western blotting using an antibody specific to the prey protein or by mass spectrometry for the identification of unknown interacting partners.[11]
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
References
- 1. Structural Conservation and Diversity of PilZ-Related Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. PilZ domain - Wikipedia [en.wikipedia.org]
- 5. A Novel Tetrameric PilZ Domain Structure from Xanthomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structural basis of cyclic diguanylate signal transduction by PilZ domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Physiological Impact of Synthetic c-di-GMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of physiological processes, including biofilm formation, motility, and virulence. In mammals, c-di-GMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating a robust innate immune response. The multifaceted roles of c-di-GMP have spurred the development of synthetic analogs designed to modulate its physiological effects, offering promising therapeutic avenues for combating bacterial infections and enhancing anti-tumor immunity.
This guide provides an objective comparison of the performance of various synthetic c-di-GMP analogs, supported by experimental data. It delves into their impact on two key physiological processes: bacterial biofilm formation and the activation of the innate immune response via the STING pathway.
Data Presentation
Bacterial Biofilm Inhibition
The ability of synthetic c-di-GMP analogs to interfere with bacterial biofilm formation is a critical parameter for their potential use as anti-infective agents. The following tables summarize the inhibitory effects of various analogs on biofilm formation by pathogenic bacteria.
Table 1: Inhibition of Staphylococcus aureus Biofilm Formation by c-di-GMP and Analogs
| Compound | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| c-di-GMP | 20 | ~50 | [1] |
| c-di-GMP | 200 | ~65 | [1] |
| c-di-GMP | 400 | ~85 | [1] |
| cGMP | 200 | < 50 | [1] |
| cAMP | 200 | < 50 | [1] |
| 5'-GMP | 200 | No major effect | [1] |
Table 2: Suppression of Bacterial Biofilm Formation by c-di-GMP and Analogs at 200 µM
| Compound | P. aeruginosa PAO1 Suppression | S. aureus MS2507 Suppression |
| c-di-GMP | Suppressive | Suppressive |
| cyclic-GpAp | Suppressive | Suppressive |
| cyclic-GpIp | Suppressive | Suppressive |
| cyclic-GpGps | Suppressive | Suppressive |
STING Activation
The potency of synthetic c-di-GMP analogs as immunomodulators is determined by their ability to bind to and activate the STING protein. The following tables present quantitative data on the binding affinities and downstream cellular activation induced by various analogs.
Table 3: Binding Affinities (Kd) of 2'3'-cGAMP Analogs to Human STING (hSTING)
| Compound | Kd (µM) |
| cGAMP | 0.543 |
| 8d | 0.038 |
| 8b | Data not specified |
| 12b | Data not specified |
| 12d | Data not specified |
| 8a | Data not specified |
| 8c | Data not specified |
| 12a | Data not specified |
| 12c | Data not specified |
Note: Lower Kd values indicate higher binding affinity. Compound 8d , a phosphorothioate (B77711) analog, exhibited the highest affinity.
Table 4: Induction of IFN-β in THP-1 Cells by 2'3'-cGAMP Analogs (1µM)
| Compound | IFN-β Induction |
| cGAMP | Baseline |
| Analogs with guanosine (B1672433) moiety | Equivalent or superior to cGAMP |
| Phosphorothioate analogs | Generally more potent than phosphodiester counterparts |
Note: Specific fold-induction values were presented graphically in the source and are summarized here qualitatively.
Experimental Protocols
Quantification of Bacterial Biofilm Formation
1. Crystal Violet Staining Method
This method provides a quantitative measure of biofilm biomass.
-
Bacterial Culture: Grow bacteria (e.g., S. aureus, P. aeruginosa) in an appropriate liquid medium (e.g., TSB, LB) overnight at 37°C.
-
Biofilm Assay:
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well polystyrene plate.
-
Add the synthetic c-di-GMP analogs at the desired concentrations to the wells. Include untreated control wells.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or absolute ethanol (B145695) to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
-
2. Confocal Laser Scanning Microscopy (CLSM) with COMSTAT Analysis
This method allows for the visualization and quantitative analysis of biofilm structure.
-
Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of c-di-GMP analogs as described above.
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a fluorescent dye cocktail, such as the FilmTracer™ LIVE/DEAD™ Biofilm Viability Kit, which stains live cells green (SYTO 9) and dead cells red (propidium iodide).
-
-
Imaging:
-
Mount the stained coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire a series of z-stack images at regular intervals through the depth of the biofilm.
-
-
Image Analysis:
-
Analyze the z-stack images using the COMSTAT software package.
-
Quantify various biofilm parameters, including total biomass, average thickness, maximum thickness, and surface area to volume ratio.
-
STING Activation Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique to measure the real-time interaction between a ligand (c-di-GMP analog) and a receptor (STING protein).
-
Materials:
-
Purified recombinant human STING protein (cytoplasmic domain).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Synthetic c-di-GMP analogs.
-
-
Procedure:
-
Immobilization of STING: Covalently immobilize the purified STING protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the synthetic c-di-GMP analog over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase shows the binding of the analog to STING, and the dissociation phase (buffer flow) shows the release of the analog.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
2. IFN-β Induction in THP-1 Cells
This cellular assay measures the downstream biological activity of STING activation.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Stimulation:
-
Replace the medium with fresh medium.
-
Treat the differentiated THP-1 cells with various concentrations of synthetic c-di-GMP analogs. Include a positive control (e.g., natural c-di-GMP or cGAMP) and a negative control (vehicle).
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Measurement of IFN-β:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative mRNA expression levels of the IFNB1 gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Mandatory Visualization
Caption: The c-di-GMP/STING signaling pathway leading to type I interferon production.
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Caption: Logical relationship between analog modifications and physiological impact.
References
A Comparative Guide to Cyclic-di-GMP Signaling Pathways Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs a multitude of cellular processes, most notably the transition between motile and sessile lifestyles. This guide provides a cross-species comparison of c-di-GMP signaling pathways in four well-studied model organisms: Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Caulobacter crescentus. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this guide aims to facilitate a deeper understanding of the conserved and divergent features of this critical signaling network, offering insights for basic research and the development of novel antimicrobial strategies.
Core Concepts of c-di-GMP Signaling
The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two main classes of enzymes:
-
Diguanylate cyclases (DGCs): These enzymes synthesize c-di-GMP from two molecules of GTP. They are characterized by the presence of a GGDEF domain, which contains the catalytic active site.
-
Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP into linear diguanylate (pGpG) or two molecules of GMP. They typically possess either an EAL or an HD-GYP domain.
The cellular level of c-di-GMP is sensed by a diverse array of effector molecules, including:
-
PilZ domain-containing proteins: One of the most common classes of c-di-GMP receptors.
-
Transcription factors: C-di-GMP binding can allosterically regulate their activity, leading to changes in gene expression.
-
Riboswitches: These are RNA elements in the 5' untranslated region of mRNAs that can bind c-di-GMP and regulate translation.
-
Enzymes and other proteins: A variety of other proteins have been shown to bind c-di-GMP, leading to direct modulation of their activity.
High levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, characterized by the production of adhesins and exopolysaccharides, and the repression of motility. Conversely, low levels of c-di-GMP favor a motile, planktonic existence.
Cross-Species Comparison of c-di-GMP Signaling Components
The complexity of c-di-GMP signaling networks varies significantly across different bacterial species, reflected in the number of DGCs, PDEs, and effector proteins encoded in their genomes. This complexity allows for the integration of a wide range of environmental and cellular signals to fine-tune physiological responses.
Table 1: Comparison of Key Diguanylate Cyclases (DGCs)
| Species | Key DGCs | Domain Architecture | Regulation | kcat (s⁻¹) | Km (µM) | Phenotypic Output |
| Escherichia coli | DgcA (YdeH) | GGDEF | - | Data not available | Data not available | Curli fimbriae and cellulose (B213188) production |
| DgcE (YegE) | GGDEF | Oxygen availability | Data not available | Data not available | Biofilm formation | |
| Pseudomonas aeruginosa | WspR | CheY-like receiver, GGDEF | Phosphorylation by WspE in response to surface sensing[1][2] | Data not available | Data not available | Biofilm formation, wrinkled colony morphology |
| SadC | GGDEF | - | Data not available | Data not available | Biofilm formation | |
| Vibrio cholerae | MbaA | Periplasmic sensor, GGDEF, EAL | Polyamine binding[3][4] | Data not available | Data not available | Biofilm architecture maintenance[2][5] |
| CdgK | GGDEF | Calcium concentration | Data not available | Data not available | Biofilm formation | |
| Caulobacter crescentus | PleD | 2x CheY-like receiver, GGDEF | Phosphorylation by DivJ[6][7] | Data not available | Data not available | Stalk formation, flagellar ejection, motility inhibition |
| DgcB | PAS, GGDEF | - | Data not available | Data not available | Holdfast production |
Table 2: Comparison of Key Phosphodiesterases (PDEs)
| Species | Key PDEs | Domain Architecture | Regulation | kcat (s⁻¹) | Km (µM) | Phenotypic Output |
| Escherichia coli | PdeH (YhjH) | EAL | Transcriptional regulation | Data not available | Data not available | Motility control[8][9] |
| PdeL | LuxR-type DNA binding, EAL | Transcriptional autoregulation | Data not available | Data not available | Motility repression, biofilm formation | |
| Pseudomonas aeruginosa | RocR | CheY-like receiver, EAL | Phosphorylation | Data not available | Data not available | Swarming motility, virulence[10][11][12] |
| DipA | EAL | - | Data not available | Data not available | Biofilm dispersal | |
| Vibrio cholerae | CdgC | GGDEF, EAL | - | Data not available | Data not available | Biofilm formation, motility, virulence[13] |
| MbaA | Periplasmic sensor, GGDEF, EAL | Polyamine binding[3][4] | Data not available | Data not available | Biofilm architecture maintenance[2][5] | |
| Caulobacter crescentus | TipF | EAL | - | Data not available | Data not available | Flagellar placement |
| PdeA | EAL | - | Data not available | Data not available | Motility |
Table 3: Comparison of Key c-di-GMP Effectors
| Species | Effector | Effector Type | Kd (µM) | Regulated Process |
| Escherichia coli | CsgD | Transcription factor | Data not available | Curli and cellulose production |
| YcgR | PilZ domain | Data not available | Flagellar motor brake | |
| Pseudomonas aeruginosa | FleQ | Transcription factor | 15-20[5] | Flagellar synthesis (repression), Pel/Psl exopolysaccharide synthesis (activation)[14][15][16] |
| Alg44 | PilZ domain | Data not available | Alginate production | |
| Vibrio cholerae | VpsT | Transcription factor | 3.2[17] | Vibrio polysaccharide (vps) synthesis, biofilm formation[18] |
| VpsR | Transcription factor | Data not available | vps synthesis, biofilm formation | |
| Caulobacter crescentus | PopA | Degenerate GGDEF | Data not available | CtrA proteolysis, cell cycle progression |
| HfsK | N-acetyltransferase | Data not available | Holdfast biogenesis |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of c-di-GMP signaling in each of the four model organisms.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying c-di-GMP signaling.
Measurement of Intracellular c-di-GMP Concentration
Principle: Extraction of nucleotides from bacterial cells followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase and conditions. Rapidly harvest cells by centrifugation at 4°C.
-
Extraction: Resuspend the cell pellet in an extraction buffer (e.g., acetonitrile/methanol/water mixture). Lyse the cells by bead beating or sonication.
-
Centrifugation and Supernatant Collection: Pellet cell debris by centrifugation and collect the supernatant containing the nucleotides.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Separate c-di-GMP from other nucleotides using a C18 reverse-phase column.
-
Quantification: Quantify the amount of c-di-GMP by comparing the peak area to a standard curve of known c-di-GMP concentrations. Normalize the c-di-GMP amount to the total protein concentration of the initial cell pellet.
In Vitro Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays
Principle: Purified DGC or PDE enzymes are incubated with their respective substrates (GTP for DGCs, c-di-GMP for PDEs), and the product formation or substrate depletion is monitored over time.
Protocol Outline for DGC Activity:
-
Reaction Setup: Prepare a reaction mixture containing purified DGC, GTP, and a suitable buffer with Mg²⁺.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Reaction Quenching: Stop the reaction at different time points by adding EDTA or by heat inactivation.
-
Analysis: Quantify the amount of c-di-GMP produced using HPLC or LC-MS/MS.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at various GTP concentrations and calculate kcat and Km by fitting the data to the Michaelis-Menten equation.
Protocol Outline for PDE Activity:
-
Reaction Setup: Prepare a reaction mixture containing purified PDE, c-di-GMP, and a suitable buffer with a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
Incubation and Quenching: Follow the same procedure as for the DGC assay.
-
Analysis: Quantify the amount of remaining c-di-GMP or the amount of pGpG or GMP produced using HPLC or LC-MS/MS.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at various c-di-GMP concentrations and calculate kcat and Km.
Determination of c-di-GMP-Effector Binding Affinity by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
Protocol Outline:
-
Sample Preparation: Prepare purified effector protein in a suitable buffer and a solution of c-di-GMP in the same buffer. Degas both solutions.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the c-di-GMP solution into the injection syringe.
-
Titration: Perform a series of small injections of the c-di-GMP solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH).
Quantification of Biofilm Formation
Principle: The crystal violet (CV) assay is a common method for quantifying the total biomass of a biofilm attached to a surface.
Protocol Outline:
-
Biofilm Growth: Grow bacterial cultures in a multi-well plate under conditions that promote biofilm formation.
-
Planktonic Cell Removal: After incubation, discard the planktonic culture and gently wash the wells with water or buffer to remove non-adherent cells.
-
Staining: Add a solution of crystal violet to each well and incubate to stain the attached biofilm.
-
Excess Stain Removal: Wash the wells again to remove unbound crystal violet.
-
Solubilization: Add a solvent (e.g., acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (typically around 570 nm). The absorbance is proportional to the biofilm biomass.
Conclusion
The c-di-GMP signaling network represents a highly versatile and complex regulatory system that allows bacteria to adapt to diverse environments. While the core components and the general output of high c-di-GMP promoting sessility are conserved, significant variations exist across species in the number and types of DGCs, PDEs, and effectors, as well as in the specific regulatory connections. This comparative guide highlights some of these differences and provides a framework for further investigation into the intricacies of c-di-GMP signaling. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies that target bacterial biofilms and virulence.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. Local c-di-GMP Signaling in the Control of Synthesis of the E. coli Biofilm Exopolysaccharide pEtN-Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-modal Distribution of the Second Messenger c-di-GMP Controls Cell Fate and Asymmetry during the Caulobacter Cell Cycle | PLOS Genetics [journals.plos.org]
- 5. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative genomics of cyclic-di-GMP signalling in bacteria: post-translational regulation and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Regulation by the Curli Activator CsgD Protein: Modulation of Cellulose Biosynthesis and Control of Negative Determinants for Microbial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Principles of c-di-GMP signalling in bacteria | Semantic Scholar [semanticscholar.org]
- 14. CsgD - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Flagellar Perturbations Activate Adhesion through Two Distinct Pathways in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of this compound Signaling in Bacteria | Annual Reviews [annualreviews.org]
- 18. academic.oup.com [academic.oup.com]
Validating the Role of c-di-GMP in Pseudomonas aeruginosa Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) and its role in the pathogenic mechanisms of Pseudomonas aeruginosa. We compare its function with the alternative signaling molecule, cyclic adenosine (B11128) monophosphate (cAMP), and provide supporting experimental data and detailed protocols to facilitate further research and drug development.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key aspect of its pathogenicity is the ability to switch between a motile, planktonic state and a sessile, biofilm-forming state. This transition is intricately regulated by intracellular second messengers, most notably c-di-GMP. High intracellular levels of c-di-GMP are generally associated with increased biofilm formation, exopolysaccharide production, and adherence, all hallmarks of chronic infections. Conversely, low c-di-GMP levels favor motility and the expression of virulence factors associated with acute infections.[1][2][3][4][5][6][7][8] This guide delves into the experimental validation of c-di-GMP's role in these processes and contrasts it with the regulatory functions of cAMP, another crucial second messenger in P. aeruginosa. Understanding the interplay between these signaling networks is paramount for the development of novel anti-virulence strategies.
Data Presentation: c-di-GMP vs. cAMP in Virulence Regulation
The following table summarizes the quantitative effects of altered c-di-GMP and cAMP levels on key virulence-related phenotypes and gene expression in P. aeruginosa. Strains with high c-di-GMP levels are often engineered by deleting phosphodiesterase (PDE)-encoding genes (e.g., ΔwspF), while low c-di-GMP levels can be achieved by overexpressing a diguanylate cyclase (DGC) or a PDE from another organism (e.g., YhjH from E. coli).[9][10] Altered cAMP levels can be achieved by deleting adenylate cyclase (cyaA, cyaB) or phosphodiesterase (cpdA) genes.[3]
| Phenotype/Gene | High c-di-GMP | Low c-di-GMP | High cAMP | Low cAMP | References |
| Biofilm Formation | Increased | Decreased | Decreased | Increased | [3][11][12] |
| Motility (Swimming/Swarming) | Decreased | Increased | - | - | [13] |
| pelA Expression (Biofilm Matrix) | Increased | Decreased | - | - | [14] |
| pslA Expression (Biofilm Matrix) | Increased | Decreased | - | - | [14] |
| rhlA Expression (Rhamnolipid Biosynthesis) | Decreased | Increased (up to ~4-fold) | - | - | [8][10] |
| pqsB Expression (Quorum Sensing) | Decreased | Increased (up to ~3.5-fold) | - | - | [8] |
| pqsC Expression (Quorum Sensing) | Decreased | Increased (up to ~3-fold) | - | - | [8] |
| Pyocyanin Production (Virulence Factor) | Decreased | Increased | - | - | [9][10] |
| Rhamnolipid Production (Virulence Factor) | Decreased | Increased | - | - | [9][10] |
| Type III Secretion System (T3SS) Expression | Decreased | Increased | Increased | Decreased | [3] |
| Intracellular cAMP Levels | Decreased | Increased | - | - | [3][15] |
Signaling Pathways
The signaling pathways of c-di-GMP and cAMP in P. aeruginosa are complex and interconnected. The diagrams below illustrate the core components and their influence on virulence phenotypes.
Experimental Protocols
Quantification of Intracellular c-di-GMP by LC-MS/MS
This protocol is adapted from previously described methods for the extraction and quantification of c-di-GMP from P. aeruginosa.[16][17][18][19]
I. Extraction of c-di-GMP
-
Cell Culture: Grow P. aeruginosa strains to the desired growth phase (e.g., mid-exponential phase) under the specific experimental conditions.
-
Cell Harvesting: Rapidly harvest a defined volume of bacterial culture (e.g., equivalent to 1 ml at an OD600 of 1.8) by centrifugation at 16,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in 100 µl of ice-cold PBS and incubate at 100°C for 5 minutes to lyse the cells and inactivate PDEs.
-
Extraction: Add 186 µl of ice-cold 100% ethanol (B145695) (to a final concentration of 65%) and vortex for 15 seconds.
-
Clarification: Centrifuge the sample at 16,000 x g for 2 minutes at 4°C. The supernatant contains the extracted c-di-GMP.
-
Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
II. LC-MS/MS Analysis
-
Sample Reconstitution: Resuspend the dried extract in a defined volume of ultrapure water.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a reverse-phase C18 column. Use a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol) to separate c-di-GMP from other cellular components.
-
Mass Spectrometry Detection: The eluent from the LC is directed to a tandem mass spectrometer. Quantify c-di-GMP using multiple reaction monitoring (MRM) by selecting the appropriate precursor and product ion transitions for c-di-GMP.
-
Quantification: Generate a standard curve using known concentrations of a c-di-GMP standard. Determine the concentration of c-di-GMP in the samples by comparing their peak areas to the standard curve.
-
Normalization: Normalize the c-di-GMP concentration to the total protein content of the initial cell pellet, determined by a protein assay (e.g., BCA assay).
Analysis of Virulence Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression of virulence-related genes in P. aeruginosa.[14][20][21][22][23][24]
I. RNA Extraction and cDNA Synthesis
-
Cell Culture and Harvesting: Grow and harvest bacterial cells as described for c-di-GMP extraction.
-
RNA Stabilization: Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.
-
RNA Extraction: Extract total RNA using a commercially available kit following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
II. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
qPCR Cycling: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene (e.g., gyrB or oprL).
Conclusion
The validation of c-di-GMP's role in P. aeruginosa pathogenesis underscores its importance as a master regulator of the motile-to-sessile transition and virulence. The reciprocal relationship between c-di-GMP and cAMP signaling pathways highlights a sophisticated regulatory network that allows the bacterium to fine-tune its pathogenic strategy in response to environmental cues. High c-di-GMP levels promote a chronic infection phenotype characterized by biofilm formation, while high cAMP levels, often suppressed by high c-di-GMP, are associated with acute virulence.[3][25] The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate these signaling pathways and their crosstalk. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic interventions aimed at disrupting bacterial virulence and combating chronic infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The Cyclic AMP-Vfr Signaling Pathway in Pseudomonas aeruginosa Is Inhibited by Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Analysis of Pseudomonas aeruginosa diguanylate cyclases and phosphodiesterases reveals a role for bis-(3′-5′)-cyclic-GMP in virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High levels of cAMP inhibit Pseudomonas aeruginosa biofilm formation through reduction of the c-di-GMP content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-time polymerase chain reaction assays for rapid detection and virulence evaluation of the environmental Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relative expression of Pseudomonas aeruginosa virulence genes analyzed by a real time RT-PCR method during lung infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. emerald.com [emerald.com]
- 25. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic-di-GMP
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclic-di-GMP (c-di-GMP). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While some safety data sheets (SDS) for kits containing c-di-GMP classify it as a non-hazardous substance, others recommend treating it as potentially hazardous until more comprehensive toxicological data is available.[1][2] Therefore, a cautious approach is advised.
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form which can be easily inhaled, a comprehensive PPE strategy is essential.[3] The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Specifications & Rationale |
| Eye/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.[3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Nitrile or latex gloves should be worn. A lab coat is standard, but impervious and fire/flame-resistant clothing is recommended by some suppliers for maximum protection.[3] |
| Respiratory | Full-Face Respirator | To be used if exposure limits are exceeded or if irritation is experienced.[3] In the absence of defined exposure limits, a respirator is recommended when handling the powder outside of a primary containment device like a chemical fume hood. |
Hazard Identification and Safety Data
To date, the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[1] No specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH. The available safety data is summarized below.
| Parameter | Value | Source / Notes |
| GHS Classification | Not classified as a hazardous substance or mixture in some contexts.[1] | It is prudent to handle as hazardous until further data is available.[2] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation.[1] | Symptoms of exposure are not well-documented. |
| Occupational Exposure Limits (OELs) | No data available. | Researchers should operate under the assumption of a low exposure limit and minimize any direct contact. |
| LD50/LC50 | No data available. | The lack of acute toxicity data necessitates careful handling to prevent exposure. |
Operational and Disposal Plans
A systematic approach to handling, from receipt of the compound to its final disposal, is crucial for safety and research integrity.
Handling and Storage Protocol
This compound is typically supplied as a white to off-white lyophilized solid or crystalline solid and requires specific storage conditions to maintain its stability.[2][4]
| Condition | Guideline | Rationale |
| Storage Temperature | Store at -20°C.[4] | Ensures long-term stability (≥4 years).[2] |
| Shipping | Typically shipped on gel packs.[4] | Maintains a cool environment during transit. |
| Short-Term Exposure | Ambient temperature exposure is possible for up to one week cumulatively.[4] | Provides flexibility for handling during experiments. |
| Aqueous Solutions | Not recommended for storage for more than one day.[2] | Prone to degradation in aqueous solutions; prepare fresh for each experiment. |
| General Handling | Avoid dust formation.[3] Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2] | Minimizes risk of exposure. |
Experimental Workflow: Extraction and Quantification Example
The handling of c-di-GMP in a laboratory setting often involves its extraction from bacterial cells for quantification. A typical workflow involves the following key steps, each requiring adherence to the PPE guidelines.
-
Cell Harvesting : Bacterial cultures are centrifuged to create a cell pellet.
-
Washing : The cell pellet is washed with an ice-cold buffer like PBS.
-
Extraction : The pellet is resuspended and heated (e.g., 100°C for 5 minutes), followed by the addition of ice-cold ethanol (B145695) to precipitate macromolecules while keeping c-di-GMP in the supernatant.[5]
-
Separation : The sample is centrifuged again, and the supernatant containing c-di-GMP is collected.[5]
-
Drying : The supernatant is dried using a vacuum concentrator, leaving a white pellet of extracted c-di-GMP.[5]
-
Quantification : The dried sample is resuspended and analyzed, typically via High-Performance Liquid Chromatography (HPLC).[5]
Safe Handling and Disposal Workflow
The following diagram illustrates the lifecycle of this compound in a laboratory setting, emphasizing the critical safety and disposal steps.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of laboratory waste is a fundamental requirement of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).[6]
-
Categorization : All chemical wastes, including unused this compound and contaminated materials, must be categorized before disposal. Consult your institution's Environmental Health and Safety (EHS) office and the material's Safety Data Sheet (SDS) to determine the correct waste stream.[6]
-
Segregation : Do not mix different categories of chemical waste. Solid waste (e.g., contaminated gloves, tubes) should be collected separately from liquid waste.
-
Collection : Use designated, clearly labeled, and sealed waste containers.
-
Final Disposal : All chemical waste must be disposed of through your institution's certified EHS program or a licensed waste management contractor. Never dispose of this compound or related chemical waste down the drain or in regular trash.[7]
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]
- 5. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpsop.com [gmpsop.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
